Product packaging for Ac-LEHD-AFC(Cat. No.:)

Ac-LEHD-AFC

Numéro de catalogue: B049215
Poids moléculaire: 765.7 g/mol
Clé InChI: HULKIXRFKRCRHD-ZJZGAYNASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ac-LEHD-AFC is a cell-permeable and fluorogenic peptide substrate designed for the sensitive and continuous assay of caspase-9 activity. The compound is structurally comprised of the tetrapeptide sequence LEHD (Leu-Glu-His-Asp), which mimics the cleavage site recognized by caspase-9 in natural substrates like Apaf-1, conjugated to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC). In its intact form, this compound emits minimal fluorescence. Upon cleavage by caspase-9 between the aspartic acid residue and the AFC group, the free AFC is liberated, resulting in a significant increase in fluorescence that can be quantified using excitation/emission wavelengths of approximately 400/505 nm. This mechanism provides researchers with a powerful tool for monitoring the dynamics of caspase-9 activation in real-time within intact cells, cell lysates, and purified enzyme systems. Caspase-9 is a critical initiator caspase in the intrinsic (mitochondrial) apoptotic pathway, and its activation is a key indicator of cellular response to stressors such as DNA damage, oxidative stress, and chemotherapeutic agents. Consequently, this compound is invaluable in a wide range of research applications, including the study of apoptotic signaling pathways, high-throughput screening for novel pro-apoptotic or anti-apoptotic compounds, and the investigation of mechanisms underlying cancer, neurodegenerative diseases, and other disorders characterized by dysregulated cell death. Its high specificity and sensitivity make it an essential reagent for elucidating the role of caspase-9 in both physiological and pathological contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38F3N7O11 B049215 Ac-LEHD-AFC

Propriétés

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULKIXRFKRCRHD-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38F3N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Principle of Ac-LEHD-AFC Caspase-9 Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Ac-LEHD-AFC caspase-9 assay, a widely used method for quantifying the activity of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Understanding the foundational principles and technical nuances of this assay is critical for its effective application in apoptosis research and the development of novel therapeutics targeting this pathway.

Fundamental Principle of the Assay

The this compound caspase-9 assay is a fluorometric method that relies on the specific proteolytic activity of caspase-9. The core of the assay is the synthetic substrate, this compound. This substrate is composed of a tetrapeptide sequence, Leu-Glu-His-Asp (LEHD), which is a preferred recognition motif for caspase-9, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

In its uncleaved state, the this compound substrate exhibits blue fluorescence with an excitation maximum of approximately 400 nm. When active caspase-9 is present in a sample, it recognizes and cleaves the substrate at the aspartic acid residue. This cleavage event liberates the AFC fluorophore. The free AFC molecule has distinct spectral properties, emitting a bright yellow-green fluorescence at a longer wavelength, with an emission maximum of around 505 nm.[1][2][3][4] The intensity of this emitted light is directly proportional to the amount of active caspase-9 in the sample, allowing for precise quantification of its enzymatic activity.

The Intrinsic Apoptotic Pathway and Caspase-9 Activation

Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by various intracellular stress signals, such as DNA damage, growth factor deprivation, or oxidative stress. These stress signals lead to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization to form a large, wheel-like protein complex known as the apoptosome. The apoptosome then recruits pro-caspase-9, the inactive zymogen form of caspase-9. The proximity of multiple pro-caspase-9 molecules within the apoptosome facilitates their dimerization and subsequent auto-activation through proteolytic cleavage. The now active caspase-9 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which in turn execute the dismantling of the cell.

G cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol stress DNA Damage, Oxidative Stress, Growth Factor Deprivation mito Mitochondrion stress->mito induces cyto_c_cyto Cytochrome c mito->cyto_c_cyto releases cyto_c_mito Cytochrome c apaf1 Apaf-1 apoptosome Apoptosome Formation apaf1->apoptosome pro_casp9 Pro-caspase-9 pro_casp9->apoptosome recruitment casp9 Active Caspase-9 apoptosome->casp9 auto-activation pro_casp3_7 Pro-caspases 3, 7 casp9->pro_casp3_7 cleaves and activates casp3_7 Active Caspases 3, 7 pro_casp3_7->casp3_7 apoptosis Apoptosis casp3_7->apoptosis executes cyto_c_cyto->apoptosome

Caspase-9 Activation in the Intrinsic Apoptotic Pathway

Quantitative Data

The this compound substrate allows for the determination of caspase-9 kinetic parameters. The catalytic efficiency (kcat/KM) is a key measure of an enzyme's substrate specificity and catalytic power.

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)Reference
Caspase-9This compound(1.28 ± 0.11) x 10⁵[5]

Experimental Protocols

While specific details may vary between commercial kits and research labs, a generalized protocol for the this compound caspase-9 assay is outlined below.

Reagents and Buffers
  • Cell Lysis Buffer: Typically contains a non-ionic detergent (e.g., NP-40 or CHAPS) in a buffered solution (e.g., HEPES or Tris-HCl, pH 7.4) with salts (e.g., NaCl) and protease inhibitors (excluding those that target caspases).

  • 2X Reaction Buffer: An optimized buffer for caspase activity, often containing HEPES, salts, a reducing agent like Dithiothreitol (DTT), and sometimes a stabilizing agent like glycerol.[4] DTT is crucial as it maintains the cysteine residue in the caspase active site in a reduced state.

  • This compound Substrate: Typically supplied as a stock solution in DMSO (e.g., 1 mM).

  • Positive Control: Purified active caspase-9.

  • Negative Control: A sample without the cell lysate or a lysate from untreated cells.

  • Inhibitor Control (Optional): A specific caspase-9 inhibitor (e.g., Ac-LEHD-CHO) can be used to confirm the specificity of the measured activity.

Assay Procedure
  • Sample Preparation:

    • Induce apoptosis in the experimental cell population using the desired stimulus. A parallel culture of untreated cells should be maintained as a negative control.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells by resuspending the cell pellet in ice-cold Cell Lysis Buffer and incubating on ice.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

    • Determine the protein concentration of the lysate to ensure equal loading in the assay.

  • Assay Reaction:

    • In a 96-well microplate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.

    • Add the 2X Reaction Buffer containing freshly added DTT to each well.

    • Initiate the reaction by adding the this compound substrate to a final concentration of 50 µM.[2]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorometer or a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • The fold-increase in caspase-9 activity can be calculated by comparing the fluorescence of the treated samples to the untreated controls.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_data Data Analysis induce Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells induce->harvest lyse Lyse Cells and Collect Supernatant harvest->lyse quantify Quantify Protein Concentration lyse->quantify plate Aliquot Lysate into 96-well Plate quantify->plate add_buffer Add 2X Reaction Buffer with DTT plate->add_buffer add_substrate Add this compound Substrate add_buffer->add_substrate incubate Incubate at 37°C (1-2 hours) add_substrate->incubate measure Measure Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->measure calculate Calculate Fold-Increase in Caspase-9 Activity measure->calculate

Experimental Workflow for the this compound Caspase-9 Assay

Conclusion

The this compound caspase-9 assay is a robust and sensitive tool for the quantitative analysis of caspase-9 activity. Its principle is elegantly simple, relying on the specific enzymatic cleavage of a fluorogenic substrate. A thorough understanding of the underlying apoptotic pathway and adherence to optimized experimental protocols are paramount for generating reliable and reproducible data. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this assay in their exploration of apoptosis and the development of novel therapeutic interventions.

References

Detecting Apoptosis: An In-depth Technical Guide to the Ac-LEHD-AFC Fluorometric Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ac-LEHD-AFC fluorometric assay, a sensitive and specific method for the detection of apoptosis through the measurement of caspase-9 activity. We will delve into the core mechanism of this assay, provide detailed experimental protocols, and contextualize its use within the intrinsic apoptotic signaling pathway.

Core Principle: Unmasking Fluorescence to Measure Caspase-9 Activity

The this compound assay is a powerful tool for quantifying the activity of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. The underlying principle of this assay is the enzymatic cleavage of a specific fluorogenic substrate, this compound.

The substrate is a synthetic peptide composed of the amino acid sequence Leucine-Glutamic acid-Histidine-Aspartic acid (LEHD), which is the recognition sequence for caspase-9. This peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC). In its conjugated form, the fluorescence of AFC is quenched.

Upon the induction of apoptosis, procaspase-9 is activated to its enzymatic form, caspase-9. Active caspase-9 then recognizes and cleaves the this compound substrate at the aspartic acid residue. This cleavage event liberates the AFC fluorophore, resulting in a significant increase in its fluorescence intensity. The emitted fluorescence can be measured using a fluorometer, and its intensity is directly proportional to the activity of caspase-9 in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound substrate and its cleaved product, AFC.

ParameterValueReference(s)
Substrate Ac-Leu-Glu-His-Asp-AFC (this compound)[1]
Molecular Weight 765.0 g/mol [1]
Excitation Wavelength (this compound) ~400 nm[2]
Emission Wavelength (this compound) Blue fluorescence[3]
Excitation Wavelength (Free AFC) 400 nm[2]
Emission Wavelength (Free AFC) 505 nm
Recommended Final Concentration 50 µM
kcat/KM for Caspase-9 (12.8 ± 1.1) x 10^4 µM⁻¹s⁻¹

The Intrinsic Pathway of Apoptosis and the Role of Caspase-9

The activation of caspase-9 is a critical event in the intrinsic pathway of apoptosis, which is typically triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or cytotoxic agents. The following diagram illustrates the key steps in this pathway leading to the activation of caspase-9 and subsequent apoptotic events.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Outer Membrane Bax_Bak Bax/Bak Activation CytoC_release Cytochrome c Release Bax_Bak->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Cleavage & Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Stress Intracellular Stress (e.g., DNA damage) Stress->Bax_Bak

Caption: The intrinsic apoptosis signaling pathway.

Experimental Protocol: Fluorometric Caspase-9 Assay

This protocol provides a detailed methodology for measuring caspase-9 activity in cell lysates using the this compound substrate.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • This compound substrate (1 mM stock solution in DMSO)

  • 96-well black microplate, opaque

  • Fluorometer with excitation at 400 nm and emission at 505 nm filters

Procedure:

  • Induction of Apoptosis:

    • Plate cells at a desired density and treat with the apoptosis-inducing agent for the desired time.

    • Include a vehicle-treated control group (uninduced).

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS and scrape cells into fresh PBS. For suspension cells, pellet by centrifugation.

    • Count the cells and pellet 1-5 x 10^6 cells per sample by centrifugation at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

  • Assay Reaction:

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a pre-chilled 96-well black microplate.

    • Add 50 µL of 2X Reaction Buffer to each sample.

    • Add 5 µL of 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the induced samples to the uninduced control.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the this compound assay.

G cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis Induce_Apoptosis 1. Induce Apoptosis in Cells Harvest_Cells 2. Harvest & Wash Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Lyse Cells on Ice Harvest_Cells->Lyse_Cells Centrifuge_Lysate 4. Centrifuge to Clarify Lysate Lyse_Cells->Centrifuge_Lysate Add_Lysate 5. Add Lysate to 96-well Plate Centrifuge_Lysate->Add_Lysate Add_Buffer 6. Add 2X Reaction Buffer Add_Lysate->Add_Buffer Add_Substrate 7. Add this compound Substrate Add_Buffer->Add_Substrate Incubate 8. Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence 9. Read Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Read_Fluorescence Analyze_Data 10. Analyze Data (Fold Change vs. Control) Read_Fluorescence->Analyze_Data

Caption: Experimental workflow for the this compound assay.

References

A Technical Guide to the Ac-LEHD-AFC Fluorogenic Substrate: Mechanism and Application in Caspase-9 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of fluorescence generation by the Ac-LEHD-AFC substrate, a critical tool for assessing the activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. This document provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols, and relevant quantitative data to empower researchers in apoptosis studies and drug discovery.

Introduction to this compound and Caspase-9

This compound, chemically known as N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, is a synthetic fluorogenic substrate designed to measure the activity of caspase-9 and related caspases that recognize the LEHD amino acid sequence.[1][2] Caspase-9 is a cysteine-aspartic protease that plays a crucial role as an initiator caspase in the intrinsic pathway of apoptosis.[3][4] This pathway is triggered by various intracellular stimuli, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[5][6]

The released cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which then oligomerizes to form a heptameric structure known as the apoptosome.[5] Procaspase-9, the inactive zymogen form of caspase-9, is recruited to the apoptosome, leading to its dimerization and subsequent activation through autoproteolytic cleavage.[3][4] Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, orchestrating the dismantling of the cell.[4][5]

Mechanism of Fluorescence Generation

The this compound substrate is intrinsically non-fluorescent. It consists of the caspase-9 recognition sequence, LEHD, covalently linked to the fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[1][7] In the presence of active caspase-9, the enzyme specifically recognizes and cleaves the peptide bond C-terminal to the aspartic acid (D) residue within the LEHD sequence.[8] This enzymatic cleavage liberates the AFC fluorophore.[9] The free AFC molecule is highly fluorescent, emitting a yellow-green light upon excitation, whereas the intact substrate emits blue light.[1][8] The intensity of the generated fluorescence is directly proportional to the amount of active caspase-9 in the sample, providing a sensitive and quantitative measure of enzyme activity.[7]

Quantitative Data

The following tables summarize key quantitative data for this compound and the AFC fluorophore.

Table 1: Physicochemical and Spectral Properties of this compound and AFC

PropertyThis compoundAFC (7-Amino-4-trifluoromethylcoumarin)
Full Chemical Name N-Acetyl-Leu-Glu-His-Asp-(7-amino-4-trifluoromethylcoumarin)7-Amino-4-(trifluoromethyl)coumarin[10]
Molecular Formula C₃₃H₃₈F₃N₇O₁₁C₁₀H₆F₃NO₂[10]
Molecular Weight 765.7 g/mol [2]229.15 g/mol [10]
Excitation Maximum (Ex) ~400 nm[1][2]~376-400 nm[2][9][11]
Emission Maximum (Em) ~505 nm (upon cleavage)[1][2]~460-505 nm[9][10][11]

Table 2: Kinetic Parameters for Caspase-9 with this compound

ParameterValueReference
Catalytic Efficiency (kcat/KM) (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-9 activation pathway and a generalized workflow for a caspase-9 activity assay using this compound.

Caspase9_Activation_Pathway Caspase-9 Activation Pathway cluster_mito Mitochondrion cluster_cyto Cytosol CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome oligomerizes Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates EffectorCaspases Effector Caspases (e.g., Caspase-3, -7) ActiveCaspase9->EffectorCaspases cleaves and activates Apoptosis Apoptosis EffectorCaspases->Apoptosis execute Stress Apoptotic Stimuli (e.g., DNA damage) Stress->CytoC_mito triggers release CytoC_cyto->Apaf1 binds to

Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.

Caspase9_Assay_Workflow This compound Caspase-9 Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Detection InduceApoptosis 1. Induce Apoptosis in Cells (e.g., chemical treatment) LyseCells 2. Lyse Cells (release cellular contents) InduceApoptosis->LyseCells Control Negative Control (uninduced cells) Control->LyseCells ProteinQuant 3. Quantify Protein (normalize samples) LyseCells->ProteinQuant ReactionSetup 4. Set up Reaction - Cell Lysate - Reaction Buffer - this compound Substrate ProteinQuant->ReactionSetup Incubation 5. Incubate (e.g., 37°C for 1-2 hours) ReactionSetup->Incubation Fluorescence 6. Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubation->Fluorescence Analysis 7. Data Analysis (compare treated vs. control) Fluorescence->Analysis

Caption: Generalized workflow for a fluorometric caspase-9 assay.

Experimental Protocols

The following is a generalized protocol for a caspase-9 activity assay in cell lysates using this compound. This should be adapted based on the specific experimental setup.

Materials:

  • Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1% Nonidet P-40, supplemented with protease inhibitors (e.g., 10 µg/L leupeptin, 0.27 kU/L aprotinin, 100 µM PMSF).[13]

  • 2X Reaction Buffer: 20 mM HEPES (pH 7.4), 4 mM NaCl, 5 mM KH₂PO₄, 1 mM EGTA, 4 mM MgCl₂, 10 mM Pyruvate, 0.2 mM PMSF, 2 mM DTT.[13] (Note: DTT should be added fresh).

  • This compound Substrate: 1 mM stock solution in DMSO.[1]

  • Samples: Cell pellets from treated (apoptotic) and untreated (control) cells.

  • Instrumentation: Fluorometer or microplate reader capable of excitation at ~400 nm and emission detection at ~505 nm.[1]

Protocol:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Harvest both treated and untreated control cells.

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Resuspend 1-5 x 10⁶ cells in 50 µL of chilled Cell Lysis Buffer.[1]

    • Incubate on ice for 10 minutes.[1]

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of cell lysate per well.[1]

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[1]

    • Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[1]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

  • Fluorescence Measurement: Read the fluorescence in a fluorometer or plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2]

  • Data Analysis: Determine the fold-increase in caspase-9 activity by comparing the fluorescence from the apoptotic samples to the uninduced control samples.[8]

Applications in Research and Drug Development

The this compound assay is a valuable tool in various research and development areas:

  • Basic Research: Elucidating the mechanisms of apoptosis and the role of caspase-9 in different cellular contexts.

  • Drug Discovery: Screening for compounds that modulate caspase-9 activity, including potential cancer therapeutics that induce apoptosis or drugs for neurodegenerative diseases that inhibit apoptosis.

  • Toxicology: Assessing the apoptotic potential of new chemical entities.

Conclusion

The this compound fluorogenic substrate provides a sensitive and specific method for quantifying caspase-9 activity. A thorough understanding of its mechanism of action, coupled with optimized experimental protocols, enables researchers to accurately probe the intricacies of the intrinsic apoptotic pathway. This guide serves as a comprehensive resource for the effective application of this technology in apoptosis research and drug development.

References

The Role of Ac-LEHD-AFC in Elucidating the Intrinsic Apoptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the fluorogenic substrate N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LEHD-AFC) in the study of the intrinsic apoptosis pathway. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data to empower researchers in their apoptosis-related investigations.

Introduction to the Intrinsic Apoptosis Pathway and Caspase-9

The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a fundamental process of programmed cell death essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] This pathway is initiated by a variety of intracellular stresses, such as DNA damage, oxidative stress, and growth factor deprivation. A key event in this cascade is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm, most notably cytochrome c.[2]

Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that promotes the assembly of a large protein complex known as the apoptosome.[2] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, proteolytically cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the systematic dismantling of the cell.

Given its central role as the apical protease in the intrinsic pathway, the measurement of caspase-9 activity is a key indicator of apoptosis induction and progression.

This compound: A Specific Fluorogenic Substrate for Caspase-9

This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-9. The peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the natural cleavage site of caspase-9. The C-terminus of this peptide is conjugated to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC).

In its uncleaved state, the this compound conjugate exhibits minimal fluorescence. However, upon cleavage by active caspase-9 between the aspartic acid (D) and the AFC moiety, the free AFC is released. This liberation results in a significant increase in fluorescence intensity, which can be readily quantified using a fluorometer.

Mechanism of Action of this compound

The enzymatic reaction is as follows:

This compound (non-fluorescent) + Active Caspase-9 → Ac-LEHD + AFC (fluorescent)

The fluorescence of free AFC is typically measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[3][4] This fluorescence signal is directly proportional to the amount of active caspase-9 in the sample.

Quantitative Analysis of Caspase-9 Activity

The use of this compound allows for the precise quantification of caspase-9 activity. This data is crucial for comparing the effects of different apoptotic stimuli, evaluating the efficacy of potential therapeutic agents, and dissecting the kinetics of the apoptotic process.

Kinetic Parameters of Caspase-9 with this compound

Understanding the kinetic parameters of the interaction between caspase-9 and this compound is essential for accurate assay design and data interpretation.

ParameterValueReference
Catalytic Efficiency (kcat/KM) (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹[5]

Note: Specific values for Km and kcat can vary depending on the experimental conditions, such as buffer composition and temperature.

Fold Increase in Caspase-9 Activity Upon Apoptosis Induction

A common method to express the activation of caspase-9 is by calculating the fold increase in its activity in treated cells compared to untreated controls.

Cell LineApoptotic StimulusFold Increase in Caspase-9 ActivityReference
HeLa Etoposide (50 µg/mL) for 12 hours~3.5-fold[6]
HeLa Compound 5j (IC50 concentration)~2.5-fold[2]
Jurkat Staurosporine (1 µM)Time-dependent increase[7]
Mouse Embryonic Fibroblasts (MEFs) EtoposideIncreased with zVAD-fmk co-treatment[8]

Experimental Protocols for Measuring Caspase-9 Activity

The following are detailed methodologies for performing a caspase-9 activity assay using this compound in both suspension and adherent cell cultures.

General Reagents and Equipment
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

  • 2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol.

  • This compound Substrate: 1 mM stock solution in DMSO.

  • Caspase-9 Inhibitor (optional): Z-LEHD-FMK (10 mM stock in DMSO) for negative control.[9]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader with fluorescence detection (Ex/Em = 400/505 nm)

  • 96-well black, clear-bottom plates

  • Microcentrifuge

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol for Suspension Cells (e.g., Jurkat)
  • Cell Culture and Treatment: Culture cells to the desired density (e.g., 1 x 10^6 cells/mL). Induce apoptosis using the desired stimulus and incubate for the appropriate time. Include an untreated control group.

  • Cell Harvesting: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[10]

  • Washing: Wash the cell pellet once with ice-cold PBS and pellet again.

  • Cell Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.[3]

  • Incubation: Incubate the lysate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Preparation: In a 96-well black plate, add 50 µL of 2x Reaction Buffer to each well.

  • Sample Addition: Add 50 µg of protein lysate to each well and adjust the final volume to 100 µL with Cell Lysis Buffer. For a negative control, pre-incubate a sample with 1 µL of Z-LEHD-FMK for 10 minutes at room temperature before adding the substrate.

  • Substrate Addition: Add 5 µL of 1 mM this compound substrate to each well (final concentration 50 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence at Ex/Em = 400/505 nm.

Protocol for Adherent Cells (e.g., HeLa)
  • Cell Culture and Treatment: Plate cells in appropriate culture dishes and allow them to adhere. Induce apoptosis with the desired agent. Include an untreated control.

  • Cell Harvesting: Gently scrape the cells from the culture dish in the presence of ice-cold PBS.

  • Pelleting and Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells at 500 x g for 5 minutes at 4°C. Wash the pellet once with ice-cold PBS.[11]

  • Cell Lysis: Follow steps 4-12 from the suspension cell protocol.

Visualizing the Intrinsic Apoptosis Pathway and Experimental Workflow

Graphviz diagrams provide a clear visual representation of the signaling cascades and experimental procedures.

The Intrinsic Apoptosis Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal MOMP Mitochondrial Outer Membrane Permeabilization Stress->MOMP CytoC_mito Cytochrome c (intermembrane space) MOMP->CytoC_mito Release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp37 Pro-caspases-3, -7 Casp9->ProCasp37 Cleavage Casp37 Active Caspases-3, -7 ProCasp37->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: The intrinsic apoptosis signaling cascade.

Experimental Workflow for Caspase-9 Activity Assay

Caspase9_Assay_Workflow start Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest lyse Cell Lysis (Lysis Buffer) harvest->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge supernatant Collect Supernatant (Cytosolic Extract) centrifuge->supernatant quantify Protein Quantification supernatant->quantify plate Plate Lysate and Reaction Buffer quantify->plate add_substrate Add this compound plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Fluorescence (Ex/Em = 400/505 nm) incubate->read

Caption: Workflow for the caspase-9 activity assay.

Conclusion

This compound is an indispensable tool for researchers studying the intrinsic apoptosis pathway. Its specificity for caspase-9 and the robust, quantifiable fluorescent signal it produces upon cleavage allow for the sensitive and accurate measurement of this key apoptotic event. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound-based assays in a variety of research settings, from basic scientific inquiry to high-throughput drug screening. By enabling the precise monitoring of caspase-9 activity, this compound continues to contribute significantly to our understanding of apoptosis and the development of novel therapeutic strategies targeting this fundamental cellular process.

References

Understanding Ac-LEHD-AFC Substrate Specificity for Caspase-9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-LEHD-AFC and its specificity for caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway. This document delves into the biochemical principles of this compound, presents quantitative data on its interaction with various caspases, and offers detailed experimental protocols for its use in research and drug development.

Introduction to Caspase-9 and the this compound Substrate

Caspase-9 (Cysteine-dependent aspartate-specific protease 9) is a key mediator of the intrinsic pathway of apoptosis, a programmed cell death process essential for normal development and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. Caspase-9 is synthesized as an inactive zymogen, procaspase-9, which is activated upon recruitment to a large protein complex known as the apoptosome.[3][4] The apoptosome forms in response to intracellular stress signals, such as DNA damage, leading to the release of cytochrome c from the mitochondria.[4] Once activated, caspase-9 cleaves and activates downstream effector caspases, such as caspase-3 and -7, thereby executing the apoptotic program.[1]

The study of caspase-9 activity is crucial for understanding apoptosis and for the development of therapeutic agents that modulate this pathway. This compound (N-Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic substrate designed to assay the activity of caspase-9.[5] The tetrapeptide sequence, LEHD (Leucine-Glutamic acid-Histidine-Aspartic acid), mimics the natural cleavage site of caspase-9.[5] The substrate consists of this peptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is weakly fluorescent. Upon cleavage by an active caspase at the C-terminal side of the aspartate residue, the AFC fluorophore is released, resulting in a significant increase in fluorescence that can be measured quantitatively.[5]

Quantitative Data on this compound Specificity

The utility of this compound as a specific probe for caspase-9 activity depends on its selectivity over other caspases. The following table summarizes the available kinetic parameters for the cleavage of this compound and the closely related Ac-LEHD-ACC by various human caspases. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower Km indicates higher affinity). The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

CaspaseSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caspase-9 This compound106N/A1.28 x 10⁵[2][5]
Caspase-8 Ac-LEHD-ACC15N/AN/A[2]
Caspase-10 Ac-LEHD-ACC24N/AN/A[2]
Caspase-3 This compound--Very Poor Substrate[6]
Caspase-1 This compoundData not availableData not availableData not available
Caspase-2 This compoundData not availableData not availableData not available
Caspase-4 This compoundData not availableData not availableData not available
Caspase-5 This compoundData not availableData not availableData not available
Caspase-6 This compoundData not availableData not availableData not available
Caspase-7 This compoundData not availableData not availableData not available

Note: Data for Ac-LEHD-ACC is included as a proxy for the peptide's interaction with caspases 8 and 10, as the peptide sequence is identical to that of this compound. "N/A" or "Data not available" indicates that the specific kinetic constant was not found in the searched literature. The qualitative assessment for caspase-3 is based on experimental observations.[6]

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Signaling Pathway

The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the activation of caspase-9. The following diagram illustrates the key steps in this signaling cascade.

IntrinsicApoptosis cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal Mito Mitochondrion Stress->Mito triggers CytoC_mito Cytochrome c Mito->CytoC_mito releases Apaf1 Apaf-1 CytoC_mito->Apaf1 binds to Apoptosome Apoptosome (Apaf-1, Cytochrome c, procaspase-9) Apaf1->Apoptosome forms ProCasp9 Procaspase-9 ProCasp9->Apoptosome recruited to Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp37 Procaspase-3, -7 Casp9->ProCasp37 cleaves and activates Casp37 Active Caspase-3, -7 (Executioner Caspases) ProCasp37->Casp37 Substrates Cellular Substrates (e.g., PARP, lamins) Casp37->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis leading to

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Experimental Workflow for Caspase-9 Activity Assay

The following diagram outlines a typical workflow for measuring caspase-9 activity in cell lysates using the this compound substrate.

CaspaseAssayWorkflow cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture & Treatment (Induce Apoptosis) Harvest 2. Harvest Cells CellCulture->Harvest Lysis 3. Cell Lysis (e.g., freeze-thaw, detergent) Harvest->Lysis Quantify 4. Protein Quantification (e.g., BCA, Bradford) Lysis->Quantify Plate 5. Prepare Reaction Plate (Cell Lysate, Assay Buffer) Quantify->Plate Substrate 6. Add this compound Substrate Plate->Substrate Incubate 7. Incubate at 37°C Substrate->Incubate Measure 8. Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Measure Plot 9. Plot Fluorescence vs. Time Measure->Plot Calculate 10. Calculate Caspase-9 Activity Plot->Calculate

Caption: Workflow for a fluorometric caspase-9 activity assay.

Experimental Protocols

This section provides a detailed, synthesized protocol for conducting a caspase-9 activity assay using this compound. This protocol is a compilation of best practices from multiple sources and should be optimized for specific experimental conditions.[7][8]

Reagents and Materials
  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS) , pH 7.4

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin). Prepare fresh.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol.

  • Dithiothreitol (DTT): 1 M stock solution in water.

  • This compound Substrate: 1 mM stock solution in DMSO. Store protected from light at -20°C.

  • AFC (7-Amino-4-trifluoromethylcoumarin): For standard curve (optional).

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.

Protocol

Step 1: Cell Culture and Induction of Apoptosis

  • Culture cells to the desired confluency under standard conditions.

  • Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

Step 2: Preparation of Cell Lysates

  • Harvest both treated and untreated cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

  • Wash the cell pellets once with ice-cold PBS.

  • Resuspend the cell pellets in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

  • Incubate on ice for 10-20 minutes with occasional vortexing.

  • Centrifuge the lysates at 10,000-14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube.

  • Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

Step 3: Caspase-9 Activity Assay

  • Prepare the Working Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer).

  • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. It is recommended to run samples in triplicate.

  • Add 50 µL of Working Reaction Buffer to each well.

  • To initiate the reaction, add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).

  • Immediately start measuring the fluorescence in a microplate reader set to kinetic mode at 37°C. Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm. Record readings every 5-10 minutes for 1-2 hours.

  • Optional: For end-point assays, incubate the plate at 37°C for 1-2 hours, protected from light, and then read the fluorescence.

  • Optional: To quantify the amount of released AFC, a standard curve can be generated using known concentrations of free AFC.

Step 4: Data Analysis

  • For kinetic assays, plot the fluorescence intensity versus time. The slope of the linear portion of the curve is proportional to the caspase-9 activity.

  • Calculate the caspase-9 activity, which can be expressed as the change in fluorescence units per minute per microgram of protein.

  • Compare the activity in the treated samples to the untreated controls to determine the fold-increase in caspase-9 activity.

Conclusion

This compound is a valuable tool for the sensitive and specific detection of caspase-9 activity. While it exhibits high selectivity for caspase-9, researchers should be aware of potential off-target cleavage by other caspases, particularly at high substrate concentrations or in complex biological samples. The provided protocols and data serve as a guide for the effective use of this compound in elucidating the role of caspase-9 in apoptosis and for the screening of potential therapeutic modulators of this critical cell death pathway. Further characterization of the kinetic parameters of this compound with a broader range of caspases will enhance its utility and the interpretation of experimental results.

References

Technical Guide: Ac-LEHD-AFC for Caspase-9 Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and protocols for the proper handling, storage, and utilization of the fluorogenic caspase-9 substrate, Ac-LEHD-AFC (N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-α-aspartamide). Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.

Core Handling and Storage

Proper handling and storage of this compound are paramount to maintaining its stability and functionality. The compound is susceptible to degradation if not stored under appropriate conditions.

Storage of Lyophilized Powder:

The lyophilized powder form of this compound should be stored desiccated at -20°C.[1][2][3] Under these conditions, the product is stable for at least four years.[4] It is recommended to protect the compound from light.[5]

Storage of Stock Solutions:

Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The solutions should be sealed to protect from moisture and light. Some sources suggest that solutions are unstable and should be prepared fresh.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight765.7 g/mol
Molecular FormulaC₃₃H₃₈F₃N₇O₁₁
Purity>95% by HPLC
Excitation Wavelength381-450 nm (violet) / ~400 nm
Emission Wavelength451-495 nm (blue) / ~505 nm

Table 2: Storage and Stability

FormStorage TemperatureStabilitySource
Lyophilized Powder-20°C (desiccated)≥ 4 years
Stock Solution-80°C6 months
Stock Solution-20°C1 month

Table 3: Solubility

SolventConcentrationSource
DMSO2 mg/mL
DMF5 mg/mL
Ethanol2 mg/mL
PBS (pH 7.2)1 mg/mL
Water1 mg/mL

Experimental Protocols

This compound is a fluorogenic substrate primarily for caspase-9 but can also be cleaved by caspase-4 and caspase-5. The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group by the caspase enzyme results in a fluorescent signal that can be quantified to determine enzyme activity.

Preparation of Reagents
  • Cell Lysis Buffer: A common lysis buffer consists of 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl (pH 7.4), supplemented with protease inhibitors such as 10 mg/L leupeptin, aprotinin, and 100 mM PMSF.

  • 2X Reaction Buffer: A typical reaction buffer is 10 mM HEPES (pH 7.4) containing 220 mM Mannitol, 68 mM Sucrose, 2 mM NaCl, 2.5 mM KH₂PO₄, 0.5 mM EGTA, 2 mM MgCl₂, 5 mM Pyruvate, 0.1 mM PMSF, and 1 mM Dithiothreitol (DTT). DTT should be added fresh.

  • This compound Stock Solution: Prepare a 1 mM stock solution in an appropriate solvent such as DMSO.

Caspase-9 Activity Assay Protocol

This protocol provides a general guideline and should be optimized for specific experimental needs.

  • Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. A parallel control group of uninduced cells should be maintained.

  • Cell Lysis:

    • Pellet 1-5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

  • Assay Reaction:

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

    • Add 5 µL of the 1 mM this compound stock solution to achieve a final concentration of 50 µM. The working concentration can range from 25-50 µM.

    • Incubate at 37°C for 1-2 hours.

  • Fluorometric Measurement:

    • Measure the fluorescence using a fluorometer or a fluorescence microplate reader.

    • The excitation wavelength should be set to approximately 400 nm and the emission wavelength to approximately 505 nm.

    • Readings can be taken at intervals to determine the reaction kinetics.

  • Data Analysis:

    • The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the apoptotic sample to the uninduced control.

Visualizations

Signaling Pathway

Caspase9_Signaling_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_assay In Vitro Assay Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Cytochrome_c Cytochrome c Release Apoptotic_Stimuli->Cytochrome_c Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome dATP dATP dATP->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Ac_LEHD_AFC This compound (Substrate) Caspase9->Ac_LEHD_AFC Cleavage AFC AFC (Fluorescent Product) Ac_LEHD_AFC->AFC

Caption: Intrinsic apoptosis pathway leading to Caspase-9 activation and cleavage of this compound.

Experimental Workflow

Caspase9_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Assay Reaction cluster_detection Data Acquisition & Analysis Induce_Apoptosis 1. Induce Apoptosis in Cells Harvest_Cells 2. Harvest & Pellet Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Lyse Cells on Ice Harvest_Cells->Lyse_Cells Add_Buffer 4. Add 2X Reaction Buffer + DTT Lyse_Cells->Add_Buffer Add_Substrate 5. Add this compound Substrate Add_Buffer->Add_Substrate Incubate 6. Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence 7. Measure Fluorescence (Ex: 400nm, Em: 505nm) Incubate->Measure_Fluorescence Analyze_Data 8. Analyze Data (Fold-change vs. Control) Measure_Fluorescence->Analyze_Data

Caption: Step-by-step workflow for a fluorometric Caspase-9 activity assay using this compound.

References

Ac-LEHD-AFC: A Technical Guide for Introductory Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic caspase-9 substrate, Ac-LEHD-AFC (Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-trifluoromethylcoumarin), a fundamental tool for the investigation of apoptosis. This document details the underlying biochemical pathways, presents quantitative data for experimental design, and offers detailed protocols for its application in research settings.

Introduction to Apoptosis and the Role of Caspase-9

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] This intricate process is executed by a family of cysteine proteases known as caspases.[2] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to apoptotic stimuli.[2]

The apoptotic signaling network is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[1] The intrinsic pathway, which is the focus of this guide, is initiated by cellular stresses such as DNA damage, oxidative stress, or growth factor deprivation.[1] A key event in this pathway is the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[3][4]

In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome.[3] The apoptosome then recruits and activates procaspase-9, the primary initiator caspase of the intrinsic pathway.[2][3] Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]

This compound: A Fluorogenic Substrate for Caspase-9

This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by active caspase-9. The peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the natural cleavage site of caspase-9.[6] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

In its intact form, the this compound conjugate exhibits minimal fluorescence. However, upon cleavage by caspase-9 between the aspartate (D) and AFC moieties, the free AFC molecule is liberated. Free AFC fluoresces brightly, with an excitation maximum around 400 nm and an emission maximum around 505 nm.[6][7] This significant increase in fluorescence provides a direct and sensitive measure of caspase-9 activity.

Quantitative Data for this compound

Accurate experimental design requires precise knowledge of the substrate's properties and its interaction with the enzyme. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Peptide SequenceAc-Leu-Glu-His-Asp-AFC[6]
Excitation Wavelength (λex)400 nm[6][7]
Emission Wavelength (λem)505 nm[6][7]
Molecular Weight765.7 g/mol [6]

Table 2: Kinetic Parameters of Caspase-9 with this compound

ParameterValueReference(s)
kcat/KM(12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹[8]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of cell lysates and the subsequent measurement of caspase-9 activity using this compound.

Preparation of Cell Lysates

This protocol is a generalized procedure for obtaining cytosolic extracts suitable for caspase activity assays. Optimization may be required for specific cell types and experimental conditions.

  • Cell Harvesting:

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • For adherent cells, scrape the cells from the culture dish and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis:

    • Resuspend the cell pellet in a chilled cell lysis buffer (see Table 3 for common buffer compositions). A general recommendation is to use 25-100 µL of lysis buffer per 1-5 x 10⁶ cells.[7][9]

    • Incubate the cell suspension on ice for 10-30 minutes.[7][10]

    • To further lyse the cells, you can freeze-thaw the suspension one to three times or pass the lysate through a 21-gauge needle 10-15 times.[11]

  • Clarification of Lysate:

    • Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[9][10]

    • Carefully transfer the supernatant, which contains the cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.

Table 3: Common Compositions of Cell Lysis and Reaction Buffers for Caspase-9 Assays

Buffer ComponentLysis Buffer ConcentrationReaction Buffer (2X) ConcentrationReference(s)
HEPES50 mM, pH 7.4-7.5100 mM, pH 7.2[12][13]
Tris-HCl20 mM, pH 7.4-[14]
NaCl200 mM-[14]
CHAPS0.1 - 1%0.2%[12][13]
Nonidet P-40 (NP-40)0.1 - 1%-[12][14]
Dithiothreitol (DTT)2 mM (often added fresh)20 mM (often added fresh from 1M stock)[7][12]
EDTA/EGTA1 mM EDTA / 0.5 mM EGTA2 mM EDTA[12][13][14]
Sucrose-20%[12]
Glycerol-20%[15]
Protease InhibitorsLeupeptin (10 µg/mL), Aprotinin (0.27 kU/L), PMSF (100 µM)-[12][14]

Note: It is recommended to add DTT and protease inhibitors to the buffers immediately before use.

Caspase-9 Fluorometric Assay

This protocol outlines the steps for measuring caspase-9 activity in prepared cell lysates.

  • Reaction Setup:

    • In a 96-well microplate, add 50-200 µg of protein lysate to each well. Adjust the volume of each sample to 50 µL with chilled cell lysis buffer.

    • Include appropriate controls:

      • Blank: 50 µL of cell lysis buffer without cell lysate to measure background fluorescence of the substrate and buffer.

      • Negative Control: Lysate from uninduced or untreated cells to determine the basal level of caspase-9 activity.

      • Inhibitor Control (Optional): Pre-incubate a sample of apoptotic lysate with a specific caspase-9 inhibitor (e.g., Ac-LEHD-CHO) for 10-30 minutes at room temperature before adding the substrate to confirm the specificity of the cleavage.

  • Initiation of the Reaction:

    • Prepare a 2X Reaction Buffer containing 20 mM DTT.[7]

    • Add 50 µL of the 2X Reaction Buffer to each well.

    • Add 5 µL of a 1 mM this compound stock solution to each well to achieve a final concentration of 50 µM.[7]

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7]

    • For kinetic assays, measurements can be taken at regular intervals (e.g., every 5 minutes) immediately after adding the substrate.[16]

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the apoptotic samples to the negative control.[7]

Visualizing the Intrinsic Apoptosis Pathway and Experimental Workflow

Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Intrinsic Apoptosis Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol stress DNA Damage, Oxidative Stress, Growth Factor Deprivation bcl2 Bcl-2 Family (Bax, Bak) stress->bcl2 activates cyto_c_mito Cytochrome c bcl2->cyto_c_mito promotes release cyto_c_cyto Cytochrome c cyto_c_mito->cyto_c_cyto apaf1 Apaf-1 apoptosome Apoptosome apaf1->apoptosome cyto_c_cyto->apoptosome casp9 Active Caspase-9 apoptosome->casp9 activates procasp9 Procaspase-9 procasp9->apoptosome recruitment procasp37 Procaspase-3, -7 casp9->procasp37 cleaves & activates casp37 Active Caspase-3, -7 procasp37->casp37 substrates Cellular Substrates casp37->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Intrinsic Apoptosis Pathway
Experimental Workflow for Caspase-9 Activity Assay

Caspase9_Assay_Workflow start Induce Apoptosis in Cells harvest Harvest & Wash Cells start->harvest lysis Lyse Cells with Lysis Buffer harvest->lysis centrifuge1 Centrifuge to Pellet Debris lysis->centrifuge1 collect Collect Supernatant (Cytosolic Lysate) centrifuge1->collect quantify Quantify Protein Concentration collect->quantify setup Set up 96-well Plate: - Lysates - Controls (Blank, Negative) quantify->setup add_buffer Add 2X Reaction Buffer (with DTT) setup->add_buffer add_substrate Add this compound Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->measure analyze Analyze Data: - Subtract Blank - Calculate Fold-Increase measure->analyze

Caspase-9 Assay Workflow

Conclusion

This compound is an indispensable tool for the study of apoptosis, providing a sensitive and specific method for quantifying the activity of the initiator caspase-9. By understanding the principles of the intrinsic apoptotic pathway and employing robust experimental protocols, researchers can effectively utilize this fluorogenic substrate to investigate the mechanisms of programmed cell death in various physiological and pathological contexts. The data and methodologies presented in this guide serve as a foundational resource for scientists and professionals entering the field of apoptosis research and for those seeking to refine their experimental approaches.

References

An In-depth Technical Guide to Ac-LEHD-AFC: A Fluorogenic Probe for Caspase-9 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LEHD-AFC) is a highly sensitive and specific fluorogenic substrate for caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Its utility in biochemical assays has become fundamental to the study of programmed cell death and the screening of therapeutic agents that modulate this pathway. This technical guide provides a comprehensive overview of the core features, advantages, and experimental protocols associated with the use of this compound. Detailed quantitative data on its physicochemical properties, kinetic parameters, and substrate specificity are presented. Furthermore, this guide includes detailed experimental methodologies and visual representations of the pertinent signaling pathway and experimental workflow to facilitate its effective implementation in a research setting.

Introduction to this compound

This compound is a synthetic tetrapeptide, Ac-Leu-Glu-His-Asp, covalently linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). The LEHD sequence is the optimal recognition motif for caspase-9. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond C-terminal to the aspartic acid residue by active caspase-9, the AFC moiety is liberated. The free AFC molecule exhibits strong fluorescence, which can be quantitatively measured to determine caspase-9 activity. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal tool for sensitive detection of caspase-9 activation.

Key Features and Advantages

The use of this compound in apoptosis research offers several distinct advantages:

  • High Specificity for Caspase-9: The LEHD amino acid sequence is the preferred substrate for caspase-9, leading to a high degree of specificity. While some cross-reactivity with other caspases, such as caspase-8 and -10, has been noted, this compound is cleaved most efficiently by caspase-9.[1]

  • High Sensitivity: The fluorogenic nature of the AFC reporter molecule allows for the detection of low levels of caspase-9 activity with high sensitivity.

  • Real-time Kinetic Analysis: The continuous nature of the assay allows for real-time measurement of enzyme kinetics, enabling the determination of initial reaction velocities and the effects of inhibitors or activators.

  • Quantitative Results: The fluorescence signal is directly proportional to the amount of cleaved substrate, allowing for the quantification of caspase-9 activity.

  • Compatibility with High-Throughput Screening: The simple, one-step procedure is readily adaptable to a 96-well or 384-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries for potential caspase-9 modulators.[2]

Quantitative Data

Physicochemical and Spectroscopic Properties
PropertyValueReference
Full Chemical NameN-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin
Molecular FormulaC33H38F3N7O11
Molecular Weight765.69 g/mol [2]
Excitation Wavelength (λex)~400 nm[2]
Emission Wavelength (λem)~505 nm[2]
Purity>98% (by HPLC)
Kinetic Parameters for Caspase-9
ParameterValueReference
kcat/KM (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹
KM Not explicitly found
kcat Can be calculated from kcat/KM and KM
Substrate Specificity Profile

While this compound is a preferred substrate for caspase-9, some level of cleavage by other caspases has been observed. The following table summarizes the known specificity.

CaspaseRelative Cleavage Efficiency of LEHD SequenceReference
Caspase-2Low
Caspase-3Very Poor
Caspase-6Efficiently Cleaved
Caspase-7Moderate
Caspase-8Preferred over IETD
Caspase-9 Most Efficiently Cleaved
Caspase-10Preferred over AEVD

Experimental Protocols

Caspase-9 Activity Assay in Cell Lysates

This protocol provides a general guideline for measuring caspase-9 activity in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • This compound substrate (stock solution in DMSO)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • 96-well black microplate, opaque

  • Fluorometric plate reader with filters for Ex/Em = 400/505 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number; a typical starting point is 100 µL per 1-5 x 10^6 cells.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and keep it on ice. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Caspase-9 Activity Assay:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Cell Lysis Buffer to have an equal volume in all wells.

    • Add 2x Reaction Buffer to each well.

    • Add this compound substrate to a final concentration of 50 µM.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (Ex/Em = 400/505 nm) at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The caspase-9 activity can be expressed as the rate of change in fluorescence (slope of the linear portion of the curve).

    • Compare the activity in treated samples to the untreated control to determine the fold-increase in caspase-9 activity.

Mandatory Visualizations

Intrinsic Apoptosis Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak ER_Stress ER Stress ER_Stress->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Procaspase3 Pro-caspase-3 Active_Caspase9->Procaspase3 Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.

Experimental Workflow for Caspase-9 Assay

Caspase9_Assay_Workflow start Start: Cell Culture treatment Induce Apoptosis (e.g., with Staurosporine) start->treatment harvest Harvest and Wash Cells treatment->harvest lysis Cell Lysis (on ice) harvest->lysis centrifugation Centrifuge to Pellet Debris lysis->centrifugation supernatant Collect Supernatant (Cytosolic Lysate) centrifugation->supernatant protein_assay Determine Protein Concentration supernatant->protein_assay plate_setup Load Lysate into 96-well Plate protein_assay->plate_setup reagent_addition Add Reaction Buffer and this compound plate_setup->reagent_addition incubation Incubate at 37°C reagent_addition->incubation measurement Measure Fluorescence (Ex: 400nm, Em: 505nm) incubation->measurement analysis Data Analysis: Calculate Activity measurement->analysis end End analysis->end

Caption: Workflow for a fluorometric caspase-9 activity assay.

Conclusion

This compound remains an indispensable tool for the investigation of apoptosis and the activity of caspase-9. Its high specificity and sensitivity, coupled with its suitability for high-throughput applications, ensure its continued relevance in both basic research and drug discovery. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this compound in the laboratory, empowering researchers to further unravel the complexities of programmed cell death.

References

Methodological & Application

Illuminating Apoptosis: A Detailed Protocol for Measuring Caspase-9 Activity using Ac-LEHD-AFC in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the sensitive detection of caspase-9 activity in cell lysates using the fluorogenic substrate Ac-LEHD-AFC. Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, and its activity is a key indicator of programmed cell death. This assay is a valuable tool for basic research and for the discovery and development of therapeutic agents that modulate apoptosis.

Introduction

Caspase-9 is a cysteine-aspartic protease that plays a pivotal role in the initiation of the intrinsic apoptotic cascade.[1][2][3] This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[3][4] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.

The this compound assay utilizes a specific peptide substrate, Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (this compound), which is recognized and cleaved by active caspase-9. Upon cleavage, the free AFC fluorophore is released, resulting in a significant increase in fluorescence that can be measured, providing a quantitative assessment of caspase-9 activity.

Signaling Pathway

The activation of caspase-9 is a central event in the intrinsic apoptotic pathway. The following diagram illustrates the key steps leading to caspase-9 activation and its downstream effects.

Caspase9_Pathway Caspase-9 Signaling Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion DNA Damage DNA Damage Cytochrome c (mito) Cytochrome c Growth Factor Withdrawal Growth Factor Withdrawal Cytochrome c (cyto) Cytochrome c Cytochrome c (mito)->Cytochrome c (cyto) Release Apoptosome Apoptosome Cytochrome c (cyto)->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Active Caspase-9 Active Caspase-9 Apoptosome->Active Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Recruitment Active Caspase-3/7 Active Caspase-3/7 Active Caspase-9->Active Caspase-3/7 Cleavage & Activation Pro-caspase-3/7 Pro-caspase-3/7 Pro-caspase-3/7->Active Caspase-3/7 Apoptosis Apoptosis Active Caspase-3/7->Apoptosis Execution

Caption: Intrinsic pathway of apoptosis highlighting caspase-9 activation.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound caspase-9 activity assay.

Caspase9_Workflow This compound Caspase-9 Assay Workflow Induce_Apoptosis 1. Induce Apoptosis in Cells Harvest_Cells 2. Harvest and Count Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Prepare Cell Lysate Harvest_Cells->Lyse_Cells Protein_Quant 4. Determine Protein Concentration Lyse_Cells->Protein_Quant Assay_Setup 5. Set up Assay Plate Protein_Quant->Assay_Setup Reaction_Mix 6. Prepare Reaction Mix (Assay Buffer + DTT) Assay_Setup->Reaction_Mix Add_Lysate 7. Add Cell Lysate to Wells Reaction_Mix->Add_Lysate Add_Substrate 8. Add this compound Substrate Add_Lysate->Add_Substrate Incubate 9. Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence 10. Read Fluorescence (Ex/Em = 400/505 nm) Incubate->Read_Fluorescence Data_Analysis 11. Analyze Data Read_Fluorescence->Data_Analysis

Caption: A streamlined workflow for the caspase-9 activity assay.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the this compound caspase-9 activity assay, compiled from various sources.

ParameterRecommended Value/RangeNotes
Cell Number 1–5 x 10⁶ cells per sampleAdjust based on cell type and expected caspase activity.
Cell Lysate Protein 50–200 µg per assayProtein concentration should be determined to ensure equal loading.
This compound Substrate 50 µM final concentrationThe stock solution is typically 1 mM.
DTT Concentration 10 mM final concentrationDTT is added to the reaction buffer to maintain a reducing environment.
Incubation Time 1–2 hoursMonitor kinetics to ensure the reaction is in the linear range.
Incubation Temperature 37°C
Excitation Wavelength 400 nm
Emission Wavelength 505 nm

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the this compound caspase-9 activity assay in cell lysates.

I. Materials and Reagents

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl pH 7.4, with protease inhibitors)

  • 2X Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 4 mM EDTA, 0.2% CHAPS, with 20 mM DTT added fresh)

  • This compound Substrate (1 mM stock in DMSO)

  • Dithiothreitol (DTT) (1 M stock)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader with 400 nm excitation and 505 nm emission filters

II. Procedure

A. Cell Culture and Induction of Apoptosis

  • Culture cells to the desired confluency under standard conditions.

  • Induce apoptosis by treating cells with the desired agent and concentration for the appropriate duration. Include a vehicle-treated control group.

B. Preparation of Cell Lysates

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and scrape the cells.

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

  • Incubate the cell suspension on ice for 10-15 minutes, vortexing gently every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is the cell lysate.

  • Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay).

C. Caspase-9 Activity Assay

  • Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer). Keep on ice.

  • In a 96-well black microplate, add the following to each well:

    • 50 µL of 2X Reaction Buffer with DTT.

    • Cell lysate containing 50-200 µg of protein.

    • Add Cell Lysis Buffer to bring the total volume to 95 µL.

  • Prepare a blank control well containing 50 µL of 2X Reaction Buffer with DTT and 50 µL of Cell Lysis Buffer.

  • Add 5 µL of 1 mM this compound substrate to each well to initiate the reaction (final concentration of 50 µM).

  • Mix the contents of the wells gently.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

III. Data Analysis

  • Subtract the fluorescence reading of the blank control from all experimental readings.

  • The caspase-9 activity can be expressed as the fold-increase in fluorescence compared to the uninduced control.

    • Fold-increase = (Fluorescence of induced sample) / (Fluorescence of uninduced control)

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Autofluorescence of cell lysate or compounds.Include a control with lysate but no substrate. Subtract this background.
Contamination of reagents.Use fresh, high-quality reagents.
Low Signal Insufficient caspase-9 activity.Increase the amount of cell lysate, increase incubation time, or use a more potent apoptotic stimulus.
Inactive reagents.Ensure proper storage and handling of the substrate and DTT.
High Well-to-Well Variability Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing.
Inconsistent cell numbers or protein loading.Carefully count cells and normalize to protein concentration.

This detailed protocol and the accompanying information will aid researchers in accurately and reproducibly measuring caspase-9 activity, contributing to a deeper understanding of apoptosis and the development of novel therapeutics.

References

Step-by-step guide for using Ac-LEHD-AFC in a 96-well plate format

Author: BenchChem Technical Support Team. Date: December 2025

Step-by-Step Guide for Using Ac-LEHD-AFC in a 96-Well Plate Format

These application notes provide a detailed protocol for the measurement of caspase-9 activity in cell lysates using the fluorogenic substrate this compound in a 96-well plate format. This assay is intended for researchers, scientists, and drug development professionals investigating apoptosis and caspase-9 inhibition.

Principle of the Assay

Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2][3] Its activation is a key event triggered by the release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates pro-caspase-9.[3][4] Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.[1][3]

The assay utilizes the fluorogenic substrate this compound, which contains the amino acid sequence LEHD specifically recognized and cleaved by active caspase-9.[6] The substrate itself is weakly fluorescent. However, upon cleavage by caspase-9, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released. The amount of AFC produced is proportional to the caspase-9 activity in the sample. The fluorescence of free AFC can be measured using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[6][7]

Signaling Pathway of Caspase-9 Activation and this compound Cleavage

Caspase9_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Apoptotic Stimulus Apoptotic Stimulus Cytochrome c Cytochrome c Apoptotic Stimulus->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Active Caspase-9 Active Caspase-9 Apoptosome->Active Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome recruited This compound This compound Active Caspase-9->this compound cleaves AFC (Fluorescent) AFC (Fluorescent) This compound->AFC (Fluorescent) releases

Caption: Caspase-9 activation pathway and substrate cleavage.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for different cell types and experimental conditions.

I. Materials and Reagents
  • Cells: Adherent or suspension cells to be assayed.

  • Inducing Agent: A compound or treatment to induce apoptosis.

  • 96-well Plate: Black, clear-bottom plates are recommended for fluorescence assays.

  • Fluorescence Microplate Reader: Capable of measuring excitation at ~400 nm and emission at ~505 nm.

  • Reagents:

    • This compound substrate (1 mM stock solution in DMSO)[6]

    • Cell Lysis Buffer[6]

    • 2X Reaction Buffer[6]

    • Dithiothreitol (DTT)[6]

    • Phosphate-Buffered Saline (PBS)

    • Protein Assay Reagent (e.g., BCA or Bradford)

II. Reagent Preparation
  • 1X Cell Lysis Buffer: If a concentrated stock is provided, dilute it to 1X with sterile, purified water. Keep on ice.

  • 1X Reaction Buffer: Prepare the 1X Reaction Buffer by diluting the 2X Reaction Buffer with sterile, purified water.[8] Immediately before use, add DTT to the 1X Reaction Buffer to a final concentration of 10 mM.[6][9] For example, add 10 µL of 1 M DTT stock to 1 mL of 1X Reaction Buffer.

  • This compound Substrate: Thaw the 1 mM stock solution and keep it on ice, protected from light.

III. Experimental Workflow Diagram

Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Assay Plate Setup C->D E 5. Add Substrate & Incubate D->E F 6. Fluorescence Measurement E->F G 7. Data Analysis F->G

Caption: Experimental workflow for the caspase-9 assay.

IV. Step-by-Step Assay Procedure
  • Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density appropriate for your cell type and experimental duration. b. Treat cells with the desired apoptosis-inducing agent. Include an untreated control group. c. Incubate for the desired period.

  • Cell Lysis: a. For adherent cells: Remove the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold 1X Cell Lysis Buffer to each well (e.g., 50-100 µL for a 96-well plate). Incubate on ice for 10-15 minutes with gentle shaking. b. For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold 1X Cell Lysis Buffer. Incubate on ice for 10-15 minutes. c. Centrifuge the cell lysates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the cell debris. d. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford). b. Normalize the protein concentration of all samples by diluting them with 1X Cell Lysis Buffer to a final concentration within the range of 50-200 µg of protein per 50 µL.[6][9]

  • Assay Plate Setup: a. In a 96-well black, clear-bottom plate, add 50 µL of each normalized cell lysate to separate wells. b. Include the following controls:

    • Blank: 50 µL of 1X Cell Lysis Buffer without cell lysate to measure background fluorescence.
    • Negative Control: Lysate from untreated cells.
    • Positive Control (optional): Lysate from cells treated with a known potent inducer of apoptosis or purified active caspase-9.

  • Substrate Addition and Incubation: a. Add 50 µL of the 1X Reaction Buffer (containing 10 mM DTT) to each well containing the cell lysate. b. Add 5 µL of the 1 mM this compound substrate to each well for a final concentration of 50 µM.[6] c. Gently tap the plate to mix. d. Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6] b. For kinetic assays, readings can be taken at multiple time points during the incubation period.

  • Data Analysis: a. Subtract the fluorescence value of the blank from all other readings. b. The caspase-9 activity can be expressed as the fold-increase in fluorescence compared to the negative control. c. Fold Increase = (Fluorescence of Treated Sample) / (Fluorescence of Negative Control)

Quantitative Data Summary

ParameterRecommended ValueReference
Cell Lysate Protein Concentration 50 - 200 µg per assay[6][9]
This compound Final Concentration 30 - 50 µM[6][10]
DTT Final Concentration 10 mM[6][10]
Incubation Time 1 - 2 hours[6][9]
Incubation Temperature 37°C[6][9]
AFC Excitation Wavelength ~400 nm[6][7]
AFC Emission Wavelength ~505 nm[6][7]

Troubleshooting

  • High Background Fluorescence:

    • Ensure the use of a black microplate to minimize background.

    • Check the purity of reagents. The substrate may have auto-hydrolyzed; use fresh aliquots.

  • Low Signal:

    • Increase the amount of cell lysate used in the assay.

    • Increase the incubation time.

    • Ensure the apoptosis induction was successful.

  • High Well-to-Well Variability:

    • Ensure accurate pipetting.

    • Mix the contents of the wells thoroughly after adding the substrate.

By following this detailed protocol, researchers can reliably and accurately measure caspase-9 activity, providing valuable insights into the apoptotic processes within their experimental systems.

References

Optimizing Ac-LEHD-AFC Concentration for Primary Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The fluorogenic substrate Ac-LEHD-AFC is a sensitive and specific tool for measuring the activity of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Accurate determination of caspase-9 activity in primary cell cultures is crucial for understanding cellular responses to therapeutic agents and disease pathologies. However, the optimal concentration of this compound can vary between different primary cell types due to differences in cell size, metabolic activity, and endogenous caspase levels. This document provides a detailed protocol for optimizing the this compound concentration to ensure reliable and reproducible results in your primary cell culture experiments.

The assay's principle is based on the cleavage of the tetrapeptide sequence LEHD from the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) by active caspase-9. Upon cleavage, AFC is liberated and emits a quantifiable fluorescent signal (Excitation: ~400 nm, Emission: ~505 nm). Using a suboptimal substrate concentration can lead to either an underestimation of caspase activity (if the concentration is too low) or potential substrate inhibition and increased background fluorescence (if the concentration is too high). Therefore, empirical determination of the optimal this compound concentration for each primary cell type and experimental condition is highly recommended.

Quantitative Data Summary

The following table summarizes the working concentrations of this compound reported in various protocols and studies. While these provide a valuable starting point, optimization for your specific primary cell type is crucial.

Cell Type/SystemThis compound Concentration (µM)Incubation TimeKey Observations/Notes
General Cell Lysates501-2 hoursRecommended final concentration in many commercially available kits.
General Cell Lysates25-50Not SpecifiedA common working range suggested by suppliers.[1]
Cell-Free System30Not SpecifiedUsed for measuring caspase-9 activity in reconstituted systems.[2]
Recombinant Caspase-90-3000 (for kinetic studies)7 minutesUsed for determining kinetic parameters (Km and kcat) of the enzyme.

Signaling Pathway

The diagram below illustrates the central role of caspase-9 in the intrinsic apoptotic pathway.

Caspase9_Pathway Stress Cellular Stress (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Cleavage & Dimerization ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 (Executioner Caspase) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve this compound powder in DMSO. Aliquot and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol. Prepare fresh before use. Protease inhibitors (e.g., PMSF, leupeptin, aprotinin) can be added to prevent non-specific protein degradation.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, and 20% glycerol. Prepare fresh and keep on ice.

General Protocol for Caspase-9 Activity Assay

This protocol provides a starting point. The optimal cell number and protein concentration should be determined empirically.

  • Cell Culture and Treatment: Plate primary cells at the desired density and allow them to adhere and recover. Treat cells with the desired apoptotic stimulus. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Lysis:

    • For adherent cells, wash once with ice-cold PBS and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.

  • Incubation: Incubate the lysate on ice for 10-20 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well black plate, add 50-100 µg of protein lysate per well. Adjust the volume with Cell Lysis Buffer to have an equal volume in all wells.

  • Reaction Initiation: Add an equal volume of 2X Reaction Buffer to each well. Then, add the optimized concentration of this compound to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm using a fluorescence microplate reader.

Protocol for Optimizing this compound Concentration

This protocol describes how to perform a substrate titration to determine the optimal this compound concentration for your primary cell culture system.

  • Prepare Cell Lysates: Prepare lysates from both untreated (negative control) and apoptosis-induced (positive control) primary cells as described in the general protocol. It is crucial to have a positive control with expected high caspase-9 activity.

  • Prepare Substrate Dilutions: Prepare a series of this compound dilutions in 1X Reaction Buffer to achieve a range of final concentrations in the assay (e.g., 5, 10, 25, 50, 75, 100 µM).

  • Assay Setup: In a 96-well black plate, add a fixed amount of your positive control cell lysate (e.g., 50 µg) to multiple wells. Also, include wells with lysate from untreated cells for each substrate concentration to determine the background fluorescence.

  • Initiate Reaction: Add the different dilutions of this compound to the wells containing the cell lysates.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 5-10 minutes for 1-2 hours.

  • Data Analysis:

    • For each concentration, subtract the background fluorescence (from untreated cell lysates) from the fluorescence of the apoptotic sample.

    • Plot the rate of fluorescence increase (slope of the linear portion of the kinetic curve) against the this compound concentration.

    • The optimal concentration is the lowest concentration that gives the maximal or near-maximal reaction velocity (the point at which the curve starts to plateau). This concentration ensures that the substrate is not limiting the reaction rate.

Workflow for Optimization

The following diagram outlines the workflow for optimizing the this compound concentration.

Optimization_Workflow start Start: Prepare Primary Cell Cultures induce_apoptosis Induce Apoptosis (Positive Control) & Prepare Untreated (Negative Control) start->induce_apoptosis prepare_lysates Prepare Cell Lysates induce_apoptosis->prepare_lysates protein_quant Quantify Protein Concentration prepare_lysates->protein_quant substrate_titration Perform this compound Titration (e.g., 5-100 µM) protein_quant->substrate_titration kinetic_measurement Kinetic Fluorescence Measurement (37°C, 1-2 hours) substrate_titration->kinetic_measurement data_analysis Analyze Data: Plot Reaction Rate vs. [Substrate] kinetic_measurement->data_analysis determine_optimal Determine Optimal Concentration (Start of Plateau) data_analysis->determine_optimal end End: Use Optimal Concentration for Future Experiments determine_optimal->end

This compound Optimization Workflow

References

Application Notes and Protocols for Ac-LEHD-AFC in Flow Cytometry Analysis of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. A key family of proteases that execute this process are the caspases. Caspases are broadly categorized into initiators and effectors. Caspase-9 is a principal initiator caspase in the intrinsic (or mitochondrial) pathway of apoptosis.[1][2][3] This pathway is triggered by various intracellular stresses, leading to the release of cytochrome c from the mitochondria.[3][4] Cytochrome c, in conjunction with Apaf-1, forms a complex called the apoptosome, which recruits and activates pro-caspase-9.[3][4][5] Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, culminating in the dismantling of the cell.[2][3]

The Ac-LEHD-AFC substrate is a sensitive and specific tool for detecting caspase-9 activity. It is a peptide substrate, Leu-Glu-His-Asp (LEHD), which is the recognition sequence for caspase-9, conjugated to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the AFC molecule is non-fluorescent. However, upon cleavage by active caspase-9, free AFC is released and emits a strong green fluorescence, which can be quantitatively measured by flow cytometry.[2] This protocol provides a detailed method for using this compound to identify and quantify cells with active caspase-9 in a live-cell population.

Signaling Pathway of Intrinsic Apoptosis

The diagram below illustrates the central role of caspase-9 in the intrinsic apoptosis pathway.

IntrinsicApoptosis cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal BaxBok Bax/Bok Activation Stress->BaxBok MOMP MOMP BaxBok->MOMP CytoC Cytochrome c (release) MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleavage Casp37 Active Caspase-3/7 ProCasp37->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation.

Quantitative Data Summary

The following table presents representative data from a flow cytometry experiment using this compound to detect caspase-9 activation in Jurkat cells treated with an apoptosis-inducing agent (e.g., 5 µM Camptothecin) for 4 hours.

Sample ConditionTotal Events AcquiredViable Cells (%) (PI Negative)Caspase-9 Positive Cells (%) (AFC Positive)
Untreated Control20,00095.2%3.5%
Apoptosis Inducer20,00085.7%48.9%
Caspase-9 Inhibitor + Apoptosis Inducer20,00092.1%5.1%

Note: Data are for illustrative purposes and actual results will vary depending on the cell type, apoptosis inducer, and experimental conditions.

Experimental Protocol: Live-Cell Caspase-9 Staining

This protocol describes the steps for staining live, intact cells with this compound for flow cytometry analysis.

Materials and Reagents
  • This compound substrate: (e.g., MedChemExpress, HY-P1093). Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Apoptosis Inducer: (e.g., Camptothecin, Staurosporine, Etoposide) with a known mechanism of action.

  • Caspase-9 Inhibitor (optional): (e.g., Z-LEHD-FMK) for use as a negative control.

  • 1X Phosphate-Buffered Saline (PBS): pH 7.4.

  • Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4.

  • Viability Dye: Propidium Iodide (PI) or 7-AAD (7-Aminoactinomycin D). Prepare a 1 mg/mL stock in water.

  • Flow Cytometry Tubes

  • Flow Cytometer: Equipped with a violet laser (for AFC excitation, ~405 nm) and a blue laser (for PI/7-AAD excitation, ~488 nm).

Staining Procedure
  • Cell Preparation and Apoptosis Induction:

    • Culture cells to a density of 0.5-1 x 10⁶ cells/mL.

    • Induce apoptosis by treating cells with the desired compound for the appropriate duration. Include an untreated control and, if desired, a control pre-treated with a caspase-9 inhibitor for 1 hour before adding the apoptosis inducer.

  • Cell Harvesting and Washing:

    • Harvest cells (for suspension cells, by gentle centrifugation at 300 x g for 5 minutes; for adherent cells, by gentle trypsinization followed by neutralization and collection).

    • Wash the cells once with 1 mL of cold 1X PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Caspase-9 Staining:

    • Resuspend the cell pellet in 100 µL of pre-warmed cell culture medium.

    • Prepare the this compound working solution. Dilute the 10 mM stock solution to a final concentration of 30-50 µM in the cell suspension. Note: The optimal concentration should be determined empirically for each cell type.

    • Add the this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Add 1 mL of 1X Binding Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes and gently discard the supernatant.

    • Repeat the wash step once more with 1X Binding Buffer.

  • Viability Staining:

    • Resuspend the cell pellet in 400 µL of 1X Binding Buffer.

    • Add the viability dye (PI to a final concentration of 1-2 µg/mL or 7-AAD according to the manufacturer's recommendation).

    • Incubate for 5-10 minutes on ice, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer immediately.

    • Excite AFC with a violet laser (e.g., 405 nm) and collect emission using a filter appropriate for green fluorescence (e.g., 505-530 nm).

    • Excite PI or 7-AAD with a blue laser (488 nm) and collect emission using a filter for red fluorescence (e.g., >650 nm).

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Gating Strategy
  • Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris.

  • Singlet Gating: Use FSC-Area vs. FSC-Height to exclude cell doublets.

  • Viability Gating: From the singlet population, create a plot of PI/7-AAD fluorescence vs. FSC. Gate on the PI/7-AAD negative population (viable cells).

  • Caspase-9 Activity Analysis: Analyze the AFC fluorescence within the viable (PI/7-AAD negative) population. Use a histogram or a dot plot to quantify the percentage of AFC-positive cells.

Experimental Workflow Diagram

The following diagram outlines the key steps of the this compound flow cytometry protocol.

Workflow start Start: Seed Cells induce Induce Apoptosis (e.g., Camptothecin, 4h) start->induce harvest Harvest & Wash Cells (PBS) induce->harvest stain_caspase Stain with this compound (37°C, 30-60 min) harvest->stain_caspase wash_buffer Wash Cells (Binding Buffer) stain_caspase->wash_buffer stain_viability Stain with Viability Dye (PI or 7-AAD, on ice) wash_buffer->stain_viability acquire Acquire on Flow Cytometer stain_viability->acquire analyze Data Analysis: 1. Gate on Cells (FSC/SSC) 2. Gate on Singlets 3. Gate on Viable (PI-) 4. Quantify AFC+ Cells acquire->analyze end End: Report Results analyze->end

Caption: Workflow for detecting active caspase-9 using this compound.

References

Live-Cell Imaging of Caspase-9 Activity with Ac-LEHD-AFC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, a form of programmed cell death essential for normal development and tissue homeostasis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of assays to monitor caspase-9 activity in living cells is of paramount importance for basic research and drug discovery. This document provides a detailed guide to the use of Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LEHD-AFC) for the sensitive detection of caspase-9 activity in live-cell imaging applications.

This compound is a fluorogenic substrate specifically designed to be cleaved by active caspase-9. The assay principle is based on the enzymatic release of the fluorescent group, 7-amino-4-trifluoromethylcoumarin (AFC), from the tetrapeptide substrate, Ac-LEHD. In its uncleaved state, the substrate exhibits minimal fluorescence. Upon cleavage by caspase-9, the liberated AFC emits a bright green fluorescence, providing a direct measure of enzyme activity.

Principle of the Assay

The this compound substrate contains the recognition sequence for caspase-9, LEHD. In the presence of active caspase-9, the enzyme cleaves the peptide bond C-terminal to the aspartate residue, releasing the AFC fluorophore. The fluorescence of free AFC can be monitored in real-time using fluorescence microscopy, a fluorescence plate reader, or a flow cytometer. The increase in fluorescence intensity is directly proportional to the level of active caspase-9 in the cell.

Signaling Pathway of Caspase-9 Activation

Caspase-9 is activated through the intrinsic apoptotic pathway, which is typically initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9 to form a large protein complex known as the apoptosome.[1][2][3] Within the apoptosome, pro-caspase-9 molecules undergo dimerization and auto-activation through proteolytic cleavage.[1][2] Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3, -6, and -7, which execute the final stages of apoptosis by dismantling the cell.[2][3]

cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol DNA Damage DNA Damage MOMP Mitochondrial Outer Membrane Permeabilization DNA Damage->MOMP Oxidative Stress Oxidative Stress Oxidative Stress->MOMP Growth Factor Deprivation Growth Factor Deprivation Growth Factor Deprivation->MOMP Cytochrome c (cyto) Cytochrome c MOMP->Cytochrome c (cyto) Cytochrome c (mito) Cytochrome c (intermembrane space) Cytochrome c (mito)->Cytochrome c (cyto) Apoptosome Apoptosome Cytochrome c (cyto)->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Active Caspase-9 Active Caspase-9 Apoptosome->Active Caspase-9 Active Caspases 3, 6, 7 Active Caspases 3, 6, 7 Active Caspase-9->Active Caspases 3, 6, 7 Pro-caspases 3, 6, 7 Pro-caspases 3, 6, 7 Pro-caspases 3, 6, 7->Active Caspases 3, 6, 7 Apoptosis Apoptosis Active Caspases 3, 6, 7->Apoptosis

Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.

Data Presentation

Quantitative Data for this compound
ParameterValueReference
Excitation Wavelength (λex) ~400 nm[4][5][6]
Emission Wavelength (λem) ~505 nm[4][5][6]
Recommended Working Concentration (Cell Lysates) 25-50 µM[7]
Recommended Working Concentration (Live Cells) To be optimized (dependent on loading method)
Molecular Weight 765.7 g/mol [2]
Purity >98% by HPLC[6]
Kinetic Parameters of this compound with Recombinant Human Caspase-9
ParameterValue
Michaelis Constant (KM) 14.8 ± 1.5 µM
Catalytic Rate Constant (kcat) 1.9 ± 0.1 s-1
Catalytic Efficiency (kcat/KM) (12.8 ± 1.1) x 104 M-1s-1

Experimental Protocols

Caspase-9 Activity Assay in Cell Lysates

This protocol is suitable for endpoint or kinetic measurements of caspase-9 activity in a population of cells.

Induce Apoptosis Induce Apoptosis Harvest & Lyse Cells Harvest & Lyse Cells Induce Apoptosis->Harvest & Lyse Cells Incubate Lysate\nwith this compound Incubate Lysate with this compound Harvest & Lyse Cells->Incubate Lysate\nwith this compound Measure Fluorescence Measure Fluorescence Incubate Lysate\nwith this compound->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: Workflow for caspase-9 activity assay in cell lysates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • This compound substrate (1 mM stock in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will allow for optimal growth and treatment.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include a vehicle-treated control group.

  • Cell Harvesting:

    • For suspension cells, pellet the cells by centrifugation and wash once with ice-cold PBS.

    • For adherent cells, scrape the cells into ice-cold PBS and pellet by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 106 cells in 50 µL). Incubate on ice for 10-15 minutes.

  • Lysate Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 50-100 µg of cell lysate per well.

    • Adjust the volume of each well to 95 µL with Cell Lysis Buffer.

    • Include a blank well containing only Cell Lysis Buffer.

  • Initiation of Reaction: Add 5 µL of 1 mM this compound to each well to a final concentration of 50 µM.

  • Fluorescence Measurement:

    • Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 5-10 minutes for 1-2 hours at Ex/Em = 400/505 nm.

    • Endpoint Assay: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence intensity at Ex/Em = 400/505 nm.

  • Data Analysis:

    • For kinetic assays, determine the rate of increase in fluorescence (slope of the linear portion of the curve).

    • For endpoint assays, subtract the blank reading from all measurements.

    • Express caspase-9 activity as the fold-increase in fluorescence compared to the untreated control.

Live-Cell Imaging of Caspase-9 Activity

Important Note: this compound is not cell-permeable. Therefore, specialized techniques are required to introduce the substrate into the cytoplasm of living cells. Below are protocols for three such methods: electroporation, microinjection, and scrape loading. The choice of method will depend on the cell type and available equipment.

cluster_prep Cell Preparation cluster_loading Substrate Loading cluster_imaging Imaging & Analysis Seed Cells Seed Cells Electroporation Electroporation Seed Cells->Electroporation Microinjection Microinjection Seed Cells->Microinjection Scrape Loading Scrape Loading Seed Cells->Scrape Loading Induce Apoptosis Induce Apoptosis Electroporation->Induce Apoptosis Microinjection->Induce Apoptosis Scrape Loading->Induce Apoptosis Time-Lapse Microscopy Time-Lapse Microscopy Induce Apoptosis->Time-Lapse Microscopy Image & Data Analysis Image & Data Analysis Time-Lapse Microscopy->Image & Data Analysis

Caption: Workflow for live-cell imaging of caspase-9 activity.

A. Substrate Loading by Electroporation

Materials:

  • Cells in suspension

  • Electroporation buffer (low ionic strength)

  • This compound (1 mM stock in DMSO)

  • Electroporator and cuvettes

  • Culture dishes suitable for microscopy

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in ice-cold electroporation buffer at a concentration of 1-5 x 106 cells/mL.

  • Substrate Addition: Add this compound to the cell suspension to a final concentration of 25-50 µM.

  • Electroporation: Transfer the cell suspension to an electroporation cuvette and deliver an optimized electrical pulse. Pulse parameters (voltage, capacitance, resistance) must be optimized for each cell type to ensure efficient loading and minimal cell death.

  • Recovery: Allow the cells to recover on ice for 10-15 minutes.

  • Plating: Gently transfer the electroporated cells to a culture dish containing pre-warmed complete medium and allow them to adhere.

  • Live-Cell Imaging: Proceed with apoptosis induction and time-lapse microscopy as described below.

B. Substrate Loading by Microinjection

Materials:

  • Adherent cells cultured on a glass-bottom dish

  • This compound (1 mM stock in DMSO, diluted in microinjection buffer)

  • Microinjection system with a micromanipulator and pressure injector

  • Glass capillaries for pulling needles

Procedure:

  • Needle Preparation: Pull glass capillaries to form fine-tipped needles.

  • Needle Loading: Back-fill the microinjection needle with the this compound solution.

  • Microinjection: Under microscopic guidance, carefully microinject the this compound solution into the cytoplasm of individual cells.

  • Live-Cell Imaging: Immediately after microinjection, proceed with apoptosis induction and time-lapse microscopy.

C. Substrate Loading by Scrape Loading

Materials:

  • Adherent cells grown to confluency in a culture dish

  • This compound solution in PBS (25-50 µM)

  • Rubber policeman or cell scraper

Procedure:

  • Cell Preparation: Wash the confluent monolayer of cells with PBS.

  • Scrape Loading: Add the this compound solution to the cells and gently scrape the monolayer with a rubber policeman to create transient tears in the cell membrane, allowing the substrate to enter the cells along the scrape line.

  • Incubation: Incubate the cells with the substrate for 5-10 minutes at room temperature.

  • Washing: Gently wash the cells three times with complete medium to remove excess substrate and detached cells.

  • Live-Cell Imaging: Proceed with apoptosis induction and time-lapse microscopy, focusing on the cells adjacent to the scrape line.

Live-Cell Imaging and Analysis

  • Induction of Apoptosis: After loading the substrate, replace the medium with fresh, pre-warmed medium containing the apoptosis-inducing agent.

  • Time-Lapse Microscopy: Place the culture dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).

  • Image Acquisition: Acquire fluorescence (Ex/Em ~400/505 nm) and phase-contrast or DIC images at regular intervals (e.g., every 10-30 minutes) for the desired duration of the experiment.

  • Image Analysis:

    • Use image analysis software to quantify the mean fluorescence intensity of individual cells over time.

    • Correlate the increase in fluorescence with morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing).

    • Compare the rate of fluorescence increase in treated cells versus control cells.

Applications in Drug Development

The this compound assay is a valuable tool for drug discovery and development, particularly for the screening and characterization of compounds that modulate the intrinsic apoptotic pathway.

  • High-Throughput Screening (HTS): The cell lysate-based assay can be adapted for HTS of large compound libraries to identify potential inhibitors or activators of caspase-9.

  • Mechanism of Action Studies: For compounds that induce apoptosis, this assay can help determine if the mechanism involves the activation of the intrinsic pathway by measuring caspase-9 activity.

  • Efficacy and Potency Determination: The assay can be used to determine the potency (e.g., IC50 or EC50) of drug candidates that target the apoptotic machinery.

  • Live-Cell Profiling of Drug Candidates: Live-cell imaging with this compound allows for the real-time monitoring of drug effects on caspase-9 activation at the single-cell level, providing insights into the kinetics of drug action and cell-to-cell variability in response.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationAliquot and store the this compound stock solution at -80°C, protected from light and repeated freeze-thaw cycles.
Cell lysis is too harsh, leading to premature substrate cleavageUse a milder lysis buffer or reduce the incubation time on ice.
Low signal or no increase in fluorescence in apoptotic cells Inefficient apoptosis inductionConfirm apoptosis induction using an alternative method (e.g., Annexin V staining, TUNEL assay). Optimize the concentration and incubation time of the apoptosis-inducing agent.
Insufficient caspase-9 activation in the chosen cell lineUse a cell line known to undergo robust caspase-9-mediated apoptosis.
Inefficient substrate loading (live-cell imaging)Optimize the parameters for electroporation, microinjection, or scrape loading.
High cell death during substrate loading (live-cell imaging) Loading procedure is too harshReduce the voltage or pulse duration for electroporation. Use a finer needle for microinjection. Be more gentle during scrape loading.

Conclusion

The this compound fluorogenic substrate provides a sensitive and specific method for measuring caspase-9 activity. While the cell lysate-based assay is straightforward and suitable for high-throughput applications, live-cell imaging requires specialized techniques to deliver the non-cell-permeable substrate into the cytoplasm. By selecting the appropriate protocol, researchers can effectively monitor caspase-9 dynamics in both cell populations and individual living cells, facilitating a deeper understanding of the intrinsic apoptotic pathway and aiding in the development of novel therapeutics targeting this crucial cellular process.

References

Measuring Caspase-9 Activity in Tissue Homogenates using Ac-LEHD-AFC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2] Its activation is a key event in programmed cell death, making it an important target in various fields of research, including cancer biology, neurodegenerative diseases, and toxicology.[1] This document provides a detailed protocol for the sensitive measurement of caspase-9 activity in tissue homogenates using the fluorogenic substrate Ac-LEHD-AFC (Acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin).

The assay is based on the enzymatic cleavage of the LEHD sequence in the this compound substrate by active caspase-9.[3][4] Upon cleavage, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released. The free AFC emits a yellow-green fluorescence at approximately 505 nm when excited at around 400 nm, which is readily distinguishable from the blue fluorescence of the uncleaved substrate.[3][4] The rate of AFC generation is directly proportional to the caspase-9 activity in the sample.

Signaling Pathway

The activation of caspase-9 is a central event in the mitochondrial or intrinsic pathway of apoptosis. Intracellular apoptotic stimuli, such as DNA damage or growth factor withdrawal, trigger the release of cytochrome c from the mitochondria into the cytosol.[5][6] In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which in the presence of dATP/ATP, oligomerizes to form a large protein complex known as the apoptosome.[5][6] Pro-caspase-9 is then recruited to the apoptosome via its caspase activation and recruitment domain (CARD), leading to its dimerization and subsequent activation through autoproteolytic cleavage.[1][2] Active caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2][5][6]

Caspase9_Pathway cluster_0 Mitochondrion cluster_1 Cytosol CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto translocation Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->CytoC_mito triggers release Apaf1 Apaf-1 Apoptosome Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome recruitment ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activation ProCasp3_7 Pro-caspases 3, 7 ActiveCasp9->ProCasp3_7 cleavage ActiveCasp3_7 Active Caspases 3, 7 ProCasp3_7->ActiveCasp3_7 activation Apoptosis Apoptosis ActiveCasp3_7->Apoptosis execution CytoC_cyto->Apoptosome binds to Apaf-1

Caption: Caspase-9 Activation Pathway.

Experimental Protocols

A. Materials and Reagents
ReagentSupplierCatalog NumberStorage
This compound Substrate (1 mM)Multiplee.g., ab65607-20°C (protect from light)
Cell Lysis BufferMultiplee.g., ab656074°C or -20°C
2X Reaction BufferMultiplee.g., ab656074°C or -20°C
Dithiothreitol (DTT) (1 M)Multiplee.g., ab65607-20°C
Phosphate-Buffered Saline (PBS)Standard Lab Supply-Room Temperature
Protease Inhibitor CocktailStandard Lab Supply--20°C
96-well black, flat-bottom platesStandard Lab Supply-Room Temperature

Note: The use of commercial kits (e.g., Abcam ab65607, Cepham Life Sciences) is recommended as they provide optimized buffers and reagents.[3][4] If preparing buffers manually, typical compositions are as follows:

BufferComposition
Cell Lysis Buffer 50 mM Tris-HCl (pH 7.4), 2 mM EDTA[7] or proprietary formulations often containing detergents like NP-40.[8]
2X Reaction Buffer Typically contains HEPES or MES buffer, salts, and reducing agents. A common formulation is 20 mM HEPES (pH 7.4), 20% Glycerol, 4 mM DTT.
B. Preparation of Tissue Homogenates

It is crucial to perform all steps on ice to minimize protease activity and sample degradation.[7][9]

  • Tissue Collection: Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

  • Weighing: Blot the tissue dry and weigh it. A typical starting amount is 50-100 mg of tissue.[10][11]

  • Lysis Buffer Addition: Add an appropriate volume of ice-cold Cell Lysis Buffer containing protease inhibitors. A common ratio is 500 µL of lysis buffer per 100 mg of tissue.[10]

  • Homogenization: Homogenize the tissue on ice using a Dounce homogenizer, Potter-Elvehjem homogenizer, or a bead-based homogenizer (e.g., TissueLyser).[7][10][12] The number of strokes or the duration of homogenization should be optimized for the specific tissue type to ensure complete lysis without excessive heat generation.[9]

  • Incubation: Incubate the homogenate on ice for 15-30 minutes to allow for complete cell lysis.[11][13]

  • Centrifugation: Centrifuge the homogenate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7][10][13]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing the caspase activity.

  • Storage: The tissue lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[7]

C. Caspase-9 Activity Assay
  • Prepare Working Reagents:

    • 1X Reaction Buffer with DTT: Thaw the 2X Reaction Buffer and DTT. Immediately before use, prepare the required amount of 1X Reaction Buffer by diluting the 2X stock with an equal volume of sterile water. Add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 1X Reaction Buffer).[4] Keep on ice.

  • Assay Plate Setup:

    • Add 50-200 µg of protein from the tissue homogenate to each well of a 96-well black plate.[4]

    • Adjust the final volume in each well to 50 µL with the chilled Cell Lysis Buffer.

    • It is recommended to include the following controls:

      • Negative Control: A sample from a control/untreated tissue.

      • Blank Control: 50 µL of Cell Lysis Buffer without any lysate to measure background fluorescence of the reagents.

      • (Optional) Inhibitor Control: Pre-incubate a sample with a specific caspase-9 inhibitor (e.g., Ac-LEHD-CHO) for 10-15 minutes before adding the substrate to confirm the specificity of the activity.

  • Reaction Initiation:

    • Add 50 µL of the freshly prepared 1X Reaction Buffer with DTT to each well.

    • Add 5 µL of the 1 mM this compound substrate to each well. The final concentration of the substrate will be approximately 50 µM.[4]

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[4][14] The optimal incubation time may vary depending on the tissue type and the expected level of caspase-9 activity. A kinetic reading every 15-30 minutes can be performed to determine the optimal time point.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][15]

Data Presentation and Analysis

The results can be expressed as the fold increase in caspase-9 activity in the treated/experimental sample compared to the control sample.

  • Subtract Background: Subtract the fluorescence reading of the blank control from all other readings.

  • Calculate Fold Increase: Divide the background-subtracted fluorescence of the experimental sample by the background-subtracted fluorescence of the control sample.

Fold Increase = (RFU of Experimental Sample - RFU of Blank) / (RFU of Control Sample - RFU of Blank)

Where RFU is the Relative Fluorescence Unit.

For a more quantitative analysis, a standard curve can be generated using known concentrations of free AFC to determine the specific activity of caspase-9 in the samples, expressed as pmol of AFC released per minute per mg of protein.

Summary of Assay Parameters
ParameterRecommended Value
Excitation Wavelength 400 nm[3][4][15]
Emission Wavelength 505 nm[3][4][15]
Protein Concentration 50-200 µg per well[4]
Substrate (this compound) Final Concentration ~50 µM[4]
Incubation Temperature 37°C[4][14]
Incubation Time 1-2 hours[4][14]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis TissueCollection 1. Tissue Collection (on ice) Homogenization 2. Homogenization in Lysis Buffer + Protease Inhibitors TissueCollection->Homogenization Centrifugation 3. Centrifugation (10,000-16,000 x g, 4°C) Homogenization->Centrifugation Supernatant 4. Collect Supernatant (Tissue Lysate) Centrifugation->Supernatant ProteinQuant 5. Protein Quantification (BCA/Bradford) Supernatant->ProteinQuant PlateSetup 6. Add Lysate to 96-well Plate ProteinQuant->PlateSetup AddBuffer 7. Add 1X Reaction Buffer + DTT PlateSetup->AddBuffer AddSubstrate 8. Add this compound Substrate AddBuffer->AddSubstrate Incubation 9. Incubate at 37°C (1-2 hours, protected from light) AddSubstrate->Incubation MeasureFluorescence 10. Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubation->MeasureFluorescence DataProcessing 11. Subtract Background MeasureFluorescence->DataProcessing CalculateFold 12. Calculate Fold Increase in Activity DataProcessing->CalculateFold

References

Application Notes: A Multi-Parametric Approach to Apoptosis Detection Using Ac-LEHD-AFC in Combination with Other Apoptosis Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the accurate detection and quantification of apoptosis are critical in both basic research and therapeutic development.

Apoptosis proceeds through distinct signaling cascades, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the activation of initiator caspase-9. The Ac-LEHD-AFC assay provides a specific and sensitive method to measure caspase-9 activity. This compound is a fluorogenic substrate containing the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which is specifically recognized and cleaved by active caspase-9. Upon cleavage, the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC) is released, producing a quantifiable fluorescent signal.

While the this compound assay is a powerful tool for indicating the activation of the intrinsic apoptotic pathway, a single marker is often insufficient to definitively characterize apoptotic events. A multi-parametric approach, combining markers for different stages and pathways of apoptosis, provides a more comprehensive and robust analysis. This application note details the use of the this compound assay in conjunction with other key apoptosis markers: Annexin V for detecting phosphatidylserine (B164497) (PS) externalization and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for identifying DNA fragmentation.

Principles of Combined Apoptosis Assays

A thorough investigation of apoptosis involves assessing multiple cellular changes that occur at different stages of the process.

  • Caspase-9 Activation (this compound Assay): An early event in the intrinsic pathway, caspase-9 activation, signifies the commitment of the cell to apoptosis.[1][2] This is triggered by the release of cytochrome c from the mitochondria and the formation of the apoptosome.[3][4]

  • Phosphatidylserine (PS) Externalization (Annexin V Staining): In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During early to mid-stage apoptosis, PS is translocated to the outer leaflet.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify apoptotic cells. Propidium Iodide (PI) or 7-AAD is often used concurrently to distinguish early apoptotic cells (Annexin V positive, PI/7-AAD negative) from late apoptotic or necrotic cells (Annexin V positive, PI/7-AAD positive) which have lost plasma membrane integrity.

  • DNA Fragmentation (TUNEL Assay): A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of these DNA fragments, allowing for their detection.

By combining these assays, researchers can not only confirm apoptosis but also gain insights into the timing and specific pathways involved.

Signaling Pathway and Experimental Workflow

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Mito Mitochondrial Outer Membrane CytoC_Mito Cytochrome c Apaf1 Apaf-1 CytoC_Mito->Apaf1 binds to Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Apoptotic_Stimuli->Mito induces Apoptosome Apoptosome Apaf1->Apoptosome Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 cleaves and activates Ac_LEHD_AFC This compound Casp9->Ac_LEHD_AFC cleaves Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptotic_Substrates Apoptotic Substrates (e.g., PARP, Lamin) Casp3->Apoptotic_Substrates cleaves Cell_Death Apoptosis Apoptotic_Substrates->Cell_Death AFC AFC (Fluorescence) Ac_LEHD_AFC->AFC

Apoptosis_Assay_Workflow cluster_Caspase Early Stage cluster_Annexin Early/Mid Stage cluster_TUNEL Late Stage Start Induce Apoptosis in Cell Culture Harvest Harvest Cells (Adherent and Suspension) Start->Harvest Split Split Sample Harvest->Split Caspase_Assay This compound Assay (Caspase-9 Activity) Split->Caspase_Assay Aliquot 1 Annexin_Assay Annexin V/PI Staining Split->Annexin_Assay Aliquot 2 TUNEL_Assay TUNEL Staining Split->TUNEL_Assay Aliquot 3 Caspase_Analysis Measure Fluorescence (Plate Reader) Caspase_Assay->Caspase_Analysis Data_Integration Integrate and Compare Data Caspase_Analysis->Data_Integration Annexin_Analysis Analyze by Flow Cytometry Annexin_Assay->Annexin_Analysis Annexin_Analysis->Data_Integration TUNEL_Analysis Analyze by Fluorescence Microscopy or Flow Cytometry TUNEL_Assay->TUNEL_Analysis TUNEL_Analysis->Data_Integration

Data Presentation

The following tables summarize representative quantitative data from studies comparing different apoptosis markers. Note that the absolute values can vary significantly depending on the cell type, apoptosis-inducing agent, and time point.

Table 1: Comparison of Apoptotic Cell Percentages Detected by Annexin V and TUNEL Assays

Cell LineTreatmentTime (h)Annexin V Positive (%)TUNEL Positive (%)
HL-600.15 µM Camptothecin443%38%
MCF-70.15 µM Camptothecin7225%9%

Data adapted from a study comparing apoptosis detection methods.

Table 2: Interpretation of Annexin V and Propidium Iodide (PI) Staining

Annexin V StainingPI StainingCell Population
NegativeNegativeViable Cells
PositiveNegativeEarly Apoptotic Cells
PositivePositiveLate Apoptotic/Necrotic Cells
NegativePositiveNecrotic Cells

This table provides a general guide for interpreting flow cytometry data from Annexin V/PI dual staining.

Table 3: Caspase-9 Activity Measured by this compound Assay

Cell LineTreatmentCaspase-9 Activity (Fold Increase over Control)
Jurkat10 µg/mL Camptothecin (6h)~3-5 fold
HCT1165 µM ABT-263 (20h)Significant increase in AFC fluorescence

Illustrative data based on typical results from caspase-9 activity assays.

Experimental Protocols

Protocol 1: this compound Caspase-9 Fluorometric Assay

This protocol is designed for a 96-well plate format and measurement with a fluorescence plate reader.

Materials:

  • This compound substrate (1 mM in DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Apoptosis-inducing agent and appropriate cell culture reagents

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with filters for excitation at ~400 nm and emission at ~505 nm

Procedure:

  • Cell Treatment: Seed cells in a culture plate and treat with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control.

  • Cell Lysis:

    • For suspension cells, pellet 1-5 x 10^6 cells by centrifugation. For adherent cells, scrape and collect.

    • Wash cells once with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Assay Reaction:

    • Add 50 µL of 2x Reaction Buffer to each 50 µL of cell lysate in the wells of the 96-well plate.

    • Add 5 µL of 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: Calculate the fold-increase in caspase-9 activity by comparing the fluorescence readings of the treated samples to the untreated control.

Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • 10x Binding Buffer (e.g., 0.1 M HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell culture.

    • Harvest cells (for adherent cells, use a gentle non-enzymatic method like EDTA treatment).

    • Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

    • Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained and single-stained controls to set up compensation and gates.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

Protocol 3: TUNEL Assay for Fluorescence Microscopy

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Grow cells on coverslips or in chamber slides.

    • Induce apoptosis.

    • Wash cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide and reaction buffer).

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining and Imaging:

    • Wash the samples twice with PBS.

    • Counterstain the nuclei with DAPI or Hoechst 33342.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green for FITC-dUTP) localized to the nucleus.

Conclusion

The this compound assay is a valuable tool for specifically measuring caspase-9 activity and investigating the intrinsic apoptotic pathway. However, to gain a comprehensive understanding of apoptosis, it is highly recommended to employ a multi-parametric approach. By combining the this compound assay with Annexin V/PI staining and the TUNEL assay, researchers can delineate the apoptotic pathway, characterize the progression of cell death from early to late stages, and obtain more reliable and detailed insights into their experimental systems. This robust methodology is invaluable for basic research and for the development and evaluation of novel therapeutics targeting apoptosis.

References

Application Notes: Preparing a Standard Curve for Ac-LEHD-AFC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ac-LEHD-AFC assay is a highly sensitive method for measuring the activity of caspase-9, an initiator caspase crucial to the intrinsic apoptosis pathway. The assay utilizes the fluorogenic substrate Acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin (this compound). When cleaved by active caspase-9, the free 7-amino-4-trifluoromethylcoumarin (AFC) is released. Unlike the peptide-bound form, free AFC emits a strong yellow-green fluorescent signal.[1] To accurately quantify caspase-9 activity, it is essential to convert the relative fluorescence units (RFU) measured in an experiment into the absolute amount of AFC produced. This is achieved by generating a standard curve using known concentrations of free AFC.[1][2] These application notes provide a detailed protocol for preparing a reliable AFC standard curve.

Principle of the Standard Curve

A standard curve establishes a linear relationship between the concentration of a substance and its measured signal.[3][4] In this assay, a series of dilutions of free AFC are prepared, and their fluorescence is measured at the same excitation and emission wavelengths used for the enzymatic assay (Excitation ≈ 400 nm, Emission ≈ 505 nm).[5][6] The resulting data are plotted with fluorescence intensity (RFU) on the Y-axis and the amount of AFC (e.g., in picomoles) on the X-axis. A linear regression analysis of this plot yields an equation (y = mx + c), which can then be used to calculate the exact amount of AFC generated in experimental samples based on their fluorescence readings.

Experimental Protocol

This protocol details the steps for creating an AFC standard curve in a 96-well plate format, suitable for most fluorescence plate readers. It is recommended to use an opaque, black 96-well plate to minimize light scatter and background fluorescence.

1. Materials and Reagents

  • Free AFC (7-Amino-4-trifluoromethylcoumarin) standard

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)[2]

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with filters for Ex/Em = 400/505 nm

  • Precision single and multichannel pipettes

2. Preparation of AFC Stock and Working Solutions

Proper preparation of the initial stock solution is critical for accuracy. AFC powder should be dissolved in high-quality DMSO.

  • 10 mM AFC Stock Solution: Dissolve a precisely weighed amount of AFC powder in DMSO to create a 10 mM stock solution. For example, dissolve 2.29 mg of AFC (MW = 229.15 g/mol ) in 1 mL of DMSO. Store this stock solution in small aliquots at -20°C or -80°C, protected from light.[2]

  • 100 µM AFC Working Solution: Briefly centrifuge the 10 mM stock solution vial before opening. Dilute the 10 mM AFC stock solution 1:100 in Assay Buffer. For example, add 10 µL of 10 mM AFC stock to 990 µL of Assay Buffer to make a 100 µM working solution. This working solution should be prepared fresh for each experiment.

3. Generation of Standard Curve in a 96-Well Plate

The following steps describe how to perform serial dilutions directly in the 96-well plate to generate the standard curve. The final volume in each well will be 100 µL.

  • Add 50 µL of Assay Buffer to wells B1 through H1.

  • Add 100 µL of the 100 µM AFC Working Solution to well A1. This well will contain the highest concentration, which corresponds to 10 nmol of AFC per well.

  • Perform the serial dilution:

    • Transfer 50 µL from well A1 to well B1. Mix thoroughly by pipetting up and down several times without creating bubbles.

    • Transfer 50 µL from well B1 to well C1. Mix thoroughly.

    • Continue this 1:2 serial dilution down to well G1.

    • Do not add any AFC to well H1. This well will serve as the blank (0 AFC) to measure background fluorescence.

  • After dilutions, the total volume in wells B1 to H1 should be 50 µL. Add 50 µL of Assay Buffer to wells B1 through G1 to bring the final volume in all wells (A1-H1) to 100 µL. Mix the contents of each well gently.

4. Fluorescence Measurement

  • Place the 96-well plate into a fluorescence microplate reader.

  • Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm.[1][2]

  • Record the fluorescence intensity (RFU) for each well.

  • It is recommended to prepare each standard in triplicate and use the average value for plotting the curve.

Data Presentation and Analysis

1. Data Tabulation

Organize the collected data as shown in the table below. First, calculate the average RFU for each standard concentration. Then, subtract the average RFU of the blank (Well H1) from all other standards to obtain the corrected fluorescence.

WellAFC Concentration (µM)Amount of AFC per well (pmol)Average RFUCorrected RFU (Avg. RFU - Blank)
A150.05000
B125.02500
C112.51250
D16.25625
E13.125312.5
F11.563156.3
G10.78178.1
H10 (Blank)00

Note: The amount of AFC per well (in pmol) is calculated as: Concentration (µM) x Volume (L) x 1,000,000 pmol/µmol. For well A1: 50 µmol/L * 0.0001 L * 1,000,000 pmol/µmol = 5000 pmol.

2. Plotting and Linear Regression

Plot the Corrected RFU (Y-axis) against the Amount of AFC per well in pmol (X-axis). Perform a linear regression analysis to fit a straight line to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be calculated. An R² value close to 1.0 (e.g., >0.99) indicates a strong linear relationship and a reliable standard curve. This equation can then be used to determine the amount of AFC produced in your experimental samples.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Solution Preparation cluster_plate Plate Setup & Dilution cluster_measure Measurement & Analysis prep_stock Prepare 10 mM AFC Stock in DMSO prep_work Prepare 100 µM AFC Working Solution in Assay Buffer prep_stock->prep_work add_afc Add AFC Working Solution to Well A prep_work->add_afc add_buffer Add Assay Buffer to Wells B-H add_buffer->add_afc serial_dilute Perform 1:2 Serial Dilutions from Well A to G add_afc->serial_dilute add_buffer_final Add Assay Buffer to Wells B-G (Final Volume = 100 µL) serial_dilute->add_buffer_final read_plate Read Fluorescence (Ex: 400 nm, Em: 505 nm) add_buffer_final->read_plate plot_curve Plot Corrected RFU vs. pmol AFC read_plate->plot_curve lin_reg Perform Linear Regression (y = mx + c, R²) plot_curve->lin_reg

References

Application Notes: Ac-LEHD-AFC for High-Throughput Screening of Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ac-LEHD-AFC is a fluorogenic substrate for caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] The substrate consists of the amino acid sequence Leu-Glu-His-Asp (LEHD), which is recognized and cleaved by active caspase-9, linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by caspase-9, free AFC is released, which emits a strong yellow-green fluorescence signal that can be detected using a fluorometer.[3][4] This direct relationship between caspase-9 activity and fluorescence intensity makes this compound an ideal tool for the quantitative assessment of apoptosis induction in a high-throughput screening (HTS) format to identify novel drug candidates that trigger this cell death pathway.

Principle of the Assay

The assay is based on the enzymatic activity of caspase-9. In apoptotic cells, the intrinsic pathway is activated, leading to the formation of the apoptosome, a multi-protein complex.[5][6] This complex recruits and activates pro-caspase-9. The active caspase-9 then cleaves its downstream targets, including the fluorogenic substrate this compound. The resulting fluorescence is directly proportional to the amount of active caspase-9, providing a quantitative measure of apoptosis induction.

Intrinsic Apoptosis Pathway

G cluster_0 Mitochondrion cluster_1 Cytosol Mitochondrial_Stress Mitochondrial Stress (e.g., DNA damage, growth factor withdrawal) Cytochrome_c Cytochrome c (released into cytosol) Mitochondrial_Stress->Cytochrome_c triggers Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) Cytochrome_c->Apoptosome binds to Apaf-1 Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 (inactive) Procaspase9->Apoptosome recruited Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Caspase9->Effector_Caspases cleaves and activates Apoptosis Apoptosis Effector_Caspases->Apoptosis execute

Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.

Experimental Workflow for Drug Screening

G cluster_workflow High-Throughput Screening Workflow start Seed cells in multi-well plates treatment Treat cells with compounds from library start->treatment incubation Incubate for a defined period treatment->incubation lysis Lyse cells to release intracellular contents incubation->lysis assay_prep Add reaction buffer containing this compound lysis->assay_prep incubation2 Incubate at 37°C assay_prep->incubation2 readout Measure fluorescence (Ex: 400 nm, Em: 505 nm) incubation2->readout analysis Data analysis: Identify 'hits' with increased fluorescence readout->analysis

Caption: Workflow for this compound based drug screening.

Data Presentation

Table 1: Quantitative Parameters for Caspase-9 Activity Assay

ParameterRecommended ValueNotes
Substrate
This compound Stock Solution1 mM in DMSOStore at -20°C, protected from light.[3]
Final Substrate Concentration25-50 µMThe optimal concentration may need to be determined empirically for the specific cell line and conditions.[7]
Cell Lysate
Cell Number1-5 x 10^6 cells per assayCan be scaled down for 96- or 384-well plates.[3]
Protein Concentration50-200 µg per assayProtein concentration should be determined for normalization.[8]
Reaction Conditions
Incubation Temperature37°C
Incubation Time1-2 hoursThe reaction should be monitored kinetically to ensure measurements are taken within the linear range.[3]
Detection
Excitation Wavelength400 nm[3]
Emission Wavelength505 nm[3]

Experimental Protocols

Materials and Reagents

  • Cells of interest (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Multi-well plates (96- or 384-well, black with clear bottom recommended for fluorescence assays)

  • Compound library for screening

  • This compound (1 mM stock in DMSO)[3]

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)[9]

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)[3][9]

  • Dithiothreitol (DTT)

  • Phosphate-Buffered Saline (PBS)

  • Fluorometer or multi-well plate reader with appropriate filters

Protocol for High-Throughput Screening of Apoptosis Inducers

1. Cell Plating: a. Harvest and count cells. b. Seed cells into a 96-well or 384-well plate at a predetermined optimal density. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a dilution series of the compounds from the screening library. b. Add the compounds to the appropriate wells. Include vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine). c. Incubate the plate for a duration determined by the expected mechanism of action of the compounds (typically 6-24 hours).

3. Cell Lysis: a. After incubation, centrifuge the plate if working with suspension cells. b. Carefully remove the culture medium. c. Add 50 µL of chilled Cell Lysis Buffer to each well.[3] d. Incubate the plate on ice for 10-15 minutes with gentle shaking.[3]

4. Caspase-9 Activity Assay: a. Prepare the Assay Reaction Mix by mixing equal volumes of 2X Reaction Buffer and water. Add DTT to a final concentration of 10 mM just before use. b. Add 50 µL of the cell lysate from each well to a corresponding well in a new black, clear-bottom 96-well plate. c. Add 50 µL of the Assay Reaction Mix to each well. d. Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[3] e. Mix gently by tapping the plate.

5. Fluorescence Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light.[3] b. Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3]

6. Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the fluorescence signal to the vehicle control. c. Calculate the fold-increase in caspase-9 activity for each compound. d. Identify "hits" as compounds that induce a statistically significant increase in fluorescence compared to the vehicle control.

Validation of the Assay

For reliable drug screening, the assay should be validated. This includes determining the Z'-factor, a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Additionally, the activity of known inhibitors of caspase-9, such as Z-LEHD-FMK, can be used to confirm the specificity of the assay.[10]

References

Application Notes: Kinetic Analysis of Caspase-9 Activation Using Ac-LEHD-AFC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. Its activation, triggered by the release of cytochrome c from mitochondria and the subsequent formation of the apoptosome, leads to a cascade of downstream effector caspases, ultimately resulting in programmed cell death. The study of caspase-9 activation kinetics is paramount for understanding the mechanisms of apoptosis and for the development of therapeutic agents that modulate this pathway. Ac-LEHD-AFC (N-Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate for caspase-9. Upon cleavage by active caspase-9 at the aspartate residue, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, producing a quantifiable fluorescent signal. This application note provides detailed protocols and data for utilizing this compound to study the activation kinetics of caspase-9.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by caspase-9. The uncleaved substrate emits blue light (λmax ≈ 400 nm). Upon cleavage, the liberated AFC molecule emits a yellow-green fluorescence (λmax ≈ 505 nm)[1][2]. The rate of AFC release is directly proportional to the caspase-9 activity, allowing for the quantitative determination of enzyme kinetics.

Data Presentation

The kinetic parameters of an enzyme-substrate interaction are crucial for characterizing its efficiency. The following table summarizes the key kinetic constant for the cleavage of this compound by caspase-9.

ParameterValueReference
Catalytic Efficiency (kcat/KM)(12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹[3][4]

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and the experimental procedure, the following diagrams have been generated.

Caspase9_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mito Apoptotic Stimuli (e.g., DNA damage, stress) CytoC_cyto Cytochrome c Mito->CytoC_cyto Release CytoC_mito Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Recruitment & Dimerization Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis CytoC_cyto->Apoptosome Caspase9_Workflow prep 1. Reagent Preparation sample 2. Sample Preparation (Cell Lysate or Purified Enzyme) prep->sample reaction 3. Reaction Setup (Enzyme + Substrate) sample->reaction incubation 4. Incubation (37°C, kinetic read) reaction->incubation measure 5. Fluorescence Measurement (Ex: 400 nm, Em: 505 nm) incubation->measure analysis 6. Data Analysis (Calculate initial velocity, determine kinetic parameters) measure->analysis

References

Troubleshooting & Optimization

How to reduce high background fluorescence in Ac-LEHD-AFC assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high background fluorescence in Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid-7-amino-4-trifluoromethylcoumarin (Ac-LEHD-AFC) assays.

This compound Assay Principle

The this compound assay is a fluorometric method for detecting Caspase-9 activity. Caspase-9, an initiator caspase in the intrinsic apoptosis pathway, recognizes and cleaves the LEHD sequence in the substrate.[1][2] This cleavage releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which results in a measurable increase in fluorescence. The uncleaved substrate emits blue light (λmax ≈ 400 nm), while the liberated AFC emits a distinct yellow-green fluorescence (λmax ≈ 505 nm).[1][3]

Assay_Principle sub This compound Substrate (Low Fluorescence) cas9 Active Caspase-9 sub->cas9 Cleavage prod Cleaved Peptide + Free AFC (High Fluorescence) cas9->prod Troubleshooting_Workflow start High Background Detected check_reagents Run 'Buffer + Substrate' Control start->check_reagents reagents_high Signal is High check_reagents->reagents_high Yes reagents_low Signal is Low check_reagents->reagents_low No solve_reagents Source is Reagent-Based: • Prepare substrate fresh • Protect from light • Use high-purity buffer • Test buffer components reagents_high->solve_reagents check_cells Run 'Uninduced Lysate' Control (No Substrate) reagents_low->check_cells cells_high Signal is High (Autofluorescence) check_cells->cells_high Yes cells_low Signal is Low check_cells->cells_low No solve_cells Source is Cellular: • Optimize cell number • Ensure high cell viability • Check lysis buffer efficacy cells_high->solve_cells optimize_assay Optimize Assay Parameters: • Titrate substrate concentration • Reduce incubation time • Check instrument gain settings cells_low->optimize_assay Apoptosis_Pathway cluster_cell Cell stim Intrinsic Apoptotic Stimuli (e.g., UV, Staurosporine) mito Mitochondria stim->mito cyt_c Cytochrome c (Released) mito->cyt_c Release apoptosome Apoptosome Formation cyt_c->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Active Caspase-9 apoptosome->cas9 Activation procas9 Pro-Caspase-9 procas9->apoptosome Recruitment sub This compound cas9->sub Cleavage prod Fluorescent Signal sub->prod

References

Ac-LEHD-AFC signal stability and photobleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic caspase-9 substrate, Ac-LEHD-AFC. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to signal stability and photobleaching during its use in apoptosis and protease activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the cleaved AFC fluorophore?

A1: The liberated 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore should be excited at approximately 400 nm and its fluorescence emission should be detected at around 505 nm.[1][2][3][4]

Q2: What is the recommended storage and handling for this compound?

A2: this compound powder should be stored at -20°C, desiccated, and protected from light. Stock solutions are typically prepared in high-purity DMSO and should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Once thawed, use the aliquot promptly and discard any unused portion. This compound and the free AFC fluorophore are light-sensitive.

Q3: My fluorescent signal is weak. What are the possible causes and solutions?

A3: A weak fluorescent signal can stem from several factors:

  • Low Caspase-9 Activity: The cells may not have undergone significant apoptosis, or the enzyme concentration in your lysate is too low. Consider using a positive control (e.g., cells treated with a known apoptosis inducer) to verify the assay setup.

  • Sub-optimal Reagent Concentration: Ensure the final concentration of this compound in your assay is within the recommended range (typically 25-50 µM).

  • Incorrect Buffer Composition: The assay buffer should provide an optimal environment for caspase-9 activity. A common buffer composition includes HEPES at a physiological pH (around 7.4), dithiothreitol (B142953) (DTT) as a reducing agent, and salts.

  • Improper Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for AFC (Ex: 400 nm, Em: 505 nm).

Q4: I am observing a high background fluorescence. How can I reduce it?

A4: High background fluorescence can obscure the signal from caspase-9 activity. Here are some common causes and solutions:

  • Substrate Degradation: Spontaneous hydrolysis of this compound can lead to the release of free AFC, causing high background. Always prepare fresh working solutions of the substrate before each experiment and protect them from light.

  • Contaminated Reagents: Ensure all buffers and reagents are free from contamination that might have fluorescent properties or non-specific protease activity.

  • Cell Lysate Interference: Some components within the cell lysate may be autofluorescent. It is important to include a "no-enzyme" control (cell lysate without substrate) and a "no-lysate" control (substrate in buffer) to determine the sources of background fluorescence.

Q5: How can I minimize photobleaching of the AFC signal during my experiment?

A5: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. To minimize this effect:

  • Reduce Exposure Time: Limit the sample's exposure to the excitation light source as much as possible. For kinetic assays, take readings at longer intervals if feasible.

  • Lower Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. Neutral density filters can be employed to reduce the intensity of the light source.

  • Use Antifade Reagents: For endpoint assays involving microscopy, consider using a mounting medium containing an antifade reagent to protect the signal.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound assays.

Problem 1: Weak or No Fluorescent Signal
Possible Cause Recommended Action
Inactive Caspase-9 Ensure proper induction of apoptosis in your cell model. Include a positive control with a known apoptosis inducer. Verify the integrity of your cell lysate preparation protocol; keep samples on ice to prevent enzyme degradation.
Incorrect Substrate Concentration Prepare fresh dilutions of the this compound stock solution. The final concentration should typically be in the 25-50 µM range.
Suboptimal Assay Buffer Prepare fresh assay buffer. A common formulation includes 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.
Instrument Misconfiguration Confirm that the fluorometer is set to the correct excitation (~400 nm) and emission (~505 nm) wavelengths for AFC detection.
Problem 2: High Background Fluorescence
Possible Cause Recommended Action
Spontaneous Substrate Hydrolysis Prepare the this compound working solution immediately before use. Protect the substrate from light at all times. Run a "substrate only" control to measure the rate of non-enzymatic cleavage.
Contaminated Buffers or Reagents Use high-purity, sterile reagents. Filter-sterilize buffers if you suspect microbial contamination, which can introduce proteases.
Autofluorescence from Cell Lysate Include a control sample containing cell lysate but no this compound to measure the intrinsic fluorescence of your sample. Subtract this background from your experimental readings.
Problem 3: Signal Instability or Rapid Decay
Possible Cause Recommended Action
Photobleaching Minimize the duration and intensity of light exposure. For kinetic reads, use the longest possible interval between measurements that still captures the reaction dynamics. Consider using antifade reagents for fixed samples.
Enzyme Instability Caspases can lose activity over time at room temperature. Perform your assays on ice and read the fluorescence promptly after incubation. For kinetic assays, ensure the temperature is stable and optimal for enzyme activity (typically 37°C).
Substrate Depletion In reactions with very high enzyme activity, the substrate may be rapidly consumed, leading to a plateau in the signal. If necessary, dilute the cell lysate to ensure the reaction rate is linear over the desired measurement period.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 765.7 g/mol
Excitation Wavelength (AFC) ~400 nm
Emission Wavelength (AFC) ~505 nm
Recommended Storage (Powder) -20°C, desiccated, protected from light
Recommended Storage (Stock Solution) -20°C or -80°C, in single-use aliquots
Typical Working Concentration 25-50 µM

Experimental Protocols

Protocol 1: Preparation of Cell Lysates
  • Induce apoptosis in your cell culture using the desired method. For a negative control, maintain an untreated cell culture in parallel.

  • Harvest the cells by centrifugation (e.g., 400 x g for 5 minutes).

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and freshly added 10 mM DTT).

  • Incubate the cell suspension on ice for 10-15 minutes.

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This lysate is now ready for the caspase-9 activity assay.

Protocol 2: Caspase-9 Activity Assay
  • Determine the protein concentration of your cell lysates.

  • In a 96-well microplate, add your cell lysate to each well. For a typical assay, 50-100 µg of protein per well is recommended.

  • Prepare a master mix of the reaction buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol) with freshly added 10 mM DTT.

  • Add the reaction buffer to each well containing the cell lysate.

  • To initiate the reaction, add the this compound substrate to a final concentration of 25-50 µM.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. For kinetic assays, take readings at regular intervals (e.g., every 5-10 minutes). For endpoint assays, take a final reading after a set incubation period (e.g., 1-2 hours).

  • Include appropriate controls: a blank (reaction buffer and substrate), a negative control (lysate from untreated cells), and if possible, a positive control (lysate from cells treated with a known apoptosis inducer).

Visualizations

Caspase9_Activation_Pathway Simplified Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 cleavage Ac_LEHD_AFC This compound (Substrate) Caspase9->Ac_LEHD_AFC cleavage AFC AFC (Fluorescent Signal) Ac_LEHD_AFC->AFC

Caption: Simplified intrinsic apoptosis pathway leading to Caspase-9 activation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Assays Start Start Assay Problem Problem Encountered? Start->Problem Weak_Signal Weak/No Signal Problem->Weak_Signal Yes High_Background High Background Problem->High_Background Yes Signal_Instability Signal Instability Problem->Signal_Instability Yes End Assay Optimized Problem->End No Check_Enzyme Check Enzyme Activity (Positive Control) Weak_Signal->Check_Enzyme Check_Substrate Check Substrate Conc. & Freshness Weak_Signal->Check_Substrate Check_Instrument Check Instrument Settings Weak_Signal->Check_Instrument Check_Degradation Check Substrate Degradation High_Background->Check_Degradation Check_Contamination Check Reagent Contamination High_Background->Check_Contamination Minimize_Photobleaching Minimize Light Exposure Signal_Instability->Minimize_Photobleaching Check_Enzyme_Stability Ensure Enzyme Stability (Temp.) Signal_Instability->Check_Enzyme_Stability Check_Enzyme->End Check_Substrate->End Check_Instrument->End Check_Degradation->End Check_Contamination->End Minimize_Photobleaching->End Check_Enzyme_Stability->End

Caption: A logical workflow for troubleshooting common this compound assay issues.

References

The impact of different lysis buffers on Ac-LEHD-AFC assay performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-LEHD-AFC Caspase-9 assay. This resource provides troubleshooting guides and answers to frequently asked questions regarding the impact of lysis buffers on assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a lysis buffer in the this compound assay?

A lysis buffer is used to rupture the cell and nuclear membranes, releasing the cellular contents, including caspase enzymes, into a soluble lysate. An ideal lysis buffer for this assay should efficiently lyse cells while preserving the enzymatic activity of caspase-9, the primary target of the this compound substrate.

Q2: Which components of a lysis buffer are most critical for preserving caspase-9 activity?

The most critical components are:

  • Buffering Agent (e.g., HEPES, Tris-HCl): Maintains a stable pH (typically 7.2-7.5) to ensure optimal enzyme activity.[1]

  • Detergent (e.g., CHAPS, Triton X-100): Solubilizes cell membranes to release intracellular contents.[1][2] The choice of detergent is crucial as harsh detergents can denature the enzyme.

  • Reducing Agents (e.g., DTT): Dithiothreitol (DTT) is often included in the final reaction mix to maintain the cysteine residue in the caspase's active site in a reduced, active state.[3][4]

  • Salt (e.g., NaCl): Helps to maintain the ionic strength of the buffer.[1][3]

Q3: Can I use a standard RIPA buffer for cell lysis in a caspase-9 activity assay?

It is strongly discouraged to use a strong lysis buffer like RIPA (Radioimmunoprecipitation Assay) buffer. RIPA contains harsh, denaturing detergents such as SDS and sodium deoxycholate, which will denature caspase-9 and destroy its enzymatic activity, leading to false-negative results.[5][6] Milder, non-ionic or zwitterionic detergents are recommended.[5][6]

Q4: Should I include protease inhibitors in my lysis buffer?

This should be done with caution. Standard protease inhibitor cocktails often contain inhibitors of cysteine proteases, which can inhibit caspase activity.[1] If you must use a protease inhibitor cocktail to prevent degradation of other proteins, ensure it does not contain inhibitors known to affect caspases. Alternatively, prepare the lysate quickly and keep it on ice to minimize non-specific proteolysis.

Troubleshooting Guide

Problem 1: Low or No Caspase-9 Activity in Apoptosis-Induced Samples
Potential Cause Recommended Solution
Inefficient Cell Lysis The chosen lysis buffer may not be effectively disrupting the cell membrane. Ensure the buffer contains an appropriate detergent (e.g., 0.1-1% Triton X-100 or CHAPS) and incubate on ice for a sufficient time (10-30 minutes).[1][4] Consider adding a freeze-thaw cycle to enhance lysis.
Enzyme Denaturation The lysis buffer is too harsh. Avoid buffers containing SDS or high concentrations of ionic detergents.[5][6] Switch to a milder buffer formulation, such as one containing CHAPS.[2][3]
Caspase Inhibition The lysis buffer contains components that inhibit caspase-9. Ensure your protease inhibitor cocktail is caspase-free.[1] Some lysis buffer components themselves can be inhibitory at high concentrations. Test serial dilutions of your lysate.
Insufficient Protein The amount of protein in the assay is too low. It is recommended to use 50-200 µg of total protein per reaction.[7][8] Use a protein quantification method compatible with the detergents in your lysis buffer, such as the BCA assay.[7]
Problem 2: High Background Signal in Negative Control Samples
Potential Cause Recommended Solution
Spontaneous Apoptosis High cell density, nutrient deprivation, or prolonged incubation can lead to apoptosis in control cultures.[1] Ensure cells are healthy and harvested at an appropriate density before lysis.
Contamination of Reagents Buffers or substrates may be contaminated with proteases. Use sterile techniques and fresh, high-quality reagents.[1]
Lysis Buffer-Induced Protease Activity Some buffer components might activate non-caspase proteases that can cleave the this compound substrate. Run a "lysis buffer only" control (no cell lysate) to check for this possibility.[1] Consider adding a proteasome inhibitor like MG-132 to the assay buffer to reduce non-specific background.[9]
Substrate Degradation The this compound substrate is light-sensitive.[3][10] Store it properly and protect it from light during the experiment to prevent spontaneous breakdown and fluorescence.

Data Presentation: Impact of Detergents on Assay Signal

The choice of detergent in the lysis buffer significantly affects the outcome. The following is a representative dataset comparing the performance of different detergents in the this compound assay using Jurkat cells induced with staurosporine.

Lysis Buffer DetergentTypeConcentrationSignal-to-Background Ratio*Notes
CHAPS Zwitterionic0.1%8.2Mild and non-denaturing; preserves protein structure and interactions.[2][6]
Triton X-100 Non-ionic0.5%6.5Mild detergent effective for cytoplasmic proteins; does not lyse nuclear membranes.[5][6]
NP-40 Non-ionic0.5%6.3Similar properties to Triton X-100.[5][6]
SDS Anionic0.1%1.1Harsh, denaturing detergent; not suitable for activity assays.[5][6]

*Signal-to-Background Ratio is calculated as (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Control). Data is hypothetical but based on the known properties of the detergents.

Experimental Protocols & Visualizations

Intrinsic Apoptosis Signaling Pathway

Intrinsic apoptosis is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This initiates the formation of the apoptosome, which recruits and activates pro-caspase-9, the initiator caspase in this pathway.[1]

apoptosis_pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol stress DNA Damage, Growth Factor Withdrawal cyto_c_mito Cytochrome c (in Mitochondria) cyto_c_cyto Cytochrome c (released) cyto_c_mito->cyto_c_cyto Release apoptosome Apoptosome Complex cyto_c_cyto->apoptosome Assembly apaf1 Apaf-1 apaf1->apoptosome Assembly pro_casp9 Pro-Caspase-9 pro_casp9->apoptosome Assembly casp9 Active Caspase-9 apoptosome->casp9 Activation pro_casp3 Pro-Caspase-3 casp9->pro_casp3 Cleavage casp3 Active Caspase-3 pro_casp3->casp3 execution Cleavage of Cellular Substrates & APOPTOSIS casp3->execution

Caption: Intrinsic pathway of apoptosis leading to Caspase-9 activation.

Protocol: Cell Lysis for Caspase-9 Assay

This protocol provides a general method for preparing cell lysates for the this compound assay.

  • Preparation:

    • Prepare a fresh, ice-cold Cell Lysis Buffer. A recommended formulation is: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.[3]

    • Induce apoptosis in cells using the desired method. Concurrently, maintain a control culture without induction.[10]

  • Cell Harvesting:

    • For adherent cells, scrape them gently and transfer to a conical tube. For suspension cells, collect them directly.

    • Pellet the cells by centrifugation at approximately 250 x g for 10 minutes at 4°C.[7] Discard the supernatant.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.

  • Lysis:

    • Resuspend the cell pellet in the ice-cold Cell Lysis Buffer. Use approximately 25-50 µL of buffer per 1-2 x 10^6 cells.[4][7]

    • Incubate the suspension on ice for 10-30 minutes, vortexing gently every 10 minutes.[1][4]

    • Centrifuge the lysate at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[4][7]

  • Lysate Collection & Quantification:

    • Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. Keep the lysate on ice.

    • Determine the protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay).[7]

    • The lysate can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[11]

Protocol: this compound Caspase-9 Activity Assay
  • Preparation:

    • Thaw all reagents (cell lysate, this compound substrate, Assay Buffer) and keep them on ice.

    • Prepare the complete Assay Buffer. A common formulation is: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add DTT fresh).[3][7]

    • Prepare the this compound substrate to a working concentration (e.g., 2X at 100 µM) in the complete Assay Buffer. Protect from light.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.[7] If necessary, adjust the volume to 50 µL with Cell Lysis Buffer.

    • Include appropriate controls:

      • Negative Control: Lysate from uninduced cells.

      • Blank Control: Cell Lysis Buffer without lysate to measure background fluorescence of the buffer and substrate.

    • Initiate the reaction by adding 50 µL of the 2X this compound substrate solution to each well. The final substrate concentration is typically 25-50 µM.[12]

    • Mix gently by tapping the plate.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.[7][10]

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][13]

    • Readings can be taken kinetically every 5-10 minutes or as a single endpoint reading after 1-2 hours of incubation.[7][14]

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues with the this compound assay, with a focus on lysis buffer-related problems.

troubleshooting_workflow start Assay Start result Low or No Signal in Induced Sample? start->result check_lysis Check Lysis Efficiency: 1. Use milder buffer (CHAPS)? 2. Increase incubation time? 3. Add freeze-thaw step? result->check_lysis Yes high_bg High Background in Control? result->high_bg No check_protein Check Protein Concentration: Is it 50-200µg per reaction? check_lysis->check_protein check_inhibitors Check for Inhibitors: 1. Is protease inhibitor cocktail caspase-free? 2. Dilute lysate? check_protein->check_inhibitors fail Re-evaluate Experiment check_inhibitors->fail check_cells Check Cell Health: Were control cells healthy (not overgrown)? high_bg->check_cells Yes success Optimal Signal high_bg->success No check_reagents Check Reagents: 1. Run 'buffer + substrate' blank. 2. Use fresh reagents. check_cells->check_reagents check_reagents->fail

Caption: Decision tree for troubleshooting this compound assay results.

References

Ac-LEHD-AFC solubility and solvent compatibility problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic caspase-9 substrate, Ac-LEHD-AFC. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic substrate for caspase-9. It is a synthetic peptide, N-Acetyl-Leu-Glu-His-Asp, covalently linked to 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-9, the enzyme cleaves the peptide at the aspartate residue, releasing free AFC. This release can be monitored by an increase in fluorescence, providing a method to quantify caspase-9 activity.[1][2][3] The excitation and emission wavelengths for free AFC are approximately 400 nm and 505 nm, respectively.[1][3]

Q2: What is the recommended solvent for dissolving this compound?

The universally recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as this solvent is hygroscopic and absorbed water can significantly reduce the solubility of the substrate.

Q3: What are the recommended storage conditions for this compound?

  • Powder: The solid form of this compound should be stored at -20°C, where it is stable for at least four years. It is advisable to keep it in a desiccator to protect it from moisture.

  • Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. At -20°C, the DMSO solution is stable for at least one year, and at -80°C, it can be stored for up to six months. This compound is light-sensitive, so solutions should be protected from light.

Q4: What are the typical concentrations for stock and working solutions?

Stock solution concentrations are typically in the range of 10-20 mM in DMSO. The final working concentration in a caspase assay is usually between 25-50 µM.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Powder
  • Problem: The this compound powder is not fully dissolving in DMSO.

  • Potential Cause 1: The DMSO may have absorbed moisture.

    • Solution: Use a new, unopened bottle of high-purity, anhydrous DMSO.

  • Potential Cause 2: Insufficient vortexing or sonication.

    • Solution: After adding the DMSO, vortex the vial for several minutes. If dissolution is still incomplete, brief sonication in a water bath may help.

Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffer
  • Problem: A precipitate forms when the DMSO stock solution is added to the aqueous assay buffer.

  • Potential Cause 1: The final concentration of DMSO in the assay buffer is too low to maintain solubility.

    • Solution: Ensure that the final concentration of DMSO in the assay is sufficient to keep the substrate dissolved. While you want to minimize DMSO due to potential effects on enzyme activity, a final concentration of 0.5-1% is often a good starting point. You may need to optimize this for your specific assay conditions.

  • Potential Cause 2: The assay buffer components are incompatible with the substrate.

    • Solution: High salt concentrations or certain buffer components can sometimes reduce the solubility of hydrophobic compounds. Consider preparing a simplified buffer for initial tests or reducing the salt concentration if possible.

  • Potential Cause 3: The working solution of the substrate was not prepared fresh.

    • Solution: It is recommended to dilute the DMSO stock into the aqueous assay buffer immediately before use. Do not store diluted aqueous solutions of this compound.

Data Summary

This compound Solubility Data
SolventReported SolubilitySource
DMSO≥ 100 mg/mL (~130.60 mM)
DMSO2 mg/mL
DMF5 mg/mL
Ethanol2 mg/mL
PBS (pH 7.2)1 mg/mL
Water1 mg/mL

Note: There can be variability in reported solubility values between different suppliers and batches.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Warm to Room Temperature: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add Anhydrous DMSO: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW = 765.7 g/mol ), you would add 653 µL of DMSO.

  • Dissolve: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store these at -20°C or -80°C, protected from light.

Protocol 2: General Caspase-9 Activity Assay
  • Prepare Assay Buffer: A common assay buffer consists of 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol. The buffer should be prepared fresh.

  • Prepare Cell Lysate: Prepare cell lysates containing the active caspase-9 enzyme. The protein concentration of the lysate should be determined.

  • Set up the Reaction: In a 96-well microplate, add the cell lysate to the assay buffer.

  • Add Substrate: Dilute the this compound DMSO stock solution into the assay buffer to a final concentration of 25-50 µM and immediately add it to the wells containing the cell lysate.

  • Incubate: Incubate the plate at 37°C, protected from light.

  • Measure Fluorescence: Measure the fluorescence at regular intervals using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Assay Buffer stock->dilute mix Mix with Cell Lysate dilute->mix incubate Incubate at 37°C mix->incubate read Read Fluorescence (Ex: 400nm, Em: 505nm) incubate->read

Caption: Experimental workflow for this compound preparation and use in a caspase-9 assay.

troubleshooting_logic start Issue: Precipitation in Assay Buffer q1 Is DMSO in buffer >0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the buffer high salt or complex? a1_yes->q2 sol1 Solution: Increase final DMSO concentration a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Solution: Simplify or reduce salt in buffer a2_yes->sol2 a2_no->end sol2->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

Optimizing incubation time and temperature for Ac-LEHD-AFC reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for Ac-LEHD-AFC reactions, a common method for measuring caspase-9 activity. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation temperature for the this compound assay?

A1: The recommended incubation temperature for this compound assays is 37°C. Caspase-9 is a mammalian enzyme with optimal activity at physiological temperature. Incubation at lower temperatures, such as room temperature (approximately 20-25°C), will result in a significantly lower reaction rate and may require a much longer incubation time to achieve a detectable signal.

Q2: How long should I incubate my reaction?

A2: A typical incubation time is between 1 to 2 hours.[1][2] For most applications, this provides a sufficient window to detect caspase-9 activity with a good signal-to-noise ratio. However, the optimal time can vary depending on the concentration of active caspase-9 in your sample. For samples with low enzyme concentration, extending the incubation to 3 hours may be beneficial. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific experimental conditions.

Q3: Can I read my plate at multiple time points?

A3: Yes, kinetic measurements can be very informative. Reading the fluorescence at several intervals (e.g., every 15-30 minutes) can help you determine the initial reaction velocity and ensure that your final endpoint reading is within the linear range of the assay. This is particularly useful when comparing the activity between different samples or inhibitor concentrations.

Q4: What are the excitation and emission wavelengths for the cleaved AFC fluorophore?

A4: The cleaved 7-amino-4-trifluoromethylcoumarin (AFC) should be excited at approximately 400 nm and the emission should be detected at around 505 nm.[2]

Q5: How should I store the this compound substrate?

A5: The this compound substrate is typically supplied as a lyophilized powder or in a solvent like DMSO. It should be stored at -20°C, protected from light and moisture. Once reconstituted in DMSO, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence Substrate degradationAliquot the substrate and avoid repeated freeze-thaw cycles. Protect the substrate from light. Prepare fresh substrate working solution for each experiment.
Contaminated reagents or buffersUse fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers.
Autofluorescence from compoundsIf screening compounds, measure their intrinsic fluorescence at the assay wavelengths and subtract this from the final reading.
Low or No Signal Insufficient caspase-9 activityEnsure that apoptosis was successfully induced in your cell or tissue samples. Increase the amount of protein lysate per reaction.
Suboptimal incubation conditionsConfirm that the incubation was performed at 37°C. Increase the incubation time to 2-3 hours.
Inactive enzymeEnsure that the cell or tissue lysates were prepared and stored correctly to preserve enzyme activity. Avoid repeated freeze-thaw cycles of the lysates.
Incorrect filter settingsVerify that the fluorometer is set to the correct excitation (~400 nm) and emission (~505 nm) wavelengths for AFC.
High Variability Between Replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of substrate and lysate.
Inconsistent incubation temperatureEnsure that all wells of the microplate are at a uniform temperature during incubation. Avoid placing the plate on a cold surface before reading.
Bubbles in wellsBe careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly before reading if bubbles are present.

Data Presentation: Optimizing Incubation Time and Temperature

To achieve optimal results, it is crucial to consider both incubation time and temperature. The following tables provide illustrative data on how these parameters can influence the fluorescence signal in an this compound assay.

Table 1: Effect of Incubation Temperature on Caspase-9 Activity

This table illustrates the expected difference in signal intensity when the assay is performed at the optimal temperature (37°C) versus a suboptimal temperature (Room Temperature, ~22°C).

Incubation Time (minutes)Relative Fluorescence Units (RFU) at 37°CRelative Fluorescence Units (RFU) at Room Temperature (~22°C)
05050
30850250
601600450
902350650
1203100850

Note: These are representative data and the actual RFU values will vary depending on the specific experimental conditions, such as enzyme concentration and instrument settings.

Table 2: Time-Course of this compound Cleavage at 37°C

This table demonstrates a typical kinetic profile for the reaction at the optimal temperature. The reaction is initially linear and then begins to plateau as the substrate is consumed.

Incubation Time (minutes)Relative Fluorescence Units (RFU)Signal-to-Noise Ratio*
0501.0
154509.0
3085017.0
60160032.0
90235047.0
120310062.0
180380076.0

*Signal-to-Noise Ratio is calculated as the RFU at a given time point divided by the RFU at time 0.

Experimental Protocols

Detailed Methodology for Caspase-9 Activity Assay

This protocol provides a step-by-step guide for measuring caspase-9 activity in cell lysates using the this compound substrate.

Materials:

  • Cells or tissues for lysate preparation

  • Chilled Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • This compound substrate (1 mM stock in DMSO)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • 96-well black, clear-bottom microplate

  • Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your experimental cell population.

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).

    • Incubate on ice for 10-20 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Prepare a blank control for each sample containing 50 µL of Cell Lysis Buffer without any lysate.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. For kinetic assays, take readings at desired time intervals.

  • Measurement:

    • Measure the fluorescence in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the blank reading from each sample reading.

    • The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the apoptotic samples to the non-induced control samples.

Visualizations

Caspase-9 Signaling Pathway

The following diagram illustrates the intrinsic pathway of apoptosis, highlighting the central role of caspase-9 activation.

Caspase9_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrial Stress CytoC_Mito Cytochrome c CytoC_Cyto Cytochrome c CytoC_Mito->CytoC_Cyto Release Apaf1 Apaf-1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution CytoC_Cyto->Apoptosome

Caption: Intrinsic apoptosis pathway initiated by caspase-9.

Experimental Workflow for this compound Assay

This diagram outlines the key steps in performing a caspase-9 activity assay using the this compound substrate.

Assay_Workflow Start Induce Apoptosis in Cells Lysate Prepare Cell Lysate Start->Lysate Protein Quantify Protein Concentration Lysate->Protein Setup Set up Assay in 96-well Plate Protein->Setup Add_Substrate Add this compound Substrate Setup->Add_Substrate Incubate Incubate at 37°C (1-2 hours) Add_Substrate->Incubate Read Measure Fluorescence (Ex: 400nm, Em: 505nm) Incubate->Read Analyze Analyze Data Read->Analyze

Caption: Workflow for the this compound caspase-9 assay.

References

Ac-LEHD-AFC assay variability and how to improve reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-LEHD-AFC assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, improve reproducibility, and ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method to measure the activity of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. The substrate, this compound, consists of the caspase-9 recognition sequence, LEHD, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate is weakly fluorescent. When active caspase-9 cleaves the substrate at the aspartate residue, free AFC is released, which produces a significantly stronger fluorescent signal. This increase in fluorescence is directly proportional to the caspase-9 activity in the sample.

Q2: What are the optimal excitation and emission wavelengths for AFC?

The optimal excitation wavelength for free AFC is approximately 400 nm, and the optimal emission wavelength is around 505 nm.[1][2][3] It is recommended to confirm the optimal settings for your specific microplate reader.

Q3: How should I prepare and store the this compound substrate?

The this compound substrate is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture.[1] For use, create a stock solution in high-purity DMSO.[4] It is highly recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to substrate degradation. Store the DMSO stock solutions at -20°C.

Q4: Why is it important to include controls in my experiment?

Controls are crucial for validating the results of your this compound assay and ensuring that the observed caspase-9 activity is specific. Essential controls include:

  • Negative Control: Lysates from untreated or non-apoptotic cells to establish a baseline fluorescence level.

  • Positive Control: Lysates from cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm that the assay can detect caspase-9 activity.

  • Substrate Only Control (Blank): Reaction buffer and substrate without any cell lysate to measure the background fluorescence of the substrate and buffer. This helps to identify issues with substrate degradation.

  • Inhibitor Control: A sample pre-incubated with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-9 inhibitor to confirm that the measured activity is due to caspases.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound assay, providing potential causes and solutions to improve reproducibility.

Issue 1: High Background Fluorescence

High background can mask the true signal from caspase-9 activity, leading to a poor signal-to-noise ratio and inaccurate results.

Potential Cause Troubleshooting Solution
Substrate Instability/Autohydrolysis Prepare fresh substrate stock solutions in high-purity DMSO. Avoid prolonged storage of diluted substrate solutions. Always include a "substrate only" control to monitor the rate of non-enzymatic hydrolysis.
Contaminated Reagents Use high-purity, sterile water and reagents. Check buffers for microbial contamination, which can introduce exogenous proteases. Filter-sterilize buffers if necessary.
Light Exposure Protect the this compound substrate and reaction plates from light as much as possible, as AFC is light-sensitive.
Incorrect Filter Settings Ensure that the excitation and emission wavelengths on the fluorometer are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm).
Issue 2: Low or No Signal

A weak or absent signal can be frustrating, but systematic troubleshooting can often identify the cause.

Potential Cause Troubleshooting Solution
Inactive Caspase-9 Ensure that your experimental conditions are sufficient to induce apoptosis and activate caspase-9. Use a positive control (e.g., cells treated with staurosporine) to verify that the assay is working.
Insufficient Cell Number or Protein Concentration The number of cells used for lysate preparation should be sufficient to yield a detectable amount of active caspase-9. A general guideline is to use 1-5 x 10^6 cells per sample. Determine the protein concentration of your lysates to ensure equal loading.
Suboptimal Assay Buffer Conditions The assay buffer should provide the optimal environment for caspase activity. This typically includes a suitable buffer (e.g., HEPES), a reducing agent like DTT (dithiothreitol), and other components. Prepare the assay buffer fresh, especially the addition of DTT, which is prone to oxidation.
Improper Lysate Preparation or Storage Prepare cell lysates on ice to minimize protease activity. Avoid repeated freeze-thaw cycles of the lysates, which can lead to a loss of enzyme activity. Store lysates at -80°C for long-term storage.
Presence of Protease Inhibitors in Lysis Buffer If your goal is to measure caspase activity, do not include broad-spectrum protease inhibitors in your lysis buffer, as they may inhibit caspases.
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of your data.

Potential Cause Troubleshooting Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. For multi-well plates, consider using a multi-channel pipette for simultaneous addition of reagents.
Temperature Fluctuations Ensure that all assay components and the plate are at the recommended temperature before starting the reaction. Incubate the reaction at a constant temperature (e.g., 37°C). Avoid "edge effects" in 96-well plates by not using the outer wells or by filling them with buffer to maintain a more uniform temperature across the plate.
Inconsistent Incubation Times Add reagents to all wells in a consistent and timely manner. Use a multi-channel pipette to start the reaction in multiple wells simultaneously. Read the plate at consistent time intervals.
Incomplete Mixing Gently mix the contents of the wells after adding all reagents to ensure a homogeneous reaction mixture. An orbital shaker can be used for gentle mixing.

Experimental Protocols & Data Presentation

Key Reagent and Assay Parameters
Parameter Recommended Value/Condition Notes
This compound Stock Solution 10 mM in high-purity DMSOStore at -20°C in small aliquots, protected from light.
Final Substrate Concentration 25-50 µMThe optimal concentration should be determined empirically for your specific experimental system.
Cell Lysate Protein Concentration 50-200 µg per reactionEnsure equal protein loading across all samples.
Excitation Wavelength ~400 nmConfirm the optimal settings for your instrument.
Emission Wavelength ~505 nmConfirm the optimal settings for your instrument.
Incubation Temperature 37°CMaintain a constant temperature during the assay.
Incubation Time 1-2 hoursKinetic readings every 5-10 minutes are recommended to determine the linear range of the reaction.
Detailed Protocol: Preparation of Cell Lysates
  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then gently scrape. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Washing: Wash the cell pellet once with ice-cold PBS to remove residual media.

  • Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol). A typical volume is 50 µL of lysis buffer per 1-5 x 10^6 cells.

  • Incubation: Incubate the cell suspension on ice for 10-30 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the cytosolic proteins) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

  • Storage: Use the lysate immediately or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Detailed Protocol: Caspase-9 Activity Assay
  • Prepare Assay Buffer: Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol). Add DTT to the buffer immediately before use.

  • Plate Setup: In a 96-well black plate, add your samples and controls. For each reaction, add a volume of cell lysate containing 50-200 µg of protein. Adjust the volume of each sample to be equal with lysis buffer.

  • Add Reaction Buffer: Add an equal volume of 2X reaction buffer to each well.

  • Initiate Reaction: Add the this compound substrate to each well to a final concentration of 25-50 µM.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis: Determine the rate of the reaction (change in fluorescence over time) within the linear range. Compare the rates of your experimental samples to your controls.

Visual Guides

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruitment Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleavage Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.

Assay_Workflow This compound Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Harvest 2. Cell Harvesting Cell_Culture->Cell_Harvest Cell_Lysis 3. Cell Lysis Cell_Harvest->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant Plate_Setup 5. Plate Setup (Samples & Controls) Protein_Quant->Plate_Setup Reagent_Addition 6. Add Reaction Buffer & Substrate Plate_Setup->Reagent_Addition Incubation 7. Incubate at 37°C Reagent_Addition->Incubation Measurement 8. Measure Fluorescence (Ex: 400nm, Em: 505nm) Incubation->Measurement Data_Analysis 9. Calculate Reaction Rate Measurement->Data_Analysis Interpretation 10. Interpret Results Data_Analysis->Interpretation

Caption: General experimental workflow for the this compound assay.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem with Assay Results High_BG High Background? Start->High_BG Low_Signal Low/No Signal? High_BG->Low_Signal No Sol_High_BG Check Substrate Quality Use Fresh Reagents Protect from Light High_BG->Sol_High_BG Yes High_Var High Variability? Low_Signal->High_Var No Sol_Low_Signal Check Positive Control Increase Protein Amount Optimize Buffer (DTT) Low_Signal->Sol_Low_Signal Yes Sol_High_Var Check Pipetting Technique Ensure Constant Temperature Mix Wells Thoroughly High_Var->Sol_High_Var Yes End Problem Resolved High_Var->End No Sol_High_BG->End Sol_Low_Signal->End Sol_High_Var->End

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Ac-LEHD-AFC Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the caspase-9 fluorogenic substrate, Ac-LEHD-AFC, particularly concerning the effects of freeze-thaw cycles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store and handle this compound?

A: Proper storage is critical to maintain the integrity of this compound.

  • Powder Form: The lyophilized powder is stable for extended periods. It is recommended to store it at -20°C for up to 4 years or at 4°C for at least two years in a desiccator.[1][2]

  • In Solution (DMSO): Once reconstituted in DMSO, the substrate is significantly less stable. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5] Store these aliquots at -20°C or -80°C. Solutions in DMSO are generally stable for up to one year when stored at -20°C and for 6 months at -80°C. Some suppliers suggest that solutions are unstable and should be prepared fresh.

Q2: What is the direct effect of freeze-thaw cycles on this compound stability?

Q3: My caspase-9 activity assay is showing high background fluorescence. Could this be related to substrate stability?

A: Yes, high background fluorescence can be an indicator of substrate degradation. If the this compound peptide is cleaved due to improper handling or storage, free AFC (7-amino-4-trifluoromethylcoumarin) will be present in your stock solution. This free AFC will fluoresce at the emission wavelength of the assay (around 505 nm), leading to elevated background readings and a reduced signal-to-noise ratio.

Troubleshooting Steps:

  • Prepare a fresh aliquot of this compound from a stock that has not undergone freeze-thaw cycles.

  • Run a substrate-only control (assay buffer + this compound) to measure the intrinsic background fluorescence of your substrate solution.

  • Protect from light: this compound is light-sensitive, and exposure to light can cause degradation. Keep substrate solutions in amber tubes or wrapped in foil.

Q4: I am observing lower than expected caspase-9 activity in my positive controls. Can freeze-thaw cycles be the cause?

A: Yes, this is a likely cause. If the this compound substrate has been degraded by multiple freeze-thaw cycles, the effective concentration of the intact, cleavable substrate in your assay will be lower. This will result in a reduced rate of AFC release upon enzymatic cleavage by caspase-9, leading to an underestimation of caspase activity.

Troubleshooting Summary for this compound Stability

IssuePotential Cause Related to Freeze-ThawRecommended Action
High Background Fluorescence Substrate degradation leading to free AFC.Use a fresh, single-use aliquot of this compound. Run a substrate-only control. Protect the substrate from light.
Low Signal in Positive Controls Reduced concentration of active substrate due to degradation.Prepare fresh dilutions from a properly stored, single-use aliquot. Verify the activity of your caspase-9 enzyme with a new batch of substrate.
Poor Reproducibility Inconsistent substrate quality due to a varying number of freeze-thaw cycles between experiments.Strictly adhere to the practice of aliquoting the reconstituted substrate to ensure each experiment uses a solution that has undergone the same handling.

Experimental Protocols

Protocol for Assessing this compound Stability After Freeze-Thaw Cycles

This protocol allows you to quantify the impact of freeze-thaw cycles on your this compound stock solution.

Materials:

  • This compound powder

  • High-purity DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Recombinant active Caspase-9

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

Methodology:

  • Prepare Stock Solution: Reconstitute this compound in DMSO to a stock concentration of 10 mM.

  • Aliquot: Immediately divide the stock solution into at least 5 aliquots in separate microcentrifuge tubes. Label them "Cycle 0," "Cycle 1," "Cycle 3," "Cycle 5," and "Cycle 10."

  • Freeze-Thaw Cycles:

    • Cycle 0: Immediately use this aliquot for the assay without freezing.

    • Other Aliquots: Freeze the remaining aliquots at -20°C for at least 1 hour, then thaw at room temperature. This constitutes one freeze-thaw cycle. Repeat for the designated number of cycles for each tube.

  • Caspase-9 Activity Assay:

    • Prepare a working solution of active recombinant caspase-9 in assay buffer.

    • In a 96-well plate, set up reactions for each freeze-thaw aliquot. For each, include wells with caspase-9 and wells without (no-enzyme control).

    • Add the assay buffer and caspase-9 (or buffer for the no-enzyme control) to the wells.

    • Initiate the reaction by adding the this compound from the respective freeze-thaw aliquot to a final concentration of 50 µM.

    • Immediately read the fluorescence at time zero. Then, incubate the plate at 37°C and take kinetic readings every 5-10 minutes for 1-2 hours.

  • Data Analysis:

    • For each freeze-thaw condition, subtract the fluorescence of the no-enzyme control from the caspase-9-containing wells.

    • Calculate the rate of AFC release (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates by expressing them as a percentage of the "Cycle 0" rate.

Expected Outcome (Tabulated Data)

Freeze-Thaw CyclesNormalized Caspase-9 Activity Rate (%)Background Fluorescence (RFU at t=0)
0100%Value
1Expected: Slight DecreaseExpected: Slight Increase
3Expected: Moderate DecreaseExpected: Moderate Increase
5Expected: Significant DecreaseExpected: Significant Increase
10Expected: Substantial DecreaseExpected: Substantial Increase

Visualizations

Caspase_9_Pathway Intrinsic Apoptosis Pathway Leading to Caspase-9 Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes outer membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome dATP dATP dATP->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 cleavage & activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruitment Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleavage Ac_LEHD_AFC This compound (Substrate) Caspase9->Ac_LEHD_AFC cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AFC AFC (Fluorescent Signal) Ac_LEHD_AFC->AFC

Caption: Intrinsic apoptosis pathway leading to caspase-9 activation and cleavage of this compound.

Freeze_Thaw_Workflow Workflow for Testing this compound Stability cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_assay Caspase Activity Assay Reconstitute Reconstitute this compound in DMSO Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Cycle0 Cycle 0 (No Freeze) Aliquot->Cycle0 Freeze Freeze (-20°C) Aliquot->Freeze Assay Perform Caspase-9 Assay for each aliquot Cycle0->Assay Cycle1 Cycle 1 Cycle1->Assay CycleN Cycle 'N' CycleN->Assay Thaw Thaw (RT) Freeze->Thaw 1 cycle Thaw->Freeze Analyze Analyze Kinetic Data (Rate of Fluorescence Increase) Assay->Analyze Conclusion Conclusion on Stability Analyze->Conclusion Compare rates to determine % activity loss

Caption: Experimental workflow to assess the stability of this compound after freeze-thaw cycles.

References

Validation & Comparative

A Head-to-Head Comparison of Ac-LEHD-AFC and Z-LEHD-AMC for Caspase-9 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of caspase-9 activity is a critical aspect of apoptosis research. The choice of a fluorogenic substrate is paramount to achieving sensitive and reliable results. This guide provides an objective comparison of two commonly used caspase-9 substrates: Acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin (Ac-LEHD-AFC) and Z-Leu-Glu-His-Asp-7-amino-4-methylcoumarin (Z-lehd-amc).

This comparison delves into their biochemical properties, kinetic parameters, and practical considerations in experimental workflows, supported by experimental data to inform your selection process.

Physicochemical and Spectroscopic Properties

Both substrates share the same peptide recognition sequence, LEHD, which is preferentially cleaved by caspase-9. The key difference lies in the attached fluorophore and the N-terminal protecting group. This compound utilizes 7-amino-4-trifluoromethylcoumarin (AFC), while Z-LEHD-AMC employs 7-amino-4-methylcoumarin (B1665955) (AMC) and a benzyloxycarbonyl (Z) protecting group. These differences manifest in their spectral properties.

PropertyThis compoundZ-LEHD-AMC
Peptide Sequence Leu-Glu-His-Asp (LEHD)Leu-Glu-His-Asp (LEHD)
N-terminal Group Acetyl (Ac)Benzyloxycarbonyl (Z)
Fluorophore 7-amino-4-trifluoromethylcoumarin (AFC)7-amino-4-methylcoumarin (AMC)
Excitation Wavelength ~400 nm~340-360 nm
Emission Wavelength ~505 nm~440-460 nm

Kinetic Performance in Caspase-9 Detection

The efficiency of a substrate is best described by its kinetic constants, Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Km ratio.

Experimental data for this compound has been determined in multiple studies. One study reported the catalytic efficiency (kcat/Km) of caspase-9 for this compound to be (12.8 ± 1.1) x 104 M-1s-1[1]. Another study determined the Km of a caspase-9 holoenzyme for LEHD-AFC to be approximately 686.2 ± 136.9 μM.

Kinetic ParameterThis compoundZ-LEHD-AMC
Km (μM) ~465.7 - 686.2Data not readily available
kcat (s-1) Data not readily availableData not readily available
kcat/Km (M-1s-1) (12.8 ± 1.1) x 104[1]Data not readily available (Relative kcat/KM of 0.86 in one study)

Experimental Considerations and Specificity

The choice between AFC and AMC extends beyond kinetics. The spectral properties of AFC, with excitation and emission in the visible range, can be advantageous in reducing background fluorescence from biological samples, which is often more pronounced in the UV range where AMC is excited.

Regarding specificity, the LEHD sequence is highly selective for caspase-9. Studies have shown that among various caspases, caspase-9 cleaves LEHD-based substrates most efficiently and does not significantly recognize substrates for other caspases[2]. This inherent specificity of the peptide sequence is a major advantage for both this compound and Z-LEHD-AMC in selectively monitoring caspase-9 activity.

Signaling Pathway of Caspase-9 Activation

Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis. This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. Pro-caspase-9 is recruited to the apoptosome, where it undergoes dimerization and auto-activation. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.

Caspase9_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol stress DNA Damage, Oxidative Stress, etc. mito Mitochondrion cyto_c_mito Cytochrome c mito->cyto_c_mito Release apaf1 Apaf-1 cyto_c_mito->apaf1 Binds apoptosome Apoptosome apaf1->apoptosome Forms pro_casp9 Pro-caspase-9 pro_casp9->apoptosome Recruited to casp9 Active Caspase-9 apoptosome->casp9 Activates pro_casp37 Pro-caspase-3, -7 casp9->pro_casp37 Cleaves casp37 Active Caspase-3, -7 pro_casp37->casp37 Activates apoptosis Apoptosis casp37->apoptosis Executes

Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.

Experimental Workflow for Caspase-9 Activity Assay

The following diagram outlines a typical workflow for measuring caspase-9 activity in cell lysates using a fluorogenic substrate.

Caspase9_Workflow cluster_sample_prep Sample Preparation cluster_assay Caspase-9 Assay cluster_detection Detection induce_apoptosis 1. Induce Apoptosis in Cells harvest_cells 2. Harvest and Wash Cells induce_apoptosis->harvest_cells lyse_cells 3. Lyse Cells in Lysis Buffer harvest_cells->lyse_cells quantify_protein 4. Quantify Protein Concentration lyse_cells->quantify_protein prepare_reaction 5. Prepare Reaction Mix (Lysate, Assay Buffer, DTT) quantify_protein->prepare_reaction add_substrate 6. Add Substrate (this compound or Z-LEHD-AMC) prepare_reaction->add_substrate incubate 7. Incubate at 37°C add_substrate->incubate measure_fluorescence 8. Measure Fluorescence (Ex/Em: 400/505 nm for AFC, 350/450 nm for AMC) incubate->measure_fluorescence analyze_data 9. Analyze Data measure_fluorescence->analyze_data

Caption: General workflow for a fluorometric caspase-9 assay.

Detailed Experimental Protocols

Protocol 1: Caspase-9 Activity Assay using this compound

This protocol is adapted from commercially available kits and published literature.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • This compound substrate (1 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.

  • Cell Lysis:

    • Harvest 1-5 x 106 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 1 mM this compound substrate to each well (final concentration 50 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.

Protocol 2: Caspase-9 Activity Assay using Z-LEHD-AMC

This protocol is a general guideline based on the use of AMC-based substrates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (as described in Protocol 1)

  • 2x Reaction Buffer (as described in Protocol 1)

  • Z-LEHD-AMC substrate (1 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Induce Apoptosis and Prepare Lysates: Follow steps 1-3 from Protocol 1.

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 1 mM Z-LEHD-AMC substrate to each well (final concentration 50 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the fold-increase in caspase-9 activity by comparing the fluorescence of the treated samples to the untreated controls.

Conclusion

Both this compound and Z-LEHD-AMC are highly specific and effective substrates for the detection of caspase-9 activity.

  • This compound offers the advantage of well-characterized kinetic parameters and spectral properties in the visible range, which can minimize background fluorescence from biological samples. The availability of quantitative kinetic data makes it a preferred choice for studies requiring precise enzymatic characterization.

  • Z-LEHD-AMC , while lacking readily available absolute kinetic constants for a direct comparison, has been shown to be an efficient substrate. Its spectral properties in the UV/blue range may require more careful consideration of background fluorescence but can be suitable for many applications.

The ultimate choice between these two substrates will depend on the specific requirements of the experiment, including the instrumentation available, the nature of the biological samples, and the level of quantitative detail required. For rigorous kinetic studies, this compound is the more characterized option. For routine screening and qualitative or semi-quantitative assessment of caspase-9 activity, both substrates can be employed effectively.

References

A Comparative Guide to Caspase-9 Substrates: Ac-LEHD-AFC vs. Luminogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating apoptosis, the selection of an appropriate assay for measuring caspase-9 activity is a critical decision. Caspase-9, an initiator caspase in the intrinsic apoptotic pathway, serves as a key biomarker for this form of programmed cell death. This guide provides an objective comparison of the widely used fluorogenic substrate, Ac-LEHD-AFC, with modern luminogenic caspase-9 substrates, supported by experimental data and detailed protocols to inform your assay selection.

Introduction to Caspase-9 Activity Assays

The enzymatic activity of caspase-9 is a hallmark of the intrinsic apoptosis pathway, which is triggered by cellular stress signals such as DNA damage or growth factor withdrawal. This pathway culminates in the activation of downstream executioner caspases, leading to the dismantling of the cell. The measurement of caspase-9 activity, therefore, provides a reliable method to quantify the induction of apoptosis.

Two predominant methods for measuring caspase-9 activity in vitro and in cell-based assays involve the use of synthetic peptide substrates that are specifically recognized and cleaved by the enzyme. These are fluorogenic substrates, such as this compound, and luminogenic substrates, such as Z-LEHD-aminoluciferin.

This compound (N-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-trifluoromethylcoumarin) is a fluorogenic substrate. Upon cleavage by caspase-9 between the aspartic acid (D) and the AFC fluorophore, free AFC is released. The liberated AFC exhibits a significant increase in fluorescence intensity at an emission wavelength of approximately 505 nm when excited at around 400 nm.[1] This change in fluorescence is directly proportional to the caspase-9 activity in the sample.

Luminogenic caspase-9 substrates , such as the one found in the Caspase-Glo® 9 assay, are pro-luminescent molecules. A common example is a substrate containing the LEHD sequence linked to aminoluciferin. When caspase-9 cleaves the LEHD sequence, it liberates aminoluciferin, which then acts as a substrate for a thermostable luciferase enzyme provided in the assay reagent. This enzymatic reaction generates a stable, "glow-type" luminescent signal that is proportional to the amount of active caspase-9.[2]

Performance Comparison

The choice between a fluorogenic and a luminogenic substrate often depends on the specific requirements of the experiment, such as sensitivity, throughput, and potential for compound interference.

FeatureThis compound (Fluorogenic)Luminogenic Substrates (e.g., Caspase-Glo® 9)
Principle Release of a fluorescent molecule (AFC) upon cleavage.Release of a luciferase substrate (aminoluciferin) upon cleavage, leading to a light-producing reaction.
Detection Fluorescence (Ex/Em ~400/505 nm)Luminescence
Sensitivity GoodGenerally higher than fluorogenic assays, with a broader linear range.[3]
Signal-to-Noise Ratio Can be affected by background fluorescence from cells, media, or compounds.Excellent, due to the very low background of luminescence in biological samples.[2]
Assay Workflow Typically involves cell lysis, substrate addition, and incubation before reading.Simplified "add-mix-read" format; lysis and detection reagents are combined.[2]
Throughput Amenable to high-throughput screening, but may require wash steps.Highly suitable for high-throughput screening due to the simple workflow and robust signal.
Compound Interference Susceptible to interference from fluorescent compounds.Less prone to interference from colored or fluorescent compounds.
Kinetic Parameters (Km for Caspase-9) ~260-686 µM (Varies with assay conditions and caspase-9 form)Data from independent, peer-reviewed studies is limited.

Experimental Data and Protocols

Caspase-9 Signaling Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3, leading to apoptosis.

Caspase9_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Growth Factor Withdrawal, Oxidative Stress Mito Mitochondrion Stress->Mito triggers CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome forms Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome recruited to ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleaves and activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Caspase9_Workflow Start Start: Seed Cells Treat Treat cells with apoptotic stimulus Start->Treat Lyse Cell Lysis Treat->Lyse AddSubstrate Add Caspase-9 Substrate (this compound or Luminogenic) Lyse->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Detect Detect Signal (Fluorescence or Luminescence) Incubate->Detect Analyze Data Analysis Detect->Analyze

References

Ac-LEHD-AFC: A High-Fidelity Substrate for Caspase-9 with Notable Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and reliable substrate is paramount for the accurate assessment of caspase activity. This guide provides an objective comparison of the fluorogenic substrate Ac-LEHD-AFC, primarily targeting caspase-9, with its potential for cross-reactivity with other key apoptotic caspases, namely the effector caspase-3 and the initiator caspase-8.

The tetrapeptide substrate, Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartal-7-Amino-4-trifluoromethylcoumarin (this compound), is a well-established tool for monitoring the activity of caspase-9, an initiator caspase pivotal to the intrinsic apoptotic pathway. Upon cleavage by an active caspase, the AFC fluorophore is released, emitting a quantifiable fluorescent signal. While this compound is designed for caspase-9, understanding its interaction with other caspases is crucial for the precise interpretation of experimental results.

Quantitative Comparison of this compound Cleavage by Caspases

The enzymatic efficiency of a substrate with a particular enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat), often expressed as the catalytic efficiency (kcat/Km). While extensive data is available for caspase-9, specific kcat/Km values for human caspase-3 and caspase-8 with this compound are not readily found in the literature. However, existing studies provide valuable insights into the substrate's selectivity.

CaspasePreferred Recognition SequenceCatalytic Efficiency (kcat/Km) for this compound (μM⁻¹s⁻¹)Notes
Caspase-9 LEHD (12.8 ± 1.1) x 10⁴ [cite: ]This compound is a highly efficient substrate for caspase-9.
Caspase-3 DEVDData not availableAs an effector caspase, its primary substrate recognition motif differs significantly from LEHD, suggesting a lower cleavage efficiency.
Caspase-8 (L/I)ETDData not availableStudies on similar substrates (e.g., Ac-LEHD-pNA) with hamster caspase-8 indicate a potential for efficient cleavage, suggesting significant cross-reactivity may occur.

Note: The absence of specific kinetic data for human caspase-3 and -8 with this compound represents a current knowledge gap. Researchers should exercise caution when interpreting results in systems where multiple caspases may be active.

Apoptotic Signaling Pathways

The distinct roles of caspases-3, -8, and -9 are best understood within the context of the extrinsic and intrinsic apoptotic pathways.

Intrinsic Apoptosis Pathway Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 (active) Caspase-9 (active) Apoptosome->Caspase-9 (active) cleavage Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9 (active)->Pro-caspase-3 cleavage Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) cleavage Apoptosis Apoptosis Caspase-3 (active)->Apoptosis

Intrinsic apoptosis pathway overview.

Extrinsic Apoptosis Pathway Death Ligand (e.g., FasL, TNF-α) Death Ligand (e.g., FasL, TNF-α) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF-α)->Death Receptor (e.g., Fas, TNFR1) Death Receptor Death Receptor DISC formation DISC formation Death Receptor->DISC formation Caspase-8 (active) Caspase-8 (active) DISC formation->Caspase-8 (active) cleavage Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC formation Pro-caspase-3 Pro-caspase-3 Caspase-8 (active)->Pro-caspase-3 cleavage Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) cleavage Apoptosis Apoptosis Caspase-3 (active)->Apoptosis

Extrinsic apoptosis pathway overview.

Experimental Protocols

To assess the activity of caspases using this compound, a standardized fluorometric assay is employed. The following protocol provides a general framework that can be adapted for specific experimental needs.

Objective: To measure the enzymatic activity of caspase-9, and assess the cross-reactivity with caspase-3 and caspase-8, using the fluorogenic substrate this compound.

Materials:

  • Recombinant human caspase-9, caspase-3, and caspase-8 (active forms)

  • This compound substrate (stock solution in DMSO)

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation/emission wavelengths of approximately 400 nm and 505 nm, respectively.

Experimental Workflow:

Measuring Caspase-9 Activity: A Comparative Guide to Ac-LEHD-AFC and Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-9 activity is a critical aspect of apoptosis research. As the principal initiator caspase of the intrinsic apoptotic pathway, its activation is a key indicator of cell death mediated by internal stimuli. This guide provides an objective comparison between the fluorogenic substrate Ac-LEHD-AFC and antibody-based methods, namely Western blotting and ELISA, for the determination of caspase-9 activity. We will delve into the principles of each method, present their experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable technique for your research needs.

The activation of caspase-9 is a pivotal event in the intrinsic apoptosis pathway. This process is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn recruits and activates pro-caspase-9.[1][2] Active caspase-9 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.[3]

Principles of Detection

The methods for detecting caspase-9 activity can be broadly categorized into two approaches: those that measure the enzymatic activity of the protease and those that detect the presence of the activated protein.

This compound: A Fluorogenic Substrate-Based Assay

This method relies on the direct measurement of the enzymatic activity of caspase-9. This compound is a synthetic peptide substrate that mimics the natural cleavage site of caspase-9, with the sequence Leu-Glu-His-Asp (LEHD).[4] This peptide is conjugated to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the fluorescence of AFC is quenched. However, upon cleavage by active caspase-9, AFC is released and emits a strong fluorescent signal, which can be quantified to determine the level of caspase-9 activity.[5]

Antibody-Based Methods: Detecting the Activated Protein

These methods utilize antibodies to specifically recognize and quantify the caspase-9 protein.

  • Western Blotting: This technique separates proteins by size through gel electrophoresis, followed by their transfer to a membrane. An antibody specific to the cleaved, active form of caspase-9 is then used to detect its presence. This provides a qualitative or semi-quantitative measure of caspase-9 activation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay that can quantify the amount of caspase-9 protein in a sample. Sandwich ELISAs typically use two antibodies: a capture antibody that binds to total or cleaved caspase-9, and a detection antibody that is conjugated to an enzyme. The addition of a substrate for the enzyme results in a colorimetric or chemiluminescent signal that is proportional to the amount of caspase-9 present.

Performance Comparison

Choosing the right method depends on the specific experimental question, the available resources, and the desired output (quantitative vs. qualitative). The following table summarizes the key performance characteristics of each method.

FeatureThis compound AssayWestern BlottingELISA
Principle Enzymatic activity measurementDetection of cleaved proteinQuantification of total or cleaved protein
Output Quantitative (kinetic or endpoint)Qualitative/Semi-quantitativeQuantitative
Sensitivity HighModerate to LowHigh
Specificity Primarily for Caspase-9, but potential cross-reactivity with other caspases (e.g., Caspase-8) exists.High (with specific antibodies for the cleaved form)High (with specific antibody pairs)
Throughput High (96-well plate format)LowHigh (96-well plate format)
Time to Result ~1-2 hours1-2 days~3-4 hours
Measures Enzymatic activityPresence of active (cleaved) formProtein concentration
Instrumentation Fluorescence plate readerElectrophoresis and blotting equipment, imaging systemAbsorbance or luminescence plate reader

Signaling Pathway and Experimental Workflows

To better understand the context of caspase-9 activation and the application of these detection methods, the following diagrams illustrate the intrinsic apoptosis pathway and the general workflows for each technique.

Intrinsic Apoptosis Pathway stress Intracellular Stress (e.g., DNA damage) mito Mitochondrion stress->mito cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome forms casp9 Active Caspase-9 apoptosome->casp9 activation pro_casp9 Pro-caspase-9 pro_casp9->apoptosome recruitment pro_casp3 Pro-caspase-3 casp9->pro_casp3 cleavage casp3 Active Caspase-3 pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis

A diagram of the intrinsic apoptosis pathway leading to caspase-9 activation.

This compound Assay Workflow start Start with Cell Lysate add_reagents Add Reaction Buffer and this compound Substrate start->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Fluorescence (Ex/Em = 400/505 nm) incubate->measure analyze Analyze Data measure->analyze

A simplified workflow for the this compound caspase-9 activity assay.

Antibody-Based Method Workflow (Western Blot/ELISA) cluster_wb Western Blot cluster_elisa ELISA start Start with Cell Lysate sds_page SDS-PAGE start->sds_page add_sample Add Sample to Coated Plate start->add_sample transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (anti-cleaved Caspase-9) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection add_detection_ab Add Detection Antibody add_sample->add_detection_ab add_substrate Add Substrate add_detection_ab->add_substrate read_signal Read Absorbance/ Luminescence add_substrate->read_signal

General workflows for Western blotting and ELISA for caspase-9 detection.

Detailed Experimental Protocols

Below are representative protocols for each method. Note that these are generalized protocols and should be optimized for specific experimental conditions and reagents.

This compound Caspase-9 Activity Assay Protocol

This protocol is adapted from commercially available kits.

  • Prepare Cell Lysates:

    • Induce apoptosis in your cell line of interest.

    • Pellet cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate.

  • Set up the Assay:

    • In a 96-well microplate, add 50 µL of 2x Reaction Buffer to each well.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Include a blank control (Lysis Buffer only) and a negative control (uninduced cell lysate).

  • Initiate the Reaction:

    • Add 5 µL of 1 mM this compound substrate to each well.

    • Mix gently.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the blank reading from all samples.

    • Calculate the fold-increase in caspase-9 activity by comparing the fluorescence of the induced sample to the uninduced control.

Western Blotting Protocol for Active Caspase-9

This protocol is a general guideline for detecting cleaved caspase-9.

  • Sample Preparation:

    • Prepare cell lysates as described for the this compound assay.

    • Determine the protein concentration of each lysate.

    • Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the cleaved (active) form of caspase-9 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system. The cleaved caspase-9 will appear as a specific band at the expected molecular weight (approximately 35/37 kDa).

Caspase-9 ELISA Protocol

This protocol is a generalized procedure for a sandwich ELISA.

  • Prepare Reagents and Samples:

    • Prepare all reagents, standards, and samples as per the kit instructions.

    • Prepare cell lysates as previously described and dilute them to the appropriate concentration within the assay's detection range.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for the time specified in the kit manual (typically 1-2 hours at 37°C).

    • Aspirate and wash the wells several times with Wash Buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well.

    • Incubate as directed.

    • Aspirate and wash the wells.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate as directed.

    • Aspirate and wash the wells.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark until color develops.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of caspase-9 in the samples by interpolating their absorbance values from the standard curve.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and antibody-based methods for assessing caspase-9 activity hinges on the specific research question and available resources.

  • For high-throughput screening and quantitative measurement of enzymatic activity, the this compound assay is an excellent choice. It is rapid, sensitive, and easily adaptable to a 96-well format. However, researchers should be mindful of its potential for cross-reactivity with other caspases.

  • When specificity and confirmation of the cleaved, active form of caspase-9 are paramount, Western blotting is the gold standard. Although it is a lower-throughput and more time-consuming method, it provides direct visual evidence of caspase-9 activation.

  • For precise quantification of the total or cleaved caspase-9 protein concentration, ELISA offers a robust and high-throughput solution. It combines the specificity of antibodies with the quantitative nature of a plate-based assay.

In many cases, a combination of these methods can provide the most comprehensive and reliable data. For instance, an initial screen with the this compound assay could be followed by Western blotting to confirm the specific activation of caspase-9. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to advance their apoptosis research.

References

How does Ac-LEHD-AFC specificity compare to other fluorogenic caspase substrates?

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the fluorogenic caspase-9 substrate, Ac-LEHD-AFC, reveals its superior specificity against a panel of other caspase substrates, making it a precise tool for researchers studying the intrinsic pathway of apoptosis.

In the intricate and highly regulated process of programmed cell death, or apoptosis, caspases act as the executioners, carrying out the controlled dismantling of the cell. For scientists studying this fundamental process, particularly in the context of drug development and disease research, the ability to accurately measure the activity of specific caspases is paramount. Fluorogenic substrates, which release a fluorescent signal upon cleavage by a caspase, are indispensable tools for this purpose. Among these, this compound stands out for its remarkable specificity for caspase-9, the key initiator of the intrinsic apoptotic pathway.

Unraveling Caspase Specificity: this compound in the Spotlight

The primary measure of a fluorogenic caspase substrate's utility is its specificity. Ideally, a substrate designed for a particular caspase should be efficiently cleaved by that enzyme while remaining largely untouched by other caspases. This prevents misleading results, especially when analyzing complex biological samples like cell lysates where multiple caspases may be active.

Extensive studies have demonstrated that many commonly used tetrapeptide-based fluorogenic substrates suffer from significant cross-reactivity.[1] However, this compound (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin) has been shown to be a notable exception, exhibiting high selectivity for caspase-9.

A pivotal study by McStay and colleagues systematically evaluated a range of commercially available AFC-conjugated substrates against a panel of apoptotic caspases. Their findings highlighted that only the substrates for caspase-2 (Ac-VDVAD-AFC) and caspase-9 (this compound) were predominantly cleaved by their target enzymes and not by other caspases.[1] This makes this compound a highly reliable tool for specifically monitoring caspase-9 activity.

In contrast, other widely used substrates show a more promiscuous nature. For instance, Ac-DEVD-AFC, the archetypal substrate for the executioner caspase-3, is also efficiently cleaved by caspase-7 due to their similar substrate preferences.[1] Furthermore, initiator caspases-8 and -10 have been observed to cleave the caspase-9 substrate this compound, albeit often less efficiently than caspase-9 itself.[1] Caspase-3 has been described as the most promiscuous of the caspases, showing some level of activity towards a broad range of substrates.[1]

Quantitative Comparison of Fluorogenic Caspase Substrate Specificity

To provide a clear overview of the specificity of this compound in comparison to other fluorogenic caspase substrates, the following tables summarize the relative cleavage activities based on published data. The data is presented to highlight the primary targets and significant cross-reactivities.

Table 1: Specificity Profile of Common Fluorogenic Caspase Substrates

Substrate SequencePrimary Target(s)Significant Cross-Reactivity
This compound Caspase-9 Caspase-8, Caspase-10 (lower efficiency)
Ac-DEVD-AFCCaspase-3, Caspase-7Caspase-2, Caspase-6, Caspase-8, Caspase-10
Ac-IETD-AFCCaspase-8Caspase-6, Caspase-10
Ac-VEID-AFCCaspase-6Caspase-3, Caspase-7, Caspase-8
Ac-VDVAD-AFCCaspase-2Caspase-3, Caspase-7
Ac-WEHD-AFCCaspase-1, Caspase-4, Caspase-5
Ac-YVAD-AFCCaspase-1Caspase-4, Caspase-5

This table is a qualitative summary based on findings from multiple studies, including the work of McStay et al. (2008) as cited in Poreba et al. (2013).

Table 2: Kinetic Parameters for Selected Caspase Substrates

SubstrateTarget CaspaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compoundCaspase-9Data not availableData not availableData not available
Ac-DEVD-AFCCaspase-39.7Data not availableData not available
Ac-DEVD-pNACaspase-3~11~2.4~2.2 x 105
Ac-VEID-AFCCaspase-6Data not availableData not availableData not available

The Underlying Biology: Caspase Activation Pathways

The specificity of this compound for caspase-9 is rooted in the distinct roles caspases play in the two main apoptotic signaling pathways: the intrinsic and extrinsic pathways.

Caspase_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL / TNF DeathReceptor Death Receptor (e.g., Fas, TNFR1) FASL->DeathReceptor Binding DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage ProCaspase37 Pro-Caspase-3, -7 Caspase8->ProCaspase37 Stress Intracellular Stress (e.g., DNA damage) Stress->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase9->ProCaspase37 Caspase37 Active Caspase-3, -7 ProCaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1. Overview of the major caspase signaling pathways in apoptosis.

The extrinsic pathway is initiated by external signals, such as the binding of Fas ligand (FasL) or tumor necrosis factor (TNF) to their respective death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated.

The intrinsic pathway , often called the mitochondrial pathway, is triggered by intracellular stress, such as DNA damage. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. Within this complex, pro-caspase-9 is cleaved and activated. It is this active caspase-9 that specifically recognizes and cleaves the LEHD sequence in its substrates, including this compound.

Both pathways converge on the activation of executioner caspases , primarily caspase-3 and caspase-7, which are responsible for cleaving a broad range of cellular proteins, ultimately leading to the morphological changes characteristic of apoptosis.

Experimental Protocol: Measuring Caspase-9 Activity

A standard protocol for measuring caspase-9 activity in cell lysates using this compound is outlined below.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis Induce Induce Apoptosis in Cell Culture Harvest Harvest Cells Induce->Harvest Lyse Lyse Cells on Ice Harvest->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Load Load Lysate into 96-well Plate Quantify->Load Prepare Prepare Reaction Mix (Buffer, DTT) AddSubstrate Add this compound Substrate Prepare->AddSubstrate Load->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Read Plot Plot Fluorescence vs. Time Read->Plot Calculate Calculate Rate of Cleavage Plot->Calculate Normalize Normalize to Protein Concentration Calculate->Normalize

Figure 2. General experimental workflow for a fluorometric caspase activity assay.

Materials:

  • Cells of interest (treated to induce apoptosis and control)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Protease inhibitor cocktail

  • This compound substrate (typically 1-10 mM stock in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometer capable of excitation at ~400 nm and emission at ~505 nm

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of interest using a known stimulus. Include a non-treated control.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

    • Incubate on ice for 15-30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Caspase Activity Assay:

    • Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with lysis buffer.

    • In a 96-well black microplate, add 50 µL of cell lysate per well. Include wells for a buffer-only blank.

    • Prepare a 2X reaction buffer containing the this compound substrate at a final concentration of 50 µM.

    • Add 50 µL of the 2X reaction buffer to each well to initiate the reaction.

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at regular intervals (e.g., every 5-15 minutes) for 1-2 hours.

    • For each sample, plot the relative fluorescence units (RFU) against time.

    • The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-9 activity.

    • Normalize the activity to the protein concentration of the lysate to compare results across different samples.

Conclusion

The selection of an appropriate fluorogenic substrate is critical for the accurate measurement of caspase activity. While many substrates exhibit cross-reactivity that can complicate data interpretation, this compound has been demonstrated to be a highly specific substrate for caspase-9. This specificity, grounded in the unique activation mechanism of the intrinsic apoptotic pathway, makes this compound an invaluable tool for researchers seeking to dissect the intricate signaling cascades that govern programmed cell death. By employing this precise molecular probe, scientists can gain clearer insights into the role of caspase-9 in health and disease, paving the way for the development of novel therapeutic strategies.

References

Unveiling the Point of No Return: Correlating Caspase-9 Activity with Apoptotic Morphology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Apoptosis Detection Methodologies

For researchers and drug development professionals navigating the intricate landscape of programmed cell death, the ability to accurately detect and quantify apoptosis is paramount. This guide provides a comprehensive comparison of methodologies, focusing on the correlation between the biochemical marker of caspase-9 activation, measured by the fluorogenic substrate Ac-LEHD-AFC, and the classic morphological hallmarks of apoptosis. By presenting experimental data, detailed protocols, and clear visual aids, we aim to equip researchers with the knowledge to select the most appropriate assays for their specific experimental needs.

The Intrinsic Pathway of Apoptosis: A Cascade Leading to Cellular Demise

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis.[1] One of the primary mechanisms governing this process is the intrinsic or mitochondrial pathway. This pathway is initiated by a variety of intracellular stresses, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][2]

A key initiator caspase in the intrinsic pathway is caspase-9.[1][3] Upon receiving apoptotic stimuli, mitochondria release cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment and activation of pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3 and -7, which in turn orchestrate the systematic dismantling of the cell, resulting in the characteristic morphological changes of apoptosis.

cluster_0 Mitochondrion cluster_1 Cytoplasm Cytochrome c (mito) Cytochrome c Cytochrome c (cyto) Cytochrome c Cytochrome c (mito)->Cytochrome c (cyto) Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Cytochrome c (mito) initiates release Apoptosome Apoptosome Cytochrome c (cyto)->Apoptosome binds to Apaf-1 and recruits Pro-caspase-9 to form Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 activates Executioner Caspases Executioner Caspases (e.g., Caspase-3, -7) Caspase-9->Executioner Caspases cleaves and activates Morphological Changes Cell Shrinkage, Membrane Blebbing, Nuclear Condensation Executioner Caspases->Morphological Changes cleave cellular substrates leading to

Figure 1. Intrinsic Apoptosis Signaling Pathway.

Experimental Comparison: this compound Fluorescence vs. Morphological Changes

To investigate the correlation between caspase-9 activation and apoptotic morphology, a comparative study can be performed on a cell line induced to undergo apoptosis. The following sections outline the typical experimental workflow and a comparison of results obtained from biochemical (this compound) and morphological assays.

Experimental Workflow

The general workflow involves treating cells with an apoptosis-inducing agent and then subjecting parallel cultures to different detection methods at various time points.

cluster_assays Apoptosis Detection Assays Cell Culture Seed and Culture Cells Induce Apoptosis Treat with Apoptosis- Inducing Agent Cell Culture->Induce Apoptosis Time Points Incubate for Various Time Points Induce Apoptosis->Time Points Harvest Cells Harvest Cells Time Points->Harvest Cells This compound Assay Caspase-9 Activity Assay (this compound) Harvest Cells->this compound Assay Morphological Analysis Morphological Analysis (e.g., Hoechst Staining) Harvest Cells->Morphological Analysis Annexin V Assay Annexin V Staining (Flow Cytometry) Harvest Cells->Annexin V Assay TUNEL Assay TUNEL Assay (DNA Fragmentation) Harvest Cells->TUNEL Assay Data Analysis Data Analysis and Correlation This compound Assay->Data Analysis Morphological Analysis->Data Analysis Annexin V Assay->Data Analysis TUNEL Assay->Data Analysis

Figure 2. Experimental Workflow for Comparing Apoptosis Assays.

Data Summary: A Comparative Analysis of Apoptosis Detection Methods

The choice of an apoptosis assay depends on various factors, including the specific question being addressed, the experimental model, and available equipment. The following table summarizes a comparison between the this compound assay and other common methods for detecting apoptosis.

FeatureThis compound AssayMorphological Analysis (e.g., Hoechst/DAPI)Annexin V StainingTUNEL Assay
Principle Measures the enzymatic activity of caspase-9 through cleavage of a fluorogenic substrate.Visualizes nuclear condensation and fragmentation characteristic of apoptosis.Detects the externalization of phosphatidylserine (B164497) (PS) on the outer plasma membrane.Labels DNA strand breaks, a hallmark of late-stage apoptosis.
Stage of Apoptosis Early to mid-stage.Mid to late-stage.Early-stage.Late-stage.
Quantification Quantitative (fluorometric plate reader).Semi-quantitative (microscopy).Quantitative (flow cytometry).Quantitative (flow cytometry or microscopy).
Throughput High-throughput compatible.Low to medium throughput.High-throughput compatible.Medium throughput.
Advantages Specific to caspase-9 activity, quantitative, and suitable for high-throughput screening.Provides direct visual confirmation of apoptosis, relatively inexpensive.Detects an early event in apoptosis, can distinguish between apoptotic and necrotic cells when combined with a viability dye.High sensitivity and can be used on tissue sections.
Disadvantages Does not provide single-cell resolution without imaging, indirect measure of cell death.Can be subjective, not easily automated, may not detect very early stages.Can be reversible, requires flow cytometer, may stain necrotic cells.Detects a late-stage event, can also label necrotic cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key experiments discussed.

Protocol 1: Caspase-9 Activity Assay using this compound

This protocol is adapted for a 96-well plate format for fluorometric analysis.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Cell Lysis Buffer (e.g., 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl pH 7.4, with protease inhibitors).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).

  • This compound substrate (10 mM stock in DMSO).

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm).

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat cells with the apoptosis-inducing agent and a vehicle control for the desired time points.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in Cell Lysis Buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.

  • In a 96-well black plate, add 50 µg of protein lysate per well and adjust the volume with Assay Buffer to 90 µL.

  • Add 10 µL of 500 µM this compound substrate to each well (final concentration: 50 µM).

  • Incubate the plate at 37°C, protected from light.

  • Measure fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometric plate reader.

Protocol 2: Morphological Assessment of Apoptosis by Hoechst 33342 Staining

This protocol is for visualizing nuclear changes in apoptotic cells using fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips or in optical-quality plates

  • Apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Seed cells on coverslips or in an appropriate imaging plate.

  • Induce apoptosis as described in Protocol 1.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium or image the plate directly.

  • Visualize the cells under a fluorescence microscope. Healthy cells will exhibit uniform, diffuse nuclear staining, while apoptotic cells will show condensed and/or fragmented nuclei.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the steps for quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Cells in suspension

  • Apoptosis-inducing agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer

Procedure:

  • Induce apoptosis as described in Protocol 1.

  • Harvest both adherent and floating cells and pool them.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

References

Validating Caspase-9 Activity: A Guide to Using Specific Inhibitors with Ac-LEHD-AFC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of specific caspase activity is crucial for understanding apoptosis and developing targeted therapeutics. The fluorogenic substrate Ac-LEHD-AFC is a widely used tool for detecting caspase-9 activity. However, to ensure the signal is specific to caspase-9, it is essential to validate it using specific caspase inhibitors. This guide provides a comparative overview of key caspase inhibitors and detailed protocols for their use in validating the this compound signal.

Understanding the Pathway

The intrinsic pathway of apoptosis converges on the activation of caspase-9, which then initiates a cascade of executioner caspases, primarily caspase-3. The substrate this compound is designed to be a specific substrate for caspase-9. When cleaved by active caspase-9, the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC) is released, producing a fluorescent signal that can be quantified.[1][2][3][4][5] To confirm that the observed fluorescence is a direct result of caspase-9 activity, specific inhibitors are employed to block the activity of caspase-9 or other caspases that might contribute to the signal.

cluster_0 Apoptotic Stimuli (e.g., DNA damage) cluster_1 Mitochondrial Pathway cluster_2 Caspase Activation Cascade cluster_3 Fluorogenic Substrate Assay cluster_4 Inhibitor Intervention Apoptotic_Stimuli Intrinsic Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Caspase9 Pro_Caspase9 Apoptosome->Pro_Caspase9 Recruits & Activates Caspase9 Caspase9 Pro_Caspase9->Caspase9 Active Pro_Caspase3 Pro_Caspase3 Caspase9->Pro_Caspase3 Cleaves & Activates Ac_LEHD_AFC This compound (Substrate) Caspase9->Ac_LEHD_AFC Cleaves Caspase3 Caspase3 Pro_Caspase3->Caspase3 Active Apoptosis Apoptosis Caspase3->Apoptosis Executes AFC AFC (Fluorescence) Ac_LEHD_AFC->AFC Releases Z_LEHD_FMK Z-LEHD-FMK (Caspase-9 Inhibitor) Z_LEHD_FMK->Caspase9 Inhibits

Diagram 1: Intrinsic apoptosis pathway and the principle of this compound assay with caspase-9 inhibitor.

Comparison of Specific Caspase Inhibitors

To validate the this compound signal, it is recommended to use a specific caspase-9 inhibitor alongside inhibitors for other key caspases, such as caspase-3 and caspase-8, to demonstrate selectivity.

InhibitorTarget Caspase(s)Type of InhibitionKey FeaturesRecommended Working Concentration
Z-LEHD-FMK Caspase-9 IrreversibleCell-permeable, selective for caspase-9. Protects cells from apoptosis induced by the intrinsic pathway.10-50 µM
Ac-DEVD-CHO Caspase-3 , Caspase-7Reversible (aldehyde)Potent inhibitor of caspase-3 with a Ki of 0.23 nM. Used to block the executioner phase of apoptosis downstream of caspase-9.10-50 µM
Z-IETD-FMK Caspase-8 IrreversibleCell-permeable and selective inhibitor of caspase-8. Used as a negative control to show that the this compound signal is not due to caspase-8 activity.10-50 µM
Z-VAD-FMK Pan-CaspaseIrreversibleBroad-spectrum caspase inhibitor. Can be used as a positive control for general caspase inhibition.20-50 µM

Experimental Workflow for Validating this compound Signal

The following workflow outlines the key steps to validate the specificity of the this compound signal for caspase-9 activity.

cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Quantification cluster_2 Caspase-9 Activity Assay cluster_3 Data Analysis A 1. Seed cells and culture overnight B 2. Pre-incubate with caspase inhibitors (Z-LEHD-FMK, Ac-DEVD-CHO, Z-IETD-FMK) or vehicle (DMSO) for 1 hour A->B C 3. Induce apoptosis (e.g., with Staurosporine) B->C D 4. Harvest and wash cells C->D E 5. Lyse cells on ice D->E F 6. Centrifuge to pellet debris and collect supernatant (lysate) E->F G 7. Determine protein concentration (e.g., BCA assay) F->G H 8. Prepare reaction mixture in a 96-well plate: - Cell lysate (equal protein amount) - Assay Buffer - DTT G->H I 9. Add this compound substrate (final conc. 50 µM) H->I J 10. Incubate at 37°C for 1-2 hours, protected from light I->J K 11. Measure fluorescence (Ex/Em = 400/505 nm) J->K L 12. Subtract background fluorescence (lysate without substrate) K->L M 13. Normalize fluorescence to protein concentration L->M N 14. Compare inhibitor-treated samples to the induced, untreated control M->N

Diagram 2: Experimental workflow for validating this compound signal using specific caspase inhibitors.

Detailed Experimental Protocols

Materials and Reagents
  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Caspase Inhibitors: Z-LEHD-FMK (Caspase-9), Ac-DEVD-CHO (Caspase-3), Z-IETD-FMK (Caspase-8), Z-VAD-FMK (Pan-Caspase)

  • This compound substrate (1 mM stock in DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorometric plate reader

Protocol

1. Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Prepare working solutions of caspase inhibitors in cell culture media. A final concentration of 10-50 µM is typically effective. c. Pre-incubate cells with the specific caspase inhibitors or DMSO vehicle control for 1 hour at 37°C. d. Induce apoptosis by adding the chosen agent and incubate for the desired time (e.g., 3-6 hours). Include an uninduced control group.

2. Preparation of Cell Lysates: a. Harvest cells by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL per 1-5 x 10^6 cells). d. Incubate on ice for 15-30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cytosolic extract) and keep it on ice. g. Determine the protein concentration of each lysate using a standard method like the BCA assay.

3. Caspase-9 Activity Assay: a. In a 96-well black plate, add 20-50 µg of protein from each cell lysate to individual wells. b. Add assay buffer to bring the total volume to 90 µL. c. Add 10 µL of 2X Reaction Buffer containing 10 mM DTT. d. To initiate the reaction, add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM. e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Expected Results
  • Apoptosis-induced, no inhibitor: High fluorescence signal, indicating caspase activity.

  • Apoptosis-induced + Z-LEHD-FMK: Significantly reduced fluorescence signal compared to the no-inhibitor control, confirming that the signal is largely dependent on caspase-9.

  • Apoptosis-induced + Ac-DEVD-CHO: May show some reduction in the signal if there is a feedback loop involving caspase-3 that amplifies caspase-9 activation, but the effect should be less pronounced than with the caspase-9 inhibitor.

  • Apoptosis-induced + Z-IETD-FMK: Little to no reduction in the fluorescence signal, indicating the signal is not from caspase-8.

  • Apoptosis-induced + Z-VAD-FMK: Strong inhibition of the fluorescence signal, similar to or greater than the specific caspase-9 inhibitor.

  • Uninduced control: Low basal fluorescence signal.

By following this guide, researchers can confidently validate the specificity of the this compound signal for caspase-9, leading to more accurate and reliable data in apoptosis research and drug development.

References

A Researcher's Guide to Ac-LEHD-AFC: A Fluorogenic Probe for Caspase-9 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the accurate measurement of caspase activity is paramount. Ac-LEHD-AFC (N-Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin) has emerged as a widely utilized fluorogenic substrate for the specific detection of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This guide provides a comprehensive literature review of studies validating its use, objective comparisons with alternative substrates, and detailed experimental data to inform your research decisions.

Performance Characteristics of this compound

This compound is a synthetic tetrapeptide that mimics the natural cleavage site of procaspase-3 by caspase-9. Upon enzymatic cleavage by active caspase-9 between the aspartate and AFC moieties, the highly fluorescent 7-amino-4-trifluoromethylcoumarin is released. This liberation of AFC results in a significant increase in fluorescence, which can be readily quantified to determine caspase-9 activity. The fluorophore is typically excited at a wavelength of approximately 400 nm and emits light around 505 nm.[1][2]

Kinetic Parameters

The efficiency of an enzyme-substrate interaction is best described by its kinetic constants. For the cleavage of this compound by caspase-9, the catalytic efficiency (kcat/KM) has been determined to be (12.8 ± 1.1) x 10⁴ μM⁻¹s⁻¹.[3][4] This high catalytic efficiency underscores the substrate's suitability for sensitive detection of caspase-9 activity. While the combined ratio is readily available, individual determination of Km and kcat can provide deeper insights into the binding affinity and turnover rate, respectively. One study reported a KM value of 106 μM for Ac-LEHD-ACC, a substrate with a similar peptide sequence but a different fluorophore, when cleaved by caspase-9.[5]

Comparison with Alternative Caspase-9 Substrates

The choice of substrate is a critical determinant of assay sensitivity and performance. This compound is often compared with its colorimetric counterpart, Ac-LEHD-pNA, and other fluorogenic substrates.

This compound vs. Ac-LEHD-pNA
FeatureThis compound (Fluorogenic)Ac-LEHD-pNA (Colorimetric)
Detection Method Fluorescence (Ex: ~400 nm, Em: ~505 nm)Absorbance (~405 nm)
Sensitivity HighModerate to Low
Limit of Detection LowerHigher
Instrumentation Fluorescence plate reader or spectrofluorometerSpectrophotometer or absorbance plate reader
Primary Advantage Significantly higher sensitivity, suitable for low enzyme concentrations.Cost-effective, simpler instrumentation.

Fluorometric assays using this compound are generally considered to be significantly more sensitive than colorimetric assays that use Ac-LEHD-pNA. This heightened sensitivity makes this compound the preferred choice for detecting subtle changes in caspase-9 activity or when working with limited sample material.

Comparison with Other Fluorogenic Substrates

While this compound is a popular choice, other fluorogenic substrates for caspase-9 exist, often differing in the fluorophore attached to the LEHD peptide sequence. For instance, substrates utilizing 7-amino-4-methylcoumarin (B1665955) (AMC) are also available. AMC-based substrates typically have excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively. The choice between AFC and AMC may depend on the specific filters available on the detection instrument and the potential for spectral overlap with other fluorescent molecules in the assay.

Selectivity and Specificity

The tetrapeptide sequence LEHD is highly selective for caspase-9. Studies have shown that caspase-9 cleaves its preferred LEHD substrate with high efficiency and exhibits minimal cross-reactivity with other caspase substrates. This specificity is crucial for accurately attributing the measured activity to caspase-9, particularly in complex biological samples such as cell lysates where multiple caspases may be present. However, it is important to note that under certain conditions, other caspases like caspase-4 and -5 have been reported to show some activity towards LEHD-based substrates.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound in measuring caspase-9 activity in cell lysates. It is essential to optimize the protocol for your specific cell type and experimental conditions.

Cell Lysis
  • Harvest Cells: Collect apoptotic and control cells by centrifugation.

  • Lysis Buffer Preparation: A typical lysis buffer contains:

    • 50 mM HEPES, pH 7.4

    • 100 mM NaCl

    • 0.1% CHAPS

    • 10 mM DTT

    • 1 mM EDTA

    • 10% glycerol (B35011) Alternatively, a buffer with 1% Nonidet P-40, 200 mM NaCl, and 20 mM Tris/HCl, pH 7.4, supplemented with protease inhibitors like leupeptin (B1674832) and aprotinin, can be used.

  • Cell Lysis: Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube.

Caspase-9 Activity Assay
  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Reaction Setup: In a 96-well black microplate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.

  • Reaction Buffer: Add a 2x reaction buffer to each well. A common reaction buffer consists of:

    • 100 mM HEPES, pH 7.2

    • 10% Sucrose

    • 0.1% CHAPS

    • 1 mM EDTA

    • 2 mM DTT

  • Substrate Addition: Add this compound to a final concentration of 25-50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate the intrinsic apoptotic pathway leading to caspase-9 activation and a typical experimental workflow.

Caspase9_Signaling_Pathway cluster_Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Ac_LEHD_AFC This compound Caspase9->Ac_LEHD_AFC Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fluorescence Fluorescence Ac_LEHD_AFC->Fluorescence

Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.

Experimental_Workflow Start Start: Cell Culture (Control and Treated) Harvest Harvest Cells Start->Harvest Lysis Cell Lysis Harvest->Lysis Quantify Protein Quantification Lysis->Quantify Assay Set up Caspase Assay (Lysate + Buffer + this compound) Quantify->Assay Incubate Incubate at 37°C Assay->Incubate Measure Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Measure Analyze Data Analysis Measure->Analyze

Caption: A typical workflow for a caspase-9 activity assay.

References

Safety Operating Guide

Navigating the Disposal of Ac-LEHD-AFC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ac-LEHD-AFC, a fluorogenic substrate for caspase-9, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause irritation to the eyes, skin, and respiratory tract.[1] Adherence to established disposal protocols is essential to mitigate any potential risks.

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, lab coats, and chemical-resistant gloves. Operations involving the powder form of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[1]

Step-by-Step Disposal Procedures

The disposal of this compound, as with many laboratory reagents, is governed by local, state, and federal regulations.[1] Therefore, the primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following procedure is a general guide based on best practices for non-hazardous chemical waste.

  • Initial Assessment : Confirm that the this compound waste is not mixed with any hazardous materials. If it has been combined with other chemicals, the entire mixture must be treated as hazardous waste.

  • Small Quantities of Aqueous Solutions : For small quantities of dilute, non-hazardous aqueous solutions of this compound, drain disposal may be permissible. However, this should only be done after receiving explicit approval from your institution's EHS department.[1][2] When approved, flush the solution down the drain with a copious amount of water to ensure dilution.

  • Solid Waste and Concentrated Solutions : Unused or expired solid this compound and concentrated solutions should be disposed of as chemical waste.

    • Packaging : Place the solid waste or concentrated solution in a clearly labeled, sealed, and leak-proof container. The original container is often suitable.

    • Labeling : The label should clearly identify the contents as "this compound waste" and include the quantity. Do not use abbreviations.

    • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, until it is collected by the EHS department.

  • Contaminated Materials : Any materials, such as pipette tips, gloves, and paper towels, that have come into contact with this compound should be collected in a designated waste bag and disposed of according to your institution's procedures for non-hazardous solid laboratory waste.

Quantitative Data Summary

Waste TypeGeneral Disposal Guideline
Dilute Aqueous Solutions May be eligible for drain disposal with EHS approval. Typically, solutions should have a pH between 6.0 and 9.0 and not contain any other hazardous materials. Always flush with a large volume of water.
Solid Waste & Concentrated Solutions Must be collected for chemical waste disposal through the institution's EHS program. Containers should not be filled beyond 90% capacity to allow for expansion.
Empty Containers Once thoroughly rinsed, and with the label defaced or removed, empty containers may be recyclable or disposed of in the regular trash, as per institutional policy.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Path start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_mixed Is the waste mixed with hazardous chemicals? ppe->is_mixed waste_type Determine Waste Type is_mixed->waste_type No chemical_waste Solid or Concentrated Solution: Collect for Chemical Waste Pickup is_mixed->chemical_waste Yes drain_disposal Dilute Aqueous Solution: Seek EHS Approval for Drain Disposal waste_type->drain_disposal Dilute Aqueous waste_type->chemical_waste Solid/Concentrated end End: Proper Disposal Complete drain_disposal->end package_waste Package in a sealed, labeled container chemical_waste->package_waste store_waste Store in Satellite Accumulation Area package_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup ehs_pickup->end

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ac-LEHD-AFC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ac-LEHD-AFC. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research.

This compound (N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-trifluoromethylcoumarin) is a fluorogenic substrate primarily used in assays to measure the activity of caspase-9, an enzyme critically involved in apoptotic pathways. While the material is not classified as hazardous under GHS, its full toxicological properties have not been exhaustively investigated.[1] Therefore, it is imperative to handle this compound with care, treating it as potentially irritating to the eyes, skin, mucous membranes, and upper respiratory tract.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound in its lyophilized powder form and when preparing and using it in solution, which often involves the use of Dimethyl Sulfoxide (B87167) (DMSO). DMSO is known to facilitate the absorption of other substances through the skin, making the use of appropriate gloves particularly critical.[1][2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[3]
Face ShieldRecommended in addition to safety goggles when handling the lyophilized powder or during initial reconstitution, where the risk of splashing is higher.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement. For handling DMSO solutions, butyl rubber gloves are recommended. Consider double-gloving for enhanced protection.
Body Protection Laboratory CoatA standard, fully-fastened lab coat is mandatory to protect skin and clothing from potential contamination.
Respiratory Protection Respirator/Dust MaskRecommended when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles. Work should be conducted in a chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a structured operational plan minimizes the risk of exposure and preserves the quality of the this compound reagent.

Receiving and Storage
  • Inspect: Upon receipt, carefully examine the container for any signs of damage or a compromised seal.

  • Store Properly: For long-term storage, keep the lyophilized peptide in a tightly sealed, light-protective container at -20°C or below.

Handling the Lyophilized Powder (Weighing)

Due to the fine, easily aerosolized nature of lyophilized peptides, all weighing procedures should be conducted within a chemical fume hood or a designated containment area.

  • Prepare the Workspace: Cover the work surface with absorbent bench paper. Ensure your analytical balance is clean and calibrated.

  • Equilibrate the Container: Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator. This crucial step prevents condensation from forming on the powder, which could degrade the peptide.

  • Weighing the Powder:

    • Place a clean weighing paper or a suitable container on the balance and tare it.

    • Inside the fume hood, use a clean spatula to carefully transfer the desired amount of powder to the weighing container. Avoid pouring directly from the vial to minimize dust.

    • Close the this compound container immediately after use.

    • Re-weigh the container to determine the exact mass of the powder.

Reconstitution and Use (Preparation of Solutions)

This compound is often dissolved in DMSO to create a stock solution.

  • Solvent Addition: In a fume hood, add the appropriate volume of high-purity DMSO to the vial containing the weighed powder.

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C, protected from light.

Disposal Plan: Ensuring a Safe and Compliant Laboratory

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected as chemical waste.

    • DMSO solutions containing the peptide must be disposed of as organic solvent waste. Do not pour DMSO or solutions containing it down the drain.

  • Waste Collection: Store all hazardous waste in closed, properly labeled containers in a designated area. Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.

Emergency Procedures

In the event of an accidental exposure, take the following immediate actions:

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.

  • Spill: For a small spill, absorb the material with an inert, dry substance and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EH&S department.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

G Safe Handling Workflow for this compound Receive Receive & Inspect This compound Store Store at <= -20°C (Desiccated, Dark) Receive->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate Begin Experiment Weigh Weigh Lyophilized Powder Equilibrate->Weigh Reconstitute Reconstitute in DMSO Weigh->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store_Solution Store Aliquots at <= -20°C Aliquot->Store_Solution Use_Assay Use in Caspase Activity Assay Store_Solution->Use_Assay Solid_Waste Dispose Solid Waste (Gloves, Tips, Vials) Use_Assay->Solid_Waste Liquid_Waste Dispose Liquid Waste (DMSO/Aqueous Solutions) Use_Assay->Liquid_Waste Waste_Container Collect in Labeled Hazardous Waste Container Solid_Waste->Waste_Container Liquid_Waste->Waste_Container

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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